molecular formula C30H31FN4O2 B609367 Mutant IDH1-IN-1

Mutant IDH1-IN-1

货号: B609367
分子量: 498.6 g/mol
InChI 键: DXYIOARJXVTYJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and immune cell regulation. Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) , where constitutive activation of JAK2 and FLT3 mutations, particularly the FLT3-ITD mutation, are well-validated oncogenic drivers. The compound's mechanism involves binding to the kinase domain, thereby suppressing downstream signaling cascades such as JAK-STAT and MAPK/ERK pathways , which leads to the inhibition of proliferation and induction of apoptosis in malignant cell populations. Researchers utilize this inhibitor to dissect the contribution of JAK2 and FLT3 signaling in disease pathogenesis, to explore mechanisms of resistance to targeted therapies, and to evaluate its efficacy as a single agent or in combination regimens in preclinical models of hematological malignancies.

属性

IUPAC Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYIOARJXVTYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Mutant IDH1 Inhibitors in Reducing 2-Hydroxyglutarate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathogenesis of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis. The development of specific inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. These inhibitors have demonstrated the ability to potently and selectively reduce 2-HG levels, leading to the reversal of oncogenic downstream effects and showing clinical benefit. This technical guide provides an in-depth overview of the mechanism of mutant IDH1, the role of its inhibitors in reducing 2-HG, and the experimental methodologies used to evaluate their efficacy.

The Neomorphic Activity of Mutant IDH1 and the Role of 2-Hydroxyglutarate

Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, cancer-associated somatic mutations, most commonly affecting the arginine residue at position 132 (R132H), result in a loss of this normal function and a gain of a new, or neomorphic, ability.[2][3] This new function is the NADPH-dependent reduction of α-KG to R(-)-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG is a key oncogenic event.[5] It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6] This inhibition leads to a hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumor formation and progression.[5][6][7] In human malignant gliomas harboring IDH1 mutations, 2-HG levels can be dramatically elevated, reaching concentrations over 100-fold higher than in tumors with wild-type IDH1.[3]

Mutant IDH1 Inhibitors and Reduction of 2-Hydroxyglutarate

The discovery of the oncogenic role of 2-HG spurred the development of small molecule inhibitors that specifically target the mutant IDH1 enzyme. These inhibitors are designed to block the neomorphic activity of the mutant enzyme, thereby reducing the production of 2-HG. Several such inhibitors have been developed and have shown promising results in both preclinical and clinical settings. These include ivosidenib (AG-120) and vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2.[8][9][10]

Quantitative Data on 2-HG Reduction

The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to reduce 2-HG levels. The following tables summarize key quantitative data from various studies.

InhibitorEnzyme/Cell LineIC50Reference
Vorasidenib (AG-881) IDH1 R132HLow nanomolar potency[11]
IDH1 R132CLow nanomolar potency[11]
IDH1 R132GLow nanomolar potency[11]
IDH1 R132LLow nanomolar potency[11]
IDH1 R132SLow nanomolar potency[11]
AGI-5198 IDH1 R132HNot specified[9]
Study TypeInhibitor(s)Model2-HG ReductionReference
Preclinical Vorasidenib (AG-881)Orthotopic glioma mouse model>96%[11]
Clinical Ivosidenib, VorasidenibPatients with IDH1-mutated diffuse glioma~95% (in tumor biopsies)[12]
Clinical Ivosidenib, VorasidenibPatients with IDH1-mutated diffuse gliomaHighly significant (p < 0.001) in vivo[12][13]

Experimental Protocols

The evaluation of mutant IDH1 inhibitors involves a range of experimental techniques, from biochemical assays to in vivo and clinical studies.

Biochemical Enzyme Assays

Objective: To determine the potency of an inhibitor against the purified mutant IDH1 enzyme.

Methodology:

  • The activity of the mutant IDH1 enzyme is measured by monitoring the consumption of NADPH.

  • A common method is a diaphorase-coupled assay where the oxidation of NADPH is linked to the production of a fluorescent product.

  • The purified mutant IDH1 enzyme is incubated with its substrates, α-KG and NADPH, in an appropriate buffer.

  • The reaction is initiated, and the decrease in NADPH concentration is monitored over time, often through a change in fluorescence.

  • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

Cell-Based 2-HG Measurement

Objective: To measure the reduction of intracellular 2-HG levels in cancer cells expressing mutant IDH1 after treatment with an inhibitor.

Methodology:

  • Cancer cell lines harboring an IDH1 mutation are cultured under standard conditions.

  • The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 48 hours).

  • After treatment, the cells are harvested, and metabolites are extracted.

  • The concentration of 2-HG in the cell extracts is quantified. This can be done using:

    • Mass Spectrometry (MS): A highly sensitive and specific method for metabolite quantification.

    • Enzymatic Assay: A D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based assay can be used to measure 2-HG levels. In this assay, D2HGDH catalyzes the conversion of 2-HG to α-KG, which is coupled to a reaction that produces a detectable signal (e.g., fluorescence).[14]

In Vivo Animal Models

Objective: To assess the efficacy of an inhibitor in reducing tumor 2-HG levels and inhibiting tumor growth in a living organism.

Methodology:

  • An orthotopic glioma mouse model is often used, where human glioma cells with a mutant IDH1 are implanted into the brains of immunodeficient mice.

  • Once tumors are established, the mice are treated with the inhibitor or a vehicle control.

  • Tumor growth is monitored over time using imaging techniques such as MRI.

  • At the end of the study, tumors are excised, and 2-HG levels are measured using mass spectrometry or other methods.

Clinical Evaluation of 2-HG Levels

Objective: To non-invasively monitor the response to treatment in patients with IDH1-mutant tumors.

Methodology:

  • Magnetic Resonance Spectroscopy (MRS): This is a non-invasive imaging technique that can detect and quantify metabolites in the brain.[15]

  • Optimized in vivo MRS can measure 2-HG levels in tumors.[12][13]

  • Patients undergo MRS scans before and during treatment with a mutant IDH1 inhibitor.

  • A significant decrease in the 2-HG peak is indicative of a response to the therapy.[12][13]

  • Tumor biopsies can also be collected to measure 2-HG levels directly, though this is an invasive procedure.

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the key pathways and experimental workflows related to mutant IDH1 and its inhibition.

Mutant_IDH1_Pathway cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ aKG_wt α-Ketoglutarate aKG_mut α-Ketoglutarate WT_IDH1->aKG_wt NADPH Mutant_IDH1 Mutant IDH1 aKG_mut->Mutant_IDH1 NADPH Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG NADP+ Inhibitor Mutant IDH1 Inhibitor Inhibitor->Mutant_IDH1 Inhibition

Caption: The metabolic pathway of wild-type versus mutant IDH1.

Downstream_Effects Mutant_IDH1 Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG Produces aKG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC) Two_HG->aKG_Dioxygenases Competitively Inhibits Epigenetic_Changes Histone & DNA Hypermethylation aKG_Dioxygenases->Epigenetic_Changes Leads to Differentiation_Block Blocked Cellular Differentiation Epigenetic_Changes->Differentiation_Block Causes Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Promotes

Caption: Downstream oncogenic effects of 2-hydroxyglutarate.

Experimental_Workflow Biochemical_Screen Biochemical Screen (Enzyme Assay) Cell_Based_Assay Cell-Based Assay (2-HG Measurement) Biochemical_Screen->Cell_Based_Assay Identify Potent Inhibitors In_Vivo_Model In Vivo Animal Model (e.g., Glioma Xenograft) Cell_Based_Assay->In_Vivo_Model Confirm Cellular Activity Clinical_Trial Clinical Trial (Patient Studies) In_Vivo_Model->Clinical_Trial Evaluate In Vivo Efficacy & Safety

Caption: Workflow for the development of mutant IDH1 inhibitors.

Conclusion

The identification of IDH1 mutations and the subsequent discovery of their role in producing the oncometabolite 2-HG have revolutionized our understanding of the molecular pathogenesis of certain cancers. The development of specific inhibitors that target the neomorphic activity of mutant IDH1 represents a significant advancement in precision medicine. These inhibitors have demonstrated a remarkable ability to reduce 2-HG levels, reverse epigenetic abnormalities, and provide clinical benefits to patients. The continued investigation and application of these targeted therapies hold great promise for improving the outcomes of patients with IDH1-mutant cancers.

References

The Dawn of a New Therapeutic Strategy: Discovery and Initial Characterization of a First-in-Class Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme has marked a pivotal moment in oncology, unveiling a new class of therapeutic targets. Predominantly found in gliomas, acute myeloid leukemia (AML), and other malignancies, these mutations confer a neomorphic enzymatic activity.[1][2][3] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, the mutant IDH1 enzyme, most commonly harboring an R132H substitution, gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[1][3] This unique gain-of-function presented a clear therapeutic rationale: selective inhibition of the mutant IDH1 enzyme to deplete 2-HG levels and restore normal cellular processes. This guide details the discovery and initial characterization of a pioneering, potent, and selective small-molecule inhibitor of mutant IDH1, representing a first-in-class therapeutic agent.

Discovery of a Novel Phenyl-Glycine Scaffold

The journey to identify a selective mutant IDH1 inhibitor began with a high-throughput screening (HTS) campaign against the recombinant R132H IDH1 homodimer. This effort led to the identification of a promising phenyl-glycine based inhibitor, herein designated as a representative lead compound.[1] Initial characterization revealed this scaffold to be a reversible inhibitor, competitive with respect to α-KG and uncompetitive with respect to the cofactor NADPH.[1] This initial hit provided a crucial starting point for a structure-activity relationship (SAR) driven optimization campaign to enhance potency and drug-like properties.

In Vitro Characterization

A comprehensive suite of in vitro assays was employed to characterize the potency, selectivity, and mechanism of action of the optimized inhibitors.

Biochemical and Cellular Potency

The inhibitory activity was quantified through both biochemical and cell-based assays. The biochemical assays measured the direct inhibition of the mutant IDH1 enzyme's ability to produce 2-HG, while cellular assays assessed the inhibitor's capacity to reduce 2-HG levels within cancer cell lines endogenously expressing mutant IDH1.

Compound IDTargetAssay TypeIC50 (nM)Cell LineCellular IC50 (nM)Reference
ML309 (+ isomer) IDH1 R132HBiochemical68U87MG-IDH1 R132H250[4]
ML309 (+ isomer) IDH1 R132CBiochemical---[4]
ML309 (+ isomer) Wild-Type IDH1Biochemical>36,000--[4]
Compound 35 IDH1 R132HBiochemical-U87 R132H<500[1]
Compound 35 IDH1 R132CBiochemical-HT1080 (R132C)<500[1]
Compound 35 Wild-Type IDH1Biochemical>20,000--[1]
AG-120 (Ivosidenib) IDH1 R132HBiochemical-U87MG-IDH1 R132H-[3]
AG-120 (Ivosidenib) IDH1 R132CBiochemicalSimilar to R132HHT1080 (R132C)-[3]
AG-120 (Ivosidenib) IDH1 R132GBiochemicalSimilar to R132H--[3]
AG-120 (Ivosidenib) Wild-Type IDH1Biochemical>100,000--[3]
GSK321 IDH1 R132HBiochemical4.6--[5]
GSK321 IDH1 R132CBiochemical3.8--[5]
GSK321 IDH1 R132GBiochemical2.9--[5]
GSK321 Wild-Type IDH1Biochemical46--[5]

Note: Some specific IC50 values were not available in the provided search results and are indicated as "-".

Selectivity Profile

A critical aspect of the inhibitor's characterization was its selectivity for the mutant IDH1 enzyme over the wild-type counterpart and other related enzymes. As shown in the table above, representative inhibitors like ML309, Compound 35, and AG-120 demonstrated exquisite selectivity, with IC50 values for the wild-type enzyme being several orders of magnitude higher than for the mutant forms.[1][3][4] For instance, the (+) isomer of ML309 was over 400-fold less active against wild-type IDH1.[4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action

Kinetic and biophysical studies were conducted to elucidate the inhibitor's mechanism of action.

Allosteric Inhibition

Studies on early inhibitors revealed an allosteric mode of inhibition. These compounds were found to bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG.[6] This allosteric binding is competitive with respect to the divalent metal ion cofactor (Mg2+).[6]

Competitive Inhibition with Respect to α-KG

Further kinetic analyses of optimized inhibitors like ML309 indicated that they act as competitive inhibitors with respect to α-ketoglutarate and uncompetitive inhibitors with respect to NADPH.[4] This suggests that the inhibitor binds to the enzyme-NADPH complex, preventing the subsequent binding of α-KG.

Experimental Protocols

Biochemical Assay for Mutant IDH1 Activity

This assay quantifies the enzymatic activity of purified mutant IDH1 by measuring the production of 2-hydroxyglutarate (2-HG).

  • Enzyme Preparation: Recombinant human IDH1 R132H homodimer is expressed and purified.

  • Reaction Mixture: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and DTT.

  • Initiation: The reaction is initiated by adding the substrates, α-ketoglutarate and NADPH.

  • Inhibitor Addition: Test compounds are added at varying concentrations to determine their inhibitory effect.

  • Quenching and Detection: The reaction is stopped, and the amount of 2-HG produced is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6]

Cellular 2-HG Assay

This assay measures the ability of an inhibitor to reduce the levels of 2-HG in cancer cells harboring an IDH1 mutation.

  • Cell Culture: A human glioblastoma cell line (e.g., U87MG) engineered to overexpress IDH1 R132H, or a cell line with endogenous mutations like HT1080 (R132C), is used.[1]

  • Compound Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 72 hours).[1]

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells.

  • 2-HG Quantification: The concentration of 2-HG in the cell lysates is measured by LC-MS/MS.

  • Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce cellular 2-HG levels by 50%, is calculated.

In Vivo Pharmacodynamic Assay

This experiment assesses the ability of the inhibitor to reduce tumor 2-HG levels in a xenograft model.

  • Xenograft Model: U87MG-IDH1 R132H cells are implanted subcutaneously into immunocompromised mice.[1]

  • Compound Administration: Once tumors are established, the inhibitor is administered to the mice (e.g., twice daily, BID).[1]

  • Tumor and Plasma Collection: At specified time points after dosing, tumor tissue and plasma samples are collected.

  • 2-HG and Compound Level Analysis: 2-HG levels in the tumors and inhibitor concentrations in the plasma are determined by LC-MS/MS.

  • Correlation Analysis: The relationship between the inhibitor's plasma concentration and the extent of tumor 2-HG reduction is analyzed.[1]

Visualizations

Signaling Pathway of Mutant IDH1

Mutant_IDH1_Pathway Isocitrate Isocitrate wild_type_IDH1 Wild-Type IDH1 Isocitrate->wild_type_IDH1 alpha_KG α-Ketoglutarate (α-KG) mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mutant_IDH1 two_HG D-2-Hydroxyglutarate (2-HG) Oncometabolite alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) two_HG->alpha_KG_dep_dioxygenases Inhibits wild_type_IDH1->alpha_KG NADPH_to_NADP_wt NADP+ → NADPH mutant_IDH1->two_HG NADPH_to_NADP_mut NADPH → NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) alpha_KG_dep_dioxygenases->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Inhibitor Mutant IDH1-IN-1 Inhibitor->mutant_IDH1 Inhibits

Caption: The oncogenic pathway initiated by mutant IDH1.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow cluster_Discovery Discovery cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Characterization HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Phenyl-Glycine Scaffold) HTS->Hit_ID SAR SAR-driven Optimization Hit_ID->SAR Lead_Candidate Lead Candidate (e.g., this compound) SAR->Lead_Candidate Biochem_Assay Biochemical Assay (IC50 vs mIDH1 & WT IDH1) Cell_Assay Cellular 2-HG Assay (Cellular IC50) Biochem_Assay->Cell_Assay MoA Mechanism of Action Studies (Kinetics, Biophysics) Cell_Assay->MoA MoA->Lead_Candidate PK_Studies Pharmacokinetic (PK) Studies PD_Assay Pharmacodynamic (PD) Assay (Tumor 2-HG Reduction) PK_Studies->PD_Assay Efficacy Efficacy Studies (Xenograft Models) PD_Assay->Efficacy

Caption: Workflow for the discovery and characterization of a mutant IDH1 inhibitor.

Conclusion

The discovery and characterization of the first potent and selective inhibitors of mutant IDH1 represent a landmark achievement in precision oncology. Through a systematic approach of high-throughput screening, chemical optimization, and rigorous in vitro and in vivo testing, a novel class of therapeutic agents was developed. These molecules effectively and selectively inhibit the neomorphic activity of mutant IDH1, leading to a significant reduction in the oncometabolite 2-HG. This pioneering work has paved the way for the clinical development of drugs like ivosidenib, offering a targeted therapeutic option for patients with IDH1-mutant cancers and fundamentally changing the treatment landscape for these diseases.

References

In Vitro Efficacy of Mutant IDH1 Inhibitors on AML Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) in acute myeloid leukemia (AML) cell lines. This document details the biochemical potency of these inhibitors, their effects on AML cell biology, and the underlying signaling pathways. Furthermore, it offers comprehensive experimental protocols for key assays to facilitate the replication and expansion of these findings.

Introduction to Mutant IDH1 in AML

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic alteration in a subset of acute myeloid leukemia (AML) patients.[1] These mutations, most commonly affecting the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and JmjC histone demethylases, resulting in epigenetic dysregulation, a block in myeloid differentiation, and the promotion of leukemogenesis.[4] This unique molecular vulnerability has spurred the development of targeted inhibitors aimed at the mutant IDH1 protein.

Quantitative Efficacy of Mutant IDH1 Inhibitors

The in vitro potency of various mutant IDH1 inhibitors has been evaluated through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of these compounds.

InhibitorTargetIC50 (nM)Assay TypeReference
Mutant IDH1-IN-1 IDH1 R132H/R132H42Biochemical[2]
IDH1 R132C/R132C4Biochemical[2]
IDH1 R132H/WT80Biochemical[2]
Wild-Type IDH1143Biochemical[2]
GSK321 IDH1 R132H4.6Biochemical[2]
IDH1 R132C3.8Biochemical[2]
IDH1 R132G2.9Biochemical[2]
Wild-Type IDH146Biochemical[2]
ML309 (racemic) IDH1 R132H68Biochemical[5]
IDH1 R132C77Biochemical[5]
Wild-Type IDH1>50,000Biochemical[5]

Impact on AML Cell Biology

Treatment of mutant IDH1 AML cells with specific inhibitors leads to a reduction in intracellular 2-HG levels, which in turn reverses the block in cellular differentiation and can affect cell proliferation and survival.

  • Induction of Myeloid Differentiation: Inhibition of mutant IDH1 restores normal hematopoietic differentiation. This is characterized by morphological changes, such as an increase in cells with indented and segmented nuclei, and the upregulation of myeloid differentiation markers like CD11b and CD15.[2]

  • Effects on Cell Proliferation and Apoptosis: The impact on cell proliferation can be complex. While some studies report a transient increase in cell numbers, potentially linked to the release from the differentiation block, others show that combination therapies with mutant IDH1 inhibitors can lead to a significant decrease in cell viability and induction of apoptosis.[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of mutant IDH1 inhibitors is the reduction of the oncometabolite 2-HG. This has several downstream consequences on cellular signaling.

Mutant_IDH1_Signaling_Pathway cluster_0 Mutant IDH1 Activity cluster_1 Downstream Effects cluster_2 Therapeutic Intervention Mutant_IDH1 Mutant IDH1 (e.g., R132H) 2_HG D-2-Hydroxyglutarate (2-HG) alpha_KG α-Ketoglutarate (α-KG) alpha_KG->2_HG Neomorphic Activity TET2_JmjC TET2 & JmjC Demethylases 2_HG->TET2_JmjC Inhibition MAPK_ERK MAPK/ERK Pathway 2_HG->MAPK_ERK Influences Epigenetic_Dysregulation DNA & Histone Hypermethylation TET2_JmjC->Epigenetic_Dysregulation Leads to Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block Causes Proliferation Cell Proliferation MAPK_ERK->Proliferation Promotes Mutant_IDH1_IN_1 This compound Mutant_IDH1_IN_1->Mutant_IDH1 Inhibits

Caption: Signaling pathway of mutant IDH1 in AML and the point of intervention by inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.

Cell Viability Assessment (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.

MTT_Assay_Workflow start Start: AML Cell Culture plate_cells 1. Plate Cells (e.g., 1x10^5 cells/well in 96-well plate) start->plate_cells add_inhibitor 2. Add Mutant IDH1 Inhibitor (serial dilutions) plate_cells->add_inhibitor incubate_72h 3. Incubate for 72 hours (37°C, 5% CO2) add_inhibitor->incubate_72h add_mtt 4. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubate_72h->add_mtt incubate_4h 5. Incubate for 4 hours (37°C, 5% CO2) add_mtt->incubate_4h solubilize 6. Add Solubilization Buffer (e.g., DMSO or SDS-HCl solution) incubate_4h->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance end End: Data Analysis (IC50) read_absorbance->end

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Plating: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL. For primary AML samples, a higher density of 1 x 10^6 cells/mL may be used.[7]

  • Drug Treatment: Prepare serial dilutions of the mutant IDH1 inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Myeloid Differentiation Analysis (Flow Cytometry)

This protocol describes the assessment of myeloid differentiation by quantifying the expression of cell surface markers.

Differentiation_Assay_Workflow start Start: Treated AML Cells harvest_cells 1. Harvest Cells (after inhibitor treatment) start->harvest_cells wash_cells 2. Wash Cells (with PBS) harvest_cells->wash_cells stain_antibodies 3. Stain with Fluorochrome-conjugated Antibodies (e.g., anti-CD11b, anti-CD15) wash_cells->stain_antibodies incubate_dark 4. Incubate in the Dark (e.g., 30 min at 4°C) stain_antibodies->incubate_dark wash_stain 5. Wash to Remove Unbound Antibodies incubate_dark->wash_stain acquire_data 6. Acquire Data on a Flow Cytometer wash_stain->acquire_data end End: Analyze Marker Expression acquire_data->end

Caption: Workflow for analyzing myeloid differentiation via flow cytometry.

Protocol:

  • Cell Preparation: Following treatment with the mutant IDH1 inhibitor for the desired duration (e.g., 7 days), harvest the AML cells.

  • Washing: Wash the cells with cold PBS.

  • Antibody Staining: Resuspend the cells in a staining buffer and add fluorochrome-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD15.[1][4]

  • Incubation: Incubate the cells in the dark for 30 minutes at 4°C.

  • Final Wash: Wash the cells to remove unbound antibodies.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control populations.

Intracellular 2-Hydroxyglutarate (2-HG) Measurement (LC-MS)

This protocol details the quantification of the oncometabolite 2-HG in cell lysates.

Two_HG_Measurement_Workflow start Start: Treated AML Cells cell_lysis 1. Cell Lysis (e.g., with 80% methanol) start->cell_lysis extraction 2. Metabolite Extraction cell_lysis->extraction derivatization 3. (Optional) Derivatization (e.g., with DATAN for chiral separation) extraction->derivatization lc_separation 4. Liquid Chromatography (e.g., HILIC or C18 column) derivatization->lc_separation ms_detection 5. Mass Spectrometry (Detection of 2-HG) lc_separation->ms_detection end End: Quantification of 2-HG ms_detection->end

Caption: Workflow for the measurement of intracellular 2-HG by LC-MS.

Protocol:

  • Sample Preparation: Harvest and count the cells.

  • Metabolite Extraction: Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.

  • Derivatization (for enantiomer separation): To distinguish between D-2-HG and L-2-HG, derivatize the samples with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[10]

  • LC Separation: Separate the metabolites using liquid chromatography. A HILIC stationary phase can be used for underivatized 2-HG, while a C18 column is suitable for derivatized samples.[10][11]

  • MS/MS Detection: Detect and quantify 2-HG using a triple quadrupole mass spectrometer.

  • Data Analysis: Generate a standard curve to determine the concentration of 2-HG in the samples. Normalize the 2-HG levels to the cell number or total protein content.[11]

Conclusion

Inhibitors of mutant IDH1, such as this compound, demonstrate potent and selective in vitro activity against AML cells harboring these mutations. By reducing the production of the oncometabolite 2-HG, these inhibitors can reverse the epigenetic block and induce myeloid differentiation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of targeted therapies for this subset of AML.

References

In-Depth Technical Guide: Structural Analysis of Mutant IDH1-IN-1 Binding to IDH1 R132H

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. The R132H mutation in IDH1 is a frequent driver in several cancers, including glioma and acute myeloid leukemia. This neomorphic mutation confers a new enzymatic activity: the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and promotes tumorigenesis. Consequently, mutant IDH1 has emerged as a promising therapeutic target. This guide provides a detailed structural and biochemical analysis of the binding of Mutant IDH1-IN-1, a selective allosteric inhibitor, to the IDH1 R132H mutant enzyme.

Introduction to this compound

This compound (also referred to as compound 1 in seminal literature) is a potent and selective inhibitor of the mutant forms of IDH1.[1][2] It demonstrates significant inhibitory activity against the R132H and R132C mutations, with substantially less activity against the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects in a therapeutic context.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant IDH1 enzymes.

Target EnzymeIC50 (nM)
IDH1 R132H/R132H Homodimer42
IDH1 R132C/R132C Homodimer4
IDH1 R132H/WT Heterodimer80
Wild-Type IDH1143

Structural Analysis of the Binding Interaction

The co-crystal structure of this compound in complex with the IDH1 R132H homodimer has been resolved, providing critical insights into its mechanism of action (PDB ID: 4UMY).

This compound is an allosteric inhibitor that binds at the interface of the two subunits of the IDH1 R132H homodimer.[1] This binding site is distinct from the active site where α-KG binds. The binding of the inhibitor induces a conformational change in the enzyme, which disrupts the catalytically essential metal-binding network, thereby preventing the reduction of α-KG to 2-HG.

The inhibitor's interaction with the protein is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key feature of this binding is the direct contact with a residue involved in the binding of the catalytic divalent cation, typically Mg2+.[1] This disruption of the metal ion's coordination is a cornerstone of the inhibitor's selective action against the mutant enzyme.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibitory mechanism of this compound on the neomorphic activity of the IDH1 R132H mutant.

Inhibition_Pathway cluster_enzyme IDH1 R132H Homodimer cluster_reaction Neomorphic Reaction IDH1_R132H IDH1 R132H Allosteric_Site Allosteric Site (Dimer Interface) IDH1_R132H->Allosteric_Site Active_Site Active Site IDH1_R132H->Active_Site Allosteric_Site->Active_Site Induces Conformational Change (Inhibits Mg2+ binding) Two_HG 2-Hydroxyglutarate Active_Site->Two_HG Catalyzes NADP NADP+ Active_Site->NADP Catalyzes aKG α-Ketoglutarate aKG->Active_Site Substrates NADPH NADPH NADPH->Active_Site Substrates Mutant_IDH1_IN_1 This compound Mutant_IDH1_IN_1->Allosteric_Site Binds to

Inhibitory mechanism of this compound.

Experimental Protocols

X-Ray Crystallography

The determination of the co-crystal structure of this compound with IDH1 R132H is a critical step in understanding the binding mode.

Crystallography_Workflow cluster_protein Protein Preparation cluster_crystallization Crystallization cluster_data Data Collection & Structure Determination Expression Expression of IDH1 R132H in E. coli Purification Purification by Affinity & Size-Exclusion Chromatography Expression->Purification Complex_Formation Incubation of purified IDH1 R132H with This compound and NADPH Purification->Complex_Formation Crystal_Screening Vapor Diffusion Crystallization Screening Complex_Formation->Crystal_Screening Crystal_Optimization Optimization of Crystal Growth Conditions Crystal_Screening->Crystal_Optimization Xray_Diffraction X-ray Diffraction Data Collection at Synchrotron Crystal_Optimization->Xray_Diffraction Data_Processing Data Processing and Scaling Xray_Diffraction->Data_Processing Molecular_Replacement Structure Solution by Molecular Replacement Data_Processing->Molecular_Replacement Refinement Model Building and Refinement Molecular_Replacement->Refinement Validation Structure Validation (PDB ID: 4UMY) Refinement->Validation

Workflow for co-crystal structure determination.

Detailed Methodology:

  • Protein Expression and Purification: The human IDH1 R132H mutant is expressed in E. coli. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.

  • Complex Formation and Crystallization: The purified IDH1 R132H is incubated with a molar excess of this compound and the cofactor NADPH. The complex is then subjected to crystallization screening using the vapor diffusion method. For the 4UMY structure, diffraction-quality crystals were obtained and cryo-protected with 15% glycerol before data collection.[1]

  • Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of IDH1 as a search model. The final model is built and refined to high resolution.[1]

Enzyme Inhibition Assay

The potency of this compound is determined by measuring its ability to inhibit the production of 2-HG from α-KG.

Protocol:

  • Reaction Mixture: The assay is typically performed in a 384-well plate format in a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.

  • Enzyme and Inhibitor Incubation: A known concentration of the purified IDH1 R132H enzyme is pre-incubated with varying concentrations of this compound and NADPH for 30 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-KG.

  • Detection: The conversion of α-KG to 2-HG is monitored by quantifying the amount of 2-HG produced using LC-MS/MS.[1]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity of this compound to IDH1 R132H in real-time.

Protocol:

  • Protein Immobilization: Avi-tagged IDH1 R132H is biotinylated and then immobilized on a streptavidin-coated sensor chip.

  • Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

  • Data Acquisition: The binding is monitored as a change in the refractive index, which is proportional to the mass change on the sensor surface. Association and dissociation rate constants (kon and koff) are measured.

  • Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to IDH1 R132H, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Purified IDH1 R132H is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heats of dilution.

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

Conclusion

The structural and biochemical analyses of this compound binding to IDH1 R132H reveal a highly selective, allosteric mechanism of inhibition. By binding to the dimer interface and disrupting the metal-binding network essential for catalysis, this compound effectively abrogates the production of the oncometabolite 2-HG. The detailed experimental protocols provided herein serve as a comprehensive guide for researchers in the field of mutant IDH1 inhibitor development, facilitating the discovery and characterization of novel therapeutics for IDH1-mutated cancers.

References

The Enigmatic Target: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical profile of Mutant IDH1-IN-1, a selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). While specific pharmacokinetic and in-vivo pharmacodynamic data for this particular compound remain limited in publicly accessible literature, this document provides a comprehensive overview of its known in-vitro activity, alongside representative experimental protocols and the established mechanistic pathways for this class of inhibitors. Data from the well-characterized, clinically approved mutant IDH1 inhibitor, Ivosidenib (AG-120), is included to provide a comparative framework and deeper insight into the expected behavior of this compound.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations that drive oncogenesis.[4][5][6]

Mutant IDH1 inhibitors are a class of targeted therapies designed to specifically block the production of 2-HG by the mutated enzyme, thereby restoring normal cellular differentiation and impeding tumor growth. This compound is a novel investigational agent within this class.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in 2-HG levels.

In Vitro Potency

The inhibitory activity of this compound has been characterized against various forms of the IDH1 enzyme. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

Target EnzymeIC50 (nM)
Mutant IDH1 R132C/R132C4
Mutant IDH1 R132H/R132H42
Mutant IDH1 R132H/WT80
Wild-Type IDH1143

Data sourced from publicly available information.

These data indicate that this compound is a potent inhibitor of the most common IDH1 mutations, R132H and R132C, and exhibits selectivity for the mutant forms over the wild-type enzyme.

Pharmacokinetics: A Comparative Outlook

Detailed pharmacokinetic parameters for this compound are not currently available in the public domain. To provide a relevant context for researchers, the following table summarizes the clinical pharmacokinetics of Ivosidenib (AG-120), an orally administered, potent, and selective inhibitor of mutant IDH1.[7][8][9][10][11] It is anticipated that a viable clinical candidate like this compound would exhibit some similar characteristics, such as good oral bioavailability and a half-life that supports a convenient dosing schedule.

ParameterIvosidenib (AG-120) in Patients with Advanced Solid Tumors
Administration Oral, once daily (QD)
Absorption Rapidly absorbed
Time to Peak (Tmax) ~3 hours
Terminal Half-life (t1/2) 40–102 hours (single dose)
Steady State Reached within 14 days
Metabolism Primarily by CYP3A4
Excretion Primarily in feces

This data for Ivosidenib is provided as a representative example for a clinically advanced mutant IDH1 inhibitor.[7][8][9][10][11]

Signaling and Mechanistic Pathways

The mechanism of action of mutant IDH1 inhibitors is centered on the reduction of the oncometabolite 2-HG and the subsequent reversal of its downstream effects.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 D_2HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D_2HG NADPH D_2HG->alpha_KG NADP+ TET_Enzymes TET Enzymes (DNA Demethylases) D_2HG->TET_Enzymes Inhibition D_2HG->TET_Enzymes Histone_Demethylases Histone_Demethylases D_2HG->Histone_Demethylases Inhibition Mutant_IDH1 Mutant IDH1 (e.g., R132H) Mutant_IDH1_IN_1 This compound Mutant_IDH1_IN_1->Mutant_IDH1 Inhibition NADPH NADPH NADP NADP+ Hypermethylation DNA & Histone Hypermethylation Altered_Gene_Expression Altered Gene Expression Hypermethylation->Altered_Gene_Expression Block_in_Differentiation Block in Cellular Differentiation Altered_Gene_Expression->Block_in_Differentiation Oncogenesis Oncogenesis Block_in_Differentiation->Oncogenesis Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Mutant IDH1 Enzyme - α-Ketoglutarate (Substrate) - NADPH (Cofactor) - Test Compound (e.g., this compound) start->prepare_reagents reaction_setup Set up reaction in microplate: - Add enzyme, buffer, and test compound - Incubate prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding α-KG and NADPH reaction_setup->initiate_reaction monitor_reaction Monitor NADPH consumption (decrease in absorbance at 340 nm) over time using a plate reader initiate_reaction->monitor_reaction calculate_ic50 Calculate reaction rates and determine IC50 value of the inhibitor monitor_reaction->calculate_ic50 end End calculate_ic50->end Cellular_2HG_Assay_Workflow start Start seed_cells Seed IDH1-mutant cancer cells (e.g., U87-MG-IDH1R132H) in culture plates start->seed_cells treat_cells Treat cells with varying concentrations of the test compound for a defined period (e.g., 48-72h) seed_cells->treat_cells harvest_metabolites Harvest cells and/or culture medium treat_cells->harvest_metabolites extract_metabolites Perform metabolite extraction (e.g., using methanol/water/chloroform) harvest_metabolites->extract_metabolites quantify_2hg Quantify 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS) extract_metabolites->quantify_2hg analyze_data Analyze data to determine the compound's effect on cellular 2-HG production quantify_2hg->analyze_data end End analyze_data->end Xenograft_Model_Workflow start Start implant_cells Implant human IDH1-mutant tumor cells subcutaneously or orthotopically (e.g., brain) into immunocompromised mice start->implant_cells tumor_growth Allow tumors to establish and reach a pre-determined size implant_cells->tumor_growth treatment Administer test compound (e.g., this compound) or vehicle control to cohorts of mice tumor_growth->treatment monitoring Monitor tumor volume, body weight, and overall animal health treatment->monitoring endpoint At study endpoint, harvest tumors and tissues monitoring->endpoint analysis Analyze tumors for 2-HG levels, cell proliferation (e.g., Ki-67 staining), and apoptosis markers endpoint->analysis end End analysis->end

References

An In-depth Technical Guide to Early-Stage Research of Mutant IDH1 Inhibitors for Chondrosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of selective inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutations in chondrosarcoma. It covers the core scientific rationale, key quantitative data from foundational studies, detailed experimental protocols, and the logical workflows required for the assessment of therapeutic candidates like Mutant IDH1-IN-1.

Introduction: The Rationale for Targeting Mutant IDH1 in Chondrosarcoma

Chondrosarcomas are malignant tumors characterized by the production of a cartilaginous matrix.[1] They are the second most common primary bone cancer in adults and are notoriously resistant to conventional chemotherapy and radiotherapy, leaving surgical resection as the only curative option for localized disease.[2][3] For patients with advanced or metastatic disease, effective systemic therapies are urgently needed.[3]

A significant breakthrough in understanding chondrosarcoma pathogenesis was the discovery of frequent mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[4][5] These mutations are found in approximately 36-70% of conventional central chondrosarcomas and 54-71% of dedifferentiated chondrosarcomas.[6] IDH mutations are considered an early event in tumorigenesis.[1]

Unlike the wild-type enzyme which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 proteins gain a neomorphic function: they convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][7][8] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA demethylases and Jumonji C domain-containing histone demethylases.[5][7] This leads to widespread epigenetic alterations, such as a CpG island methylator phenotype (CIMP), which disrupts gene expression and normal cellular differentiation, thereby promoting tumor formation.[5][6][8] The central role of the IDH1 mutation in driving the disease provides a strong rationale for the development of targeted inhibitors.

The Mutant IDH1 Signaling Pathway in Chondrosarcoma

The oncogenic activity of mutant IDH1 stems from the production of D-2HG, which disrupts multiple downstream cellular processes. The pathway diagram below illustrates this cascade, from the initial mutation to its ultimate effects on gene expression and tumorigenesis.

Mutant_IDH1_Signaling_Pathway cluster_Metabolism Metabolic Shift cluster_Epigenetics Epigenetic Dysregulation cluster_Downstream Oncogenic Consequences Isocitrate Isocitrate aKG_wt aKG_wt Isocitrate->aKG_wt Wild-Type IDH1 aKG_mut α-Ketoglutarate (α-KG) D2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) aKG_mut->D2HG Mutant IDH1 (e.g., R132C/H) TET_Enzymes TET Dioxygenases D2HG->TET_Enzymes Inhibits JHDM_Enzymes JHDM Histone Demethylases D2HG->JHDM_Enzymes Inhibits DNA_Hypermethylation DNA Hypermethylation (CIMP Phenotype) TET_Enzymes->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation JHDM_Enzymes->Histone_Hypermethylation Prevents Gene_Expression Altered Gene Expression DNA_Hypermethylation->Gene_Expression Histone_Hypermethylation->Gene_Expression Differentiation_Block Blocked Chondrocyte Differentiation Gene_Expression->Differentiation_Block Integrin_Signaling Aberrant Integrin Signaling Gene_Expression->Integrin_Signaling Tumorigenesis Chondrosarcoma Tumorigenesis Differentiation_Block->Tumorigenesis Integrin_Signaling->Tumorigenesis

Caption: The oncogenic cascade initiated by mutant IDH1 in chondrosarcoma.

Quantitative Data Summary for Preclinical IDH1 Inhibitors

The evaluation of a new chemical entity requires rigorous quantification of its potency and efficacy at biochemical, cellular, and in vivo levels. The following tables summarize key data for this compound and other foundational mutant IDH1 inhibitors studied in the context of chondrosarcoma and related cancers.

Table 1: Biochemical Potency of Mutant IDH1 Inhibitors This table details the half-maximal inhibitory concentration (IC50) of inhibitors against purified mutant IDH1 enzymes. Lower values indicate higher potency.

CompoundTarget EnzymeIC50 (nM)Citation
This compound IDH1 R132C/R132C4[6]
IDH1 R132H/R132H42[6]
IDH1 R132H/WT80[6]
Wild-Type IDH1143[6]
AGI-5198 IDH1 R132H70[9][10]
IDH1 R132C160[9]
Wild-Type IDH1>100,000[9]
Ivosidenib (AG-120) Mutant IDH1Potent (specific value proprietary)[11]

Table 2: Cellular Activity of Mutant IDH1 Inhibitors in Chondrosarcoma Models This table shows the effect of inhibitors on mutant IDH1-dependent processes in cultured chondrosarcoma cells, such as 2-HG production and cell growth.

CompoundCell LineAssayResultCitation
AGI-5198 HT1080 (IDH1 R132C)2-HG Production (48h)IC50 = 480 nM[9]
JJ012, HT1080Colony FormationDose-dependent inhibition[6]
JJ012, HT1080Cell MigrationDose-dependent inhibition[6]
Genetic Knockout JJ012, HT1080D-2HG ProductionAlmost completely depleted[8]
JJ012Colony Formation35% - 60% reduction[12]
HT1080Colony Formation40% - 80% reduction[12]
JJ012, HT1080Cell Migration~40% reduction[12]

Table 3: In Vivo and Clinical Efficacy Data for Mutant IDH1 Inhibitors This table summarizes outcomes from in vivo animal studies and human clinical trials in patients with advanced chondrosarcoma.

Study TypeCompoundModel / Patient PopulationKey OutcomesCitation
PreclinicalAGI-5198 R132H-IDH1 Glioma Xenografts50-60% tumor growth inhibition[9]
PreclinicalmIDH1 Knockout Chondrosarcoma XenograftsTumor volume ~30% of control[12]
Phase I Clinical TrialIvosidenib Advanced mIDH1 Chondrosarcoma (n=21)Median PFS: 5.6 months[7][13]
6-month PFS Rate: 39.5%[7][13]
Stable Disease Rate: 52%[7]
Plasma 2-HG Reduction: 14% - 94.2%[7][13]
Phase I (Long-term)Ivosidenib Conventional mIDH1 Chondrosarcoma (n=13)Median PFS: 7.4 months[14][15]
Objective Response Rate: 23.1%[14][15]
Median Duration of Response: 53.5 months[14]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential preclinical assays used to characterize mutant IDH1 inhibitors.

Protocol: Cell Viability and Proliferation Assay (CCK-8/MTT)

This assay determines the effect of an inhibitor on the metabolic activity and growth of chondrosarcoma cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells 1. Seed SW1353 or JJ012 cells in 96-well plates (e.g., 1x10^4 cells/well) start->seed_cells incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add serially diluted This compound (and DMSO vehicle control) incubate_24h->add_compound incubate_48_72h 4. Incubate for 48-72 hours add_compound->incubate_48_72h add_reagent 5. Add 10 µL CCK-8 or MTT reagent to each well incubate_48_72h->add_reagent incubate_reagent 6. Incubate for 2-4 hours add_reagent->incubate_reagent read_absorbance 7. Measure absorbance at 450 nm (or 570 nm for MTT) incubate_reagent->read_absorbance analyze 8. Calculate % viability vs control and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing inhibitor impact on cell viability.

Methodology:

  • Cell Seeding : Culture human chondrosarcoma cells (e.g., SW1353, JJ012) in appropriate media (e.g., DMEM with 10% FBS).[16] Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.[16]

  • Adherence : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment : Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the inhibitor. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation : Treat the cells for a specified period, typically 48 to 72 hours.[17]

  • Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[16][17]

  • Final Incubation : Incubate the plate for 2-4 hours at 37°C until a color change is apparent.[3]

  • Measurement : Measure the absorbance (OD) at 450 nm using a microplate reader.[16][17]

  • Analysis : Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol: D-2-Hydroxyglutarate (D-2HG) Measurement

This protocol quantifies the oncometabolite D-2HG in cell lysates or media to confirm target engagement by the inhibitor. Both colorimetric/fluorometric kits and LC-MS/MS methods can be used.

Workflow Diagram:

D2HG_Measurement_Workflow cluster_prep Sample Preparation cluster_assay Quantification cluster_kit Colorimetric Kit Method cluster_lcms LC-MS/MS Method treat_cells 1. Treat cultured cells with inhibitor for 48h harvest 2. Harvest cells and/or media treat_cells->harvest homogenize 3. Homogenize cells in assay buffer or use 80% methanol for LC-MS harvest->homogenize deproteinate 4. Deproteinate sample (e.g., PCA or 10 kDa spin filter) homogenize->deproteinate add_mix 6a. Add sample/standard and reaction mix to 96-well plate deproteinate->add_mix add_istd 5b. Add internal standard (e.g., 13C-labeled 2HG) deproteinate->add_istd prep_std 5a. Prepare D-2HG standard curve prep_std->add_mix incubate 7a. Incubate at 37°C for 60 min add_mix->incubate read_plate 8a. Read absorbance at 450 nm incubate->read_plate end End: Determine D-2HG Concentration read_plate->end derivatize 6b. (Optional) Derivatize to separate enantiomers add_istd->derivatize inject_lcms 7b. Inject into LC-MS/MS system derivatize->inject_lcms analyze_data 8b. Quantify based on standard curve inject_lcms->analyze_data analyze_data->end

Caption: Parallel workflows for D-2HG quantification by kit or LC-MS/MS.

Methodology (Colorimetric Kit):

  • Sample Preparation : Treat IDH1-mutant chondrosarcoma cells (e.g., HT1080) with the inhibitor for 48 hours.[9] Harvest ~1 x 10⁷ cells and homogenize them in 100 µL of ice-cold D2HG Assay Buffer.[18]

  • Deproteinization : Deproteinize the sample to remove interfering enzymes. This can be done using a 10 kDa spin filter or perchloric acid (PCA) precipitation.[18][19]

  • Standard Curve : Reconstitute the D-2HG standard and prepare a dilution series (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.[18]

  • Assay Reaction : Add 25-50 µL of the prepared samples and standards to a 96-well plate.[19] Prepare a reaction mix containing the D2HG enzyme and substrate/probe as per the kit manufacturer's instructions.[20] Add the reaction mix to all wells.

  • Incubation : Incubate the plate at 37°C for 60 minutes, protected from light.[20]

  • Measurement : Measure the absorbance at OD 450 nm.[20]

  • Analysis : Calculate the D-2HG concentration in the samples by comparing their absorbance to the standard curve.

Methodology (LC-MS/MS):

  • Metabolite Extraction : Wash cells with ice-cold PBS and add 1 mL of 80% aqueous methanol pre-cooled to -80°C.[21] Add an internal standard (e.g., ¹³C-labeled 2-HG).[21]

  • Collection : Scrape the cells and collect the extract. Centrifuge at >15,000 x g at 4°C to pellet insoluble material.[21]

  • Derivatization (Optional) : To separate D- and L-enantiomers without a chiral column, the sample can be derivatized (e.g., with DATAN).[22]

  • Analysis : Inject the supernatant into an LC-MS/MS system. Separation can be performed on a HILIC or C18 column.[21][22]

  • Quantification : Monitor for the specific mass transitions of 2-HG and the internal standard. Quantify the concentration based on a standard curve.[21]

Protocol: Orthotopic Chondrosarcoma Mouse Model

This in vivo model is crucial for evaluating an inhibitor's efficacy in a more biologically relevant environment that mimics the tumor's natural niche in the bone.

Workflow Diagram:

Orthotopic_Model_Workflow start Start prep_cells 1. Culture & harvest chondrosarcoma cells (e.g., JJ012). (Optional: Transduce with luciferase) start->prep_cells anesthetize 2. Anesthetize immunodeficient mouse (e.g., nude mouse) prep_cells->anesthetize inject_tibia 3. Surgically expose the tibia and inject 1-2x10^6 cells into the intramedullary canal anesthetize->inject_tibia suture 4. Suture the incision inject_tibia->suture tumor_growth 5. Monitor for tumor establishment (palpation, caliper measurement, or bioluminescence imaging) suture->tumor_growth randomize 6. Randomize mice into treatment (this compound) and vehicle groups tumor_growth->randomize treat 7. Administer treatment daily (e.g., oral gavage) for several weeks randomize->treat monitor 8. Monitor tumor volume and body weight 2-3 times/week treat->monitor endpoint 9. At endpoint, sacrifice mice and harvest tumors and lungs for analysis (histology, 2-HG levels) monitor->endpoint end End endpoint->end

Caption: Workflow for an orthotopic chondrosarcoma xenograft study.

Methodology:

  • Cell Preparation : Culture a human chondrosarcoma cell line (e.g., JJ012, CH2879).[4][23] For non-invasive tumor monitoring, cells can be stably transduced with a lentiviral luciferase expression vector.[4] Harvest and resuspend cells in a sterile solution like PBS or Matrigel.

  • Animal Model : Use immunodeficient mice, such as athymic nude or SCID mice (e.g., 6-8 weeks old).[4]

  • Surgical Procedure : Anesthetize the mouse. Make a small incision over the proximal tibia to expose the tibial plateau.

  • Intratibial Injection : Using a small gauge needle (e.g., 27-30G), carefully drill a small hole through the tibial plateau into the intramedullary canal. Slowly inject approximately 1-2 x 10⁶ cells in a volume of 20-30 µL.[23]

  • Wound Closure : Seal the injection hole with bone wax and close the incision with sutures or surgical clips. Provide appropriate post-operative care.

  • Tumor Monitoring : Allow tumors to establish for 1-2 weeks. Monitor tumor growth by measuring limb diameter with calipers or by performing bioluminescence imaging (BLI) weekly.[4]

  • Treatment : Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage) daily for the duration of the study (e.g., 3-6 weeks).[4]

  • Efficacy Assessment : Monitor tumor volume and animal body weight 2-3 times per week. The primary endpoint is typically tumor growth delay or inhibition.

  • Terminal Analysis : At the end of the study, harvest the primary tumors for histological analysis and measurement of D-2HG levels. Lungs can also be harvested to assess for spontaneous micrometastases.[23]

Conclusion and Future Directions

The development of specific inhibitors against mutant IDH1, such as this compound and Ivosidenib, represents a promising and targeted therapeutic strategy for a significant subset of chondrosarcoma patients.[7] Early-stage research demonstrates that these compounds can effectively inhibit the production of the oncometabolite D-2HG, which is critical for the initiation and progression of the disease.[8] While preclinical data show that inhibiting mutant IDH1 can impair tumor cell growth and migration, the clinical effect appears to be one of disease stabilization rather than rapid tumor regression.[7][12] The phase I data for Ivosidenib, showing durable disease control in some patients, is highly encouraging for this chemo-resistant cancer.[7][14]

However, the role of the IDH1 mutation in established, malignant chondrosarcomas is still debated, with some studies suggesting that tumor growth can become independent of D-2HG production over time.[5] This highlights the need for further research into mechanisms of resistance and rational combination therapies. Future directions should focus on:

  • Combination Strategies : Investigating the synergy of mutant IDH1 inhibitors with other targeted agents, such as PARP inhibitors, which may be effective in IDH-mutant tumors due to induced defects in homologous recombination.[2]

  • Biomarker Development : Identifying biomarkers beyond the IDH1 mutation itself that can predict which patients are most likely to benefit from long-term treatment.

  • Understanding Resistance : Elucidating the molecular mechanisms that allow some chondrosarcomas to become independent of the IDH1 mutation for sustained growth.

References

The Precision Strike: A Technical Guide to the Selectivity of Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. The development of small molecule inhibitors that selectively target the mutant enzyme over its wild-type counterpart represents a significant advancement in targeted cancer therapy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways central to understanding and evaluating the selectivity of these inhibitors. While the specific compound "Mutant IDH1-IN-1" was not identified as a distinct entity in the literature, this guide will focus on well-characterized, potent, and selective mutant IDH1 inhibitors such as Ivosidenib (AG-120), AGI-5198, and ML309 to illustrate the principles of selectivity.

Data Presentation: Potency and Selectivity of Mutant IDH1 Inhibitors

The following tables summarize the quantitative data for representative mutant IDH1 inhibitors, highlighting their potency against common IDH1 mutations and their selectivity over wild-type (WT) IDH1 and, in some cases, the related IDH2 enzyme.

Table 1: In Vitro Enzymatic Inhibition of Mutant and Wild-Type IDH1

InhibitorTargetIC50 (nM)Selectivity (WT/Mutant)Reference
Ivosidenib (AG-120) IDH1 R132H12>1,000-fold vs WT IDH1[1][2]
IDH1 R132C10>1,000-fold vs WT IDH1[1][2]
IDH1 R132G23>1,000-fold vs WT IDH1[1][2]
IDH1 R132S16>1,000-fold vs WT IDH1[1][2]
IDH1 R132L31>1,000-fold vs WT IDH1[1][2]
WT IDH1>14,000-[1][2]
WT IDH2>100,000-[1][2]
Mutant IDH2 (R140Q)>100,000-[1][2]
AGI-5198 IDH1 R132H70>1400-fold vs WT IDH1[3][4]
IDH1 R132C160N/A[3]
WT IDH1>100,000-[4]
ML309 IDH1 R132H96 (K_i)~365-fold vs WT IDH1[5][6]
WT IDH135,000 (K_i)-[5][6]

Table 2: Cellular Activity of Mutant IDH1 Inhibitors

InhibitorCell LineIDH1 StatusCellular AssayEC50/EffectReference
Ivosidenib (AG-120) Primary mIDH1 AML samplesR132 mutants2-HG Inhibition96% reduction at 0.5 µM[1][2]
U87 MG (overexpression)R132H2-HG Inhibition62 nM[1][2]
HT1080R132C2-HG Inhibition215 nM[1][2]
AGI-5198 TS603 glioma cellsEndogenous R132H2-HG InhibitionDose-dependent[7]
ML309 U87 MG (overexpression)R132H2-HG Inhibition500 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and potency. Below are protocols for key experiments cited in the evaluation of mutant IDH1 inhibitors.

Biochemical Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH.

Principle: Mutant IDH1 utilizes NADPH to reduce α-ketoglutarate to 2-hydroxyglutarate. The rate of NADPH depletion, measured by a decrease in absorbance at 340 nm or a change in fluorescence, is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.

  • NADPH solution.

  • α-ketoglutarate (α-KG) solution.

  • Test inhibitor compounds.

  • 96-well or 384-well microplates (UV-transparent or black for fluorescence).

  • Plate reader capable of measuring absorbance at 340 nm or fluorescence (e.g., using a diaphorase/resazurin coupled system).[8][9]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.

  • In the microplate wells, add the assay buffer, the inhibitor solution (or DMSO for control), and the mutant IDH1 enzyme.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.

  • Immediately begin monitoring the decrease in absorbance at 340 nm or the change in fluorescence in kinetic mode for 10-60 minutes.[10]

  • The initial reaction velocity is calculated from the linear portion of the kinetic curve.

  • For wild-type IDH1 selectivity, the assay is run in reverse, measuring the production of NADPH from NADP⁺ and isocitrate.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Assay (LC-MS/MS)

This assay quantifies the oncometabolite 2-HG in cells treated with a mutant IDH1 inhibitor.

Principle: Cells harboring mutant IDH1 produce high levels of 2-HG. The efficacy of an inhibitor is determined by its ability to reduce intracellular 2-HG levels. 2-HG is extracted from cells and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for sensitive and specific detection, including the separation of D- and L-2-HG enantiomers after derivatization.[11][12]

Materials:

  • IDH1-mutant cell line (e.g., HT1080, U87-R132H) and a corresponding wild-type cell line.

  • Cell culture reagents.

  • Test inhibitor compounds.

  • Extraction Solvent: 80% methanol.

  • Internal standard (e.g., ¹³C₅-2-HG).

  • Derivatizing agent (e.g., diacetyl-L-tartaric anhydride - DATAN).[11]

  • LC-MS/MS system.

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).

  • Wash the cells with ice-cold PBS and then lyse them and extract the metabolites using the ice-cold extraction solvent containing the internal standard.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Dry the supernatant (e.g., using a SpeedVac).

  • For enantiomeric separation, derivatize the dried metabolites with DATAN.[11]

  • Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

  • Inject the samples into the LC-MS/MS system and quantify the amount of 2-HG based on a standard curve.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Plot the normalized 2-HG concentration against the inhibitor concentration to determine the EC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Principle: The viability of cells is measured using various methods, such as the metabolic conversion of a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product or the quantification of ATP as an indicator of metabolically active cells.[13][14]

Materials:

  • IDH1-mutant and wild-type cell lines.

  • Cell culture reagents.

  • Test inhibitor compounds.

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent).

  • Solubilization solution (for MTT assay).

  • 96-well plates.

  • Microplate reader (absorbance or luminescence).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Add serial dilutions of the inhibitor to the wells.

  • Incubate the cells for a prolonged period (e.g., 6-10 days) to observe effects on proliferation.

  • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).[13]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to mutant IDH1 function and inhibitor evaluation.

Mutant_IDH1_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Signaling Other Signaling Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG WT IDH1 NADP+ -> NADPH Two_HG D-2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Mutant IDH1 NADPH -> NADP+ AKT_mTOR AKT/mTOR Pathway alpha_KG->AKT_mTOR WT IDH1 dependent TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases HIF1a HIF-1α Stabilization Two_HG->HIF1a Hypermethylation DNA & Histone Hypermethylation TET_Enzymes->Hypermethylation Histone_Demethylases->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis HIF1a->Oncogenesis AKT_mTOR->Oncogenesis

Caption: Signaling pathways affected by mutant IDH1.

Inhibitor_Screening_Workflow cluster_Primary_Screen Primary Screen: Biochemical Assay cluster_Secondary_Assays Secondary Assays: Selectivity & Potency cluster_Cellular_Validation Cellular Validation A Compound Library B High-Throughput Screening (Mutant IDH1 Enzyme Assay) A->B C Identify Initial Hits B->C D IC50 Determination (Mutant IDH1) C->D E IC50 Determination (Wild-Type IDH1) C->E F Calculate Selectivity Index D->F E->F G Cellular 2-HG Assay (EC50 Determination) F->G H Cell Viability/Proliferation Assay G->H I Lead Candidate H->I

Caption: Experimental workflow for mutant IDH1 inhibitor screening.

References

The Impact of Mutant IDH1 Inhibitors on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the landscape of cancer metabolism, particularly in gliomas, acute myeloid leukemia (AML), and chondrosarcomas. The most common mutation, a substitution of arginine at position 132 (primarily R132H), confers a neomorphic enzymatic activity. This altered function leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG), a key component of the tricarboxylic acid (TCA) cycle.[1][2] The accumulation of 2-HG to millimolar concentrations within tumor cells drives oncogenesis through epigenetic dysregulation and profound metabolic reprogramming.[3] This guide provides an in-depth technical overview of the impact of a representative mutant IDH1 inhibitor, AGI-5198 (a potent and selective inhibitor often referred to by descriptors such as "Mutant IDH1-IN-1"), on cancer cell metabolism.

Quantitative Effects of AGI-5198 on Mutant IDH1

AGI-5198 is a first-generation, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[3][4] Its efficacy has been demonstrated in various preclinical models, where it effectively reduces 2-HG levels and impacts tumor cell growth and differentiation.

ParameterValueCell Line/SystemReference
IC50 (R132H-IDH1) 0.07 µM (70 nM)In vitro enzyme assay[3][4]
IC50 (Wild-Type IDH1) > 100 µMIn vitro enzyme assay[3][5]
IC50 (IDH2 isoforms) > 100 µMIn vitro enzyme assay[3]
Cellular 2-HG Reduction >99% at 2.5 µMIDH1-mutant glioma cells[6]
In Vivo 2-HG Reduction ~70% after 1 weekGlioma patients (Phase 1 trial of a mutant IDH1 inhibitor)[7]
Tumor Growth Inhibition Dose-dependentIDH1-mutant glioma xenografts[3]

Core Metabolic Consequences of Mutant IDH1 and its Inhibition

The primary metabolic consequence of the IDH1 mutation is the massive production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes.[3] Furthermore, the neomorphic reaction consumes NADPH, a critical cellular reductant, impacting the cell's redox homeostasis.

Signaling Pathways Affected by Mutant IDH1

The metabolic perturbations induced by mutant IDH1 have significant downstream effects on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

Mutant_IDH1_Signaling cluster_Metabolism Metabolic Shift cluster_Signaling Downstream Signaling cluster_Inhibitor Inhibitor Action Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG α-Ketoglutarate NADPH_depletion NADPH Depletion Mutant_IDH1->NADPH_depletion mTOR_Activation mTOR Pathway Activation Mutant_IDH1->mTOR_Activation Upregulation of WNTA, PRKAA2, GSK3B, MTOR 2_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Neomorphic Reaction HIF_1a HIF-1α Stabilization 2_HG->HIF_1a Inhibition of Prolyl Hydroxylases Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Alterations Inhibition of α-KG-dependent Dioxygenases AGI_5198 AGI-5198 (this compound) AGI_5198->Mutant_IDH1 Inhibition

Caption: Signaling pathways impacted by mutant IDH1 and its inhibitor AGI-5198.

The mTOR signaling pathway is frequently activated in IDH1-mutant gliomas.[8][9] Studies have shown that the expression of mutant IDH1 can upregulate genes such as WNTA, PRKAA2, GSK3B, and MTOR, leading to the activation of this pathway and promoting cell proliferation and invasion.[8] Additionally, the accumulation of 2-HG can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases, which are α-KG-dependent enzymes that mark HIF-1α for degradation.[1][10] This can promote a pseudohypoxic state, further contributing to metabolic reprogramming and tumor progression.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow Start Intact Cells Treatment Treat with AGI-5198 or Vehicle (DMSO) Start->Treatment Heating Heat aliquots at different temperatures Treatment->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction by Western Blot or other methods Centrifugation->Analysis End Determine Thermal Stabilization Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology Outline:

  • Cell Culture: Culture IDH1-mutant cells (e.g., U87-MG cells stably expressing IDH1 R132H) to ~80% confluency.

  • Compound Treatment: Treat cells with AGI-5198 at various concentrations (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[11]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells using a suitable method, such as repeated freeze-thaw cycles or lysis buffer.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IDH1 protein using Western blotting with an anti-IDH1 antibody.[11] An upward shift in the melting curve in the presence of AGI-5198 indicates target engagement and stabilization.

Metabolomic Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to identify and quantify small molecules (metabolites) in biological samples. It is instrumental in measuring the levels of 2-HG and other key metabolites affected by mutant IDH1 and its inhibitors.

Methodology Outline:

  • Sample Preparation: Culture IDH1-mutant cells and treat them with AGI-5198 or vehicle. Harvest the cells and quench their metabolism rapidly, for example, with cold methanol.

  • Metabolite Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • LC-MS Analysis: Separate the extracted metabolites using liquid chromatography based on their physicochemical properties. The separated metabolites are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.

  • Data Analysis: Identify and quantify metabolites by comparing their retention times and mass spectra to known standards. This allows for the precise measurement of changes in the levels of 2-HG, α-KG, and other TCA cycle intermediates.[13][14]

Conclusion

The discovery of IDH1 mutations has opened a new chapter in our understanding of cancer metabolism and has provided a novel therapeutic target. Inhibitors like AGI-5198 specifically target the neomorphic activity of the mutant enzyme, leading to a reduction in the oncometabolite 2-HG. This, in turn, can reverse some of the epigenetic and metabolic reprogramming induced by the mutation, offering a promising therapeutic strategy for patients with IDH1-mutant cancers. The experimental approaches outlined in this guide are crucial for the continued development and characterization of novel inhibitors targeting this unique metabolic vulnerability in cancer.

References

Preliminary Studies on the Epigenetic Effects of Mutant IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3] These mutations, most commonly occurring at arginine 132 (R132H), confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as the ten-eleven translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[7][8] This inhibition results in widespread epigenetic dysregulation, including DNA and histone hypermethylation, which are thought to drive tumorigenesis.[7][8]

The reversibility of these epigenetic alterations has made mutant IDH1 an attractive therapeutic target. Small molecule inhibitors have been developed to selectively target the mutant IDH1 enzyme, block 2-HG production, and thereby restore normal epigenetic landscapes. This technical guide focuses on the preliminary studies of one such selective inhibitor, AGI-5198, as a representative compound for understanding the epigenetic effects of mutant IDH1 inhibition. Data from other relevant inhibitors, such as vorasidenib and ivosidenib, are also included to provide a broader context.

Core Mechanism of Action: Reversal of Oncometabolite-Induced Epigenetic Silencing

The primary mechanism by which mutant IDH1 inhibitors exert their effect is through the reduction of intracellular 2-HG levels. This alleviates the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA.

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cell cluster_2 Treated Cell Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH1 Dioxygenase_Activation α-KG-Dependent Dioxygenases (TET, JmjC) Active alpha_KG->Dioxygenase_Activation Co-factor alpha_KG_mutant α-Ketoglutarate Demethylation Normal Histone & DNA Methylation Dioxygenase_Activation->Demethylation Promotes Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mutant->Two_HG Mutant IDH1 Dioxygenase_Inhibition α-KG-Dependent Dioxygenases (TET, JmjC) Inhibited Two_HG->Dioxygenase_Inhibition Inhibits Hypermethylation Histone & DNA Hypermethylation Dioxygenase_Inhibition->Hypermethylation Leads to Mutant_IDH1_IN_1 Mutant IDH1 Inhibitor (e.g., AGI-5198) Two_HG_production Mutant IDH1 Mutant_IDH1_IN_1->Two_HG_production Blocks Two_HG_reduced Reduced 2-HG Dioxygenase_Restoration α-KG-Dependent Dioxygenases (TET, JmjC) Restored Demethylation_restored Reversal of Hypermethylation Dioxygenase_Restoration->Demethylation_restored Promotes

Figure 1: Signaling pathway of mutant IDH1 and its inhibition.

Quantitative Analysis of Epigenetic Reversal by Mutant IDH1 Inhibitors

The efficacy of mutant IDH1 inhibitors can be quantified by measuring the reduction in 2-HG levels and the corresponding changes in histone and DNA methylation marks.

Table 1: Effect of AGI-5198 on R-2-Hydroxyglutarate (R-2HG) Production

Cell Line/ModelTreatmentR-2HG InhibitionReference
TS603 Glioma CellsAGI-5198 (dose-dependent)Near-complete[4]
R132H-IDH1 Glioma XenograftsAGI-5198 (150 mg/kg)Significant[4]
R132H-IDH1 Glioma XenograftsAGI-5198 (450 mg/kg)Marked reduction[4]

Table 2: Reversal of Histone Methylation by Mutant IDH1 Inhibition

Histone MarkCell/Tumor ModelTreatmentChange in MethylationReference
H3K9me3TS603 Glioma CellsAGI-5198 (near-complete 2-HG inhibition)Demethylation induced[4]
H3K9me3R132H-IDH1 Glioma XenograftsAGI-5198 (450 mg/kg)Marked decrease[4]
H3K27me3TS603 Glioma Cells (GFAP, AQP4 promoters)AGI-5198Marked reduction[4]

Table 3: Effect of Mutant IDH1 Inhibitors on DNA Hydroxymethylation

InhibitorTumor TypeParameter MeasuredResultReference
VorasidenibIDH1-mutant Glioma5-hydroxymethylcytosine (5hmC)~2-fold increase with optimal 2-HG suppression[9]
IvosidenibIDH1-mutant Glioma5-hydroxymethylcytosine (5hmC)Increased with optimal 2-HG suppression[9]

Table 4: Effect of Mutant IDH1 Inhibitors on Cellular Proliferation

InhibitorTumor ModelMarkerResultReference
AGI-5198R132H-IDH1 Glioma XenograftsKi-67Reduced staining[10]
VorasidenibIDH1-mutant GliomaKi-67~2-fold decrease in Ki-67 positive cells[9]
IvosidenibIDH1-mutant GliomaKi-67Decrease in Ki-67 positive cells[9]

Detailed Experimental Protocols

Protocol 1: Quantification of Intracellular 2-Hydroxyglutarate (2-HG) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of oncometabolites in cell culture and tumor tissues.[11][12][13][14]

  • Sample Preparation:

    • Cell Culture: Harvest approximately 1 x 107 cells by centrifugation. Wash the cell pellet with ice-cold PBS.

    • Tissue: Snap-freeze tumor tissue in liquid nitrogen and grind to a fine powder. Weigh out 10-20 mg of tissue.

    • Add 1 mL of ice-cold 80% methanol to the cell pellet or tissue powder.

    • Lyse the cells/tissue by sonication on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization:

    • To the dried metabolites, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to derivatize hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The GC oven temperature program should be optimized to separate 2-HG from other metabolites. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • Quantify 2-HG by comparing the peak area of its characteristic ions to a standard curve generated with known concentrations of a 2-HG standard.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis

This protocol provides a framework for performing ChIP-seq on glioma cells treated with a mutant IDH1 inhibitor.

ChIP_seq_Workflow A 1. Cross-linking (Formaldehyde treatment of cells) B 2. Cell Lysis & Chromatin Shearing (Sonication or enzymatic digestion) A->B C 3. Immunoprecipitation (Incubation with antibody specific to histone mark, e.g., H3K9me3) B->C D 4. Immune Complex Capture (Protein A/G magnetic beads) C->D E 5. Washing (Remove non-specific binding) D->E F 6. Elution & Reverse Cross-linking (Release DNA and remove protein-DNA cross-links) E->F G 7. DNA Purification F->G H 8. Library Preparation (End-repair, A-tailing, adapter ligation, PCR amplification) G->H I 9. High-Throughput Sequencing H->I J 10. Data Analysis (Read alignment, peak calling, differential binding analysis) I->J

Figure 2: Experimental workflow for ChIP-seq.
  • Cell Culture and Treatment: Culture IDH1-mutant glioma cells to ~80% confluency. Treat cells with the mutant IDH1 inhibitor (e.g., AGI-5198) or vehicle control for the desired duration.

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3).

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads several times to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and conduct differential binding analysis between inhibitor-treated and control samples.

Protocol 3: Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis

This protocol outlines the key steps for analyzing genome-wide DNA methylation at single-nucleotide resolution.[15][16][17]

WGBS_Workflow A 1. Genomic DNA Extraction B 2. DNA Fragmentation (Sonication) A->B C 3. Library Preparation (End-repair, A-tailing, methylated adapter ligation) B->C D 4. Bisulfite Conversion (Unmethylated C to U) C->D E 5. PCR Amplification D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Alignment to converted reference genome, methylation calling) F->G

Figure 3: Experimental workflow for WGBS.
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from inhibitor-treated and control cells.

  • DNA Fragmentation: Shear the genomic DNA to the desired fragment size (e.g., 200-400 bp) using sonication.

  • Library Preparation:

    • Perform end-repair and A-tailing of the fragmented DNA.

    • Ligate methylated sequencing adapters to the DNA fragments. This is crucial as it prevents the adapters from being affected by the subsequent bisulfite treatment.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the methylated adapters. During PCR, the uracils are replaced with thymines.

  • Sequencing: Perform paired-end high-throughput sequencing of the amplified library.

  • Data Analysis:

    • Align the sequencing reads to an in silico bisulfite-converted reference genome.

    • For each cytosine in the genome, calculate the methylation level as the ratio of reads with a cytosine at that position to the total number of reads covering that position.

    • Identify differentially methylated regions (DMRs) between inhibitor-treated and control samples.

Conclusion

Preliminary studies on mutant IDH1 inhibitors, such as AGI-5198, vorasidenib, and ivosidenib, demonstrate a clear mechanism of action involving the reduction of the oncometabolite 2-HG and the subsequent reversal of epigenetic abnormalities. The quantitative data indicate that these inhibitors can effectively decrease histone hypermethylation, restore DNA hydroxymethylation, and reduce tumor cell proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced epigenetic effects of these and other emerging targeted therapies. The continued exploration of these mechanisms is crucial for the development of more effective treatments for IDH1-mutant cancers.

References

Methodological & Application

Application Notes and Protocols for Mutant IDH1-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent mutation in IDH1 (most commonly R132H) leads to a neomorphic enzymatic activity.[1][2][3] This mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, and a subsequent blockade in cellular differentiation, contributing to tumorigenesis.[3][7]

Mutant IDH1-IN-1 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme. By blocking the production of 2-HG, this inhibitor can reverse the epigenetic changes and induce differentiation in cancer cells harboring the IDH1 mutation.[2][8] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Data Presentation

Table 1: In Vitro Potency of Representative Mutant IDH1 Inhibitors
CompoundTarget Mutant IDH1Biochemical IC50 (nM)Cellular 2-HG IC50 (nM)Cell LineReference
AGI-5198R132H70-TS603 glioma cells[1]
AGI-5198R132C160--[1]
ML309 (racemic)R132H-250U87MG-IDH1 R132H[9]
Compound 35R132H-70U87MG-IDH1 R132H[10]
Compound 1R132H70--[11]
FT-2102R132H21.2--[1]
FT-2102R132C114--[1]
AG-881R132C, R132L, R132H, R132S0.04 - 22--[1]
T001-0657R132C-1311HT1080[12]

Note: "this compound" is a representative name. The data presented is for well-characterized inhibitors of mutant IDH1.

Mandatory Visualizations

Signaling Pathway of Mutant IDH1

Mutant_IDH1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ -> NADPH aKG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) aKG->Mutant_IDH1 NADPH -> NADP+ twoHG D-2-Hydroxyglutarate (Oncometabolite) TET_Enzymes TET Enzymes twoHG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases twoHG->Histone_Demethylases Inhibition Mutant_IDH1->twoHG WT_IDH1->aKG Inhibitor This compound Inhibitor->Mutant_IDH1 Inhibition DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Cell Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow for Assessing Inhibitor Efficacy

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed IDH1-mutant cells treatment Treat cells with This compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest cells and/or supernatant incubation->harvest twoHG_assay 2-HG Measurement (LC-MS/MS or enzymatic assay) harvest->twoHG_assay proliferation_assay Cell Proliferation Assay (e.g., CCK-8, BrdU) harvest->proliferation_assay western_blot Western Blot (e.g., for differentiation markers) harvest->western_blot methylation_analysis Global Methylation Analysis (e.g., 5-mC ELISA) harvest->methylation_analysis end End: Data Analysis twoHG_assay->end proliferation_assay->end western_blot->end methylation_analysis->end

References

Application Notes and Protocols for In Vivo Studies with Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutant isocitrate dehydrogenase 1 (IDH1) is a key enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The gain-of-function mutations in IDH1, most commonly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.

Mutant IDH1-IN-1 is a selective inhibitor of the mutated IDH1 enzyme. Its mechanism of action involves the specific targeting of the mutant IDH1 protein, thereby inhibiting the production of 2-HG and restoring normal cellular processes. This targeted approach holds significant promise for the development of novel cancer therapies. This document provides detailed protocols for the dissolution and preparation of this compound for in vivo studies, along with a summary of its physicochemical properties and comparative data from other relevant mutant IDH1 inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and delivery in preclinical models.

PropertyValueReference
Appearance White to light yellow powder[Generic supplier data]
Molecular Formula C₂₆H₃₃N₅O₄[Calculated]
Molecular Weight 491.58 g/mol [Calculated]
Solubility DMSO: ≥ 45 mg/mL (90.25 mM)MedChemExpress
DMSO: ≥ 34 mg/mL (72.87 mM)ChemicalBook
Storage Store at -20°CChemicalBook

In Vivo Formulation and Administration of this compound

Recommended Vehicle Composition:
  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% ddH₂O

Materials:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile double-distilled water (ddH₂O) or saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparation of Dosing Solution:
  • Calculate the required amount of this compound: Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice).

  • Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add the required volume of DMSO (5% of the final volume) and vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Add PEG300: To the DMSO solution, add the required volume of PEG300 (40% of the final volume). Vortex the mixture until it is homogeneous.

  • Add Tween 80: Add the required volume of Tween 80 (5% of the final volume) to the solution and vortex until the mixture is clear and uniform.

  • Add ddH₂O or Saline: Slowly add the sterile ddH₂O or saline (50% of the final volume) to the mixture while continuously vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation of the compound.

  • Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure homogeneity. The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted, for instance, by slightly increasing the percentage of co-solvents.

  • Administration: The prepared formulation can be administered to animals via intraperitoneal injection or oral gavage. It is recommended to prepare the dosing solution fresh on the day of administration.

Note: It is always advisable to perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch. Additionally, a vehicle control group should be included in all in vivo experiments.

Comparative In Vivo Data of Mutant IDH1 Inhibitors

While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, the following table summarizes data from other well-characterized mutant IDH1 inhibitors to provide a comparative context for experimental design.

InhibitorAnimal ModelDose and RouteKey FindingsReference
AG-120 (Ivosidenib) U87MG-IDH1 R132H xenograft mice500 mg/kg, oral, dailySignificant reduction in tumor 2-HG levels.Popovici-Muller et al., 2018
HMS-101 IDH1-R132C AML xenograft mice50 mg/kg, oral, dailyProlonged survival and induction of leukemic cell differentiation.Chaturvedi et al., 2020
SYC-435 Patient-derived IDH1 mutant glioma xenograft mice15 mg/kg, IP, dailySynergistic effect with standard therapies in prolonging survival.Kogiso et al., 2017
FT-2102 (Olutasidenib) U87MG-IDH1 R132H xenograft mice150 mg/kg, oral, twice dailyPotent reduction of tumor 2-HG levels.Caravella et al., 2020

Visualizing Key Pathways and Workflows

Mutant IDH1 Signaling Pathway and Inhibition

Mutant_IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 (NADP+ -> NADPH) alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG Mutant IDH1 (NADPH -> NADP+) Epigenetic Dysregulation Epigenetic Dysregulation 2-HG->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Block in Differentiation Block in Differentiation Epigenetic Dysregulation->Block in Differentiation Tumorigenesis Tumorigenesis Block in Differentiation->Tumorigenesis Mutant_IDH1_IN_1 This compound Mutant_IDH1_protein Mutant IDH1 Protein Mutant_IDH1_IN_1->Mutant_IDH1_protein Inhibits 2-HG_production_blocked 2-HG Mutant_IDH1_protein->2-HG_production_blocked Blocks production of

Caption: Mutant IDH1 signaling and mechanism of inhibition.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_preparation Preparation of Dosing Solution cluster_animal_study Animal Study cluster_analysis Data Analysis Weigh_Compound 1. Weigh Mutant IDH1-IN-1 Dissolve_DMSO 2. Dissolve in DMSO Weigh_Compound->Dissolve_DMSO Add_PEG300 3. Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Tween80 4. Add Tween 80 Add_PEG300->Add_Tween80 Add_Aqueous 5. Add ddH₂O/Saline Add_Tween80->Add_Aqueous Final_Formulation Final Dosing Solution Add_Aqueous->Final_Formulation Animal_Model Establish Xenograft Mouse Model Randomization Randomize into Treatment & Control Groups Animal_Model->Randomization Administration Administer Drug/Vehicle (IP or Oral Gavage) Randomization->Administration Monitoring Monitor Tumor Growth & Animal Health Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Volume/Weight Measurement Endpoint->Tumor_Analysis PK_Analysis Pharmacokinetic Analysis (Blood/Tumor) Endpoint->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., 2-HG levels) Endpoint->PD_Analysis Toxicity_Assessment Toxicity Assessment Endpoint->Toxicity_Assessment

Caption: Workflow for in vivo efficacy studies.

Conclusion

The selective inhibition of mutant IDH1 represents a promising therapeutic strategy for a range of cancers. The successful in vivo evaluation of inhibitors like this compound is contingent upon appropriate formulation and administration. The protocols and data presented herein provide a comprehensive guide for researchers to effectively design and execute preclinical studies with this class of compounds. While specific in vivo data for this compound is awaited, the provided formulation protocol, based on established methods for similar molecules, offers a robust starting point for its evaluation in relevant animal models. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data, ultimately accelerating the translation of these promising therapeutics into clinical applications.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Mutant IDH1-IN-1": The term "this compound" does not refer to a specific, publicly documented inhibitor. This document provides protocols and dosage recommendations for two well-characterized, clinically relevant, orally bioavailable small molecule inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): Ivosidenib (AG-120) and Vorasidenib (AG-881) . These compounds serve as representative examples for preclinical studies targeting mutant IDH1 in glioma.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H substitution, are a defining feature of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis. Targeting the mutant IDH1 enzyme with specific inhibitors to block 2-HG production is a promising therapeutic strategy.

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2 enzymes, developed for enhanced brain penetrance. This document outlines recommended dosages and detailed protocols for their use in preclinical mouse models of glioma.

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize key quantitative data from preclinical studies of Ivosidenib and Vorasidenib in mouse models of glioma.

Table 1: Recommended Dosage and Administration of Mutant IDH1 Inhibitors

CompoundMouse ModelCell LineAdministration RouteDosageDosing Schedule
Ivosidenib (AG-120) Orthotopic Xenograft (SCID mice)TS603 (Grade III mIDH1-R132H Glioma)Oral Gavage (PO)50, 150, or 450 mg/kgTwice Daily (BID)
Ivosidenib (AG-120) Subcutaneous Xenograft (SCID mice)TS603 (Grade III mIDH1-R132H Glioma)Oral Gavage (PO)150 mg/kgTwice Daily (BID) for 21 days
Vorasidenib (AG-881) Orthotopic Xenograft (mice)TS603 (Grade III mIDH1-R132H Glioma)Oral Gavage (PO)50 mg/kgTwice Daily (BID) for 4 days

Table 2: Pharmacodynamic and Efficacy Data of Mutant IDH1 Inhibitors

CompoundDosageModelPrimary EndpointResultCitation
Ivosidenib (AG-120) 50, 150, 450 mg/kg PO BIDOrthotopic XenograftTumor 2-HG ReductionDose-dependent reduction, with 85% maximal inhibition achieved.[1]
Ivosidenib (AG-120) 150 mg/kg PO BIDSubcutaneous XenograftTumor Growth Inhibition52% reduction in tumor growth.[1]
Vorasidenib (AG-881) 50 mg/kg PO BIDOrthotopic XenograftTumor 2-HG Reduction>97% inhibition of 2-HG production in glioma tissue.[2][3]
Vorasidenib (AG-881) 50 mg/kgXenograftTumor Growth ReductionReduces tumor growth in a TS603-IDH1R132H mouse xenograft model.[4]

Signaling Pathway

The primary mechanism of action for mutant IDH1 inhibitors is the direct inhibition of the mutated IDH1 enzyme, thereby preventing the production of the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread hypermethylation of DNA and histones, causing epigenetic alterations that block cellular differentiation and promote oncogenesis. By reducing 2-HG levels, inhibitors like Ivosidenib and Vorasidenib aim to reverse these epigenetic changes, restore normal cellular differentiation, and inhibit tumor growth.[5][6][7]

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Glioma Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate (α-KG) WT_IDH1->alpha_KG NADP+ to NADPH Mutant_IDH1 Mutant IDH1 (R132H) Two_HG D-2-Hydroxyglutarate (2-HG Oncometabolite) Mutant_IDH1->Two_HG NADPH to NADP+ Epigenetic_Alterations Epigenetic Alterations (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Alterations Inhibits α-KG-dependent dioxygenases Differentiation_Block Blocked Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Glioma Formation & Progression Differentiation_Block->Tumorigenesis alpha_KG_2 α-KG alpha_KG_2->Mutant_IDH1 Inhibitor Ivosidenib / Vorasidenib Inhibitor->Mutant_IDH1 Inhibits

Mutant IDH1 signaling pathway and therapeutic intervention.

Experimental Protocols

Preparation of Inhibitor Formulation for Oral Gavage

A common vehicle for oral administration of small molecule inhibitors in mice is a suspension using carboxymethylcellulose (CMC).

Materials:

  • Ivosidenib (AG-120) or Vorasidenib (AG-881) powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water

  • (Optional) 0.1% (v/v) Tween 80 to aid suspension

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of inhibitor based on the desired dose (e.g., 150 mg/kg) and the average weight of the mice in the treatment group. Assume a dosing volume of 10 mL/kg (or 0.2 mL for a 20 g mouse).

  • Weigh the calculated amount of inhibitor powder and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle solution of 0.5% CMC (and optional 0.1% Tween 80) in sterile water.

  • Add the appropriate volume of the vehicle to the inhibitor powder.

  • Vortex vigorously for several minutes to create a uniform suspension. If the compound is difficult to suspend, brief sonication may be applied.

  • Prepare the formulation fresh daily before administration to ensure stability and uniform suspension. Mix well by vortexing immediately before each gavage.

Orthotopic Glioma Mouse Model and Drug Administration

This protocol describes the establishment of an orthotopic glioma model using a patient-derived cell line and subsequent treatment with a mutant IDH1 inhibitor.

Materials:

  • Immunocompromised mice (e.g., CB17 SCID or nude mice)

  • Luciferase-expressing mutant IDH1 glioma cells (e.g., TS603)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane)

  • Prepared inhibitor formulation and vehicle control

  • Oral gavage needles

Procedure:

  • Cell Implantation:

    • Anesthetize the mouse and secure it in the stereotactic frame.

    • Create a small incision in the scalp to expose the skull.

    • Using a sterile drill bit, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject 5 x 10⁴ TS603 cells suspended in 2-5 µL of sterile, serum-free media into the brain parenchyma at a depth of 2.5-3.0 mm.

    • Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for a set period (e.g., 7-14 days) or until a detectable signal is observed via bioluminescence imaging.

    • Randomize mice into treatment and vehicle control groups based on initial tumor bioluminescence signal to ensure even distribution.

  • Drug Administration:

    • Administer the prepared inhibitor formulation (e.g., Ivosidenib at 150 mg/kg) or vehicle control via oral gavage.

    • Follow the specified dosing schedule (e.g., twice daily) for the duration of the experiment.

    • Monitor animal weight and general health daily. Significant weight loss (>15-20%) may require dose adjustment or euthanasia.

Experimental_Workflow A 1. Cell Culture (Luciferase-expressing mIDH1 Glioma Cells) B 2. Orthotopic Implantation (Stereotactic injection into mouse brain) A->B C 3. Tumor Establishment (Allow tumors to grow for 7-14 days) B->C D 4. Baseline Imaging (Bioluminescence imaging to quantify initial tumor burden) C->D E 5. Randomization (Divide mice into Vehicle and Treatment groups) D->E F 6. Treatment Administration (Daily oral gavage of inhibitor or vehicle) E->F G 7. Monitoring (Weekly bioluminescence imaging and body weight measurement) F->G H 8. Endpoint Analysis (Tumor 2-HG measurement, histology, survival analysis) G->H

Workflow for in vivo efficacy studies of mutant IDH1 inhibitors.
Assessment of Tumor Growth by Bioluminescence Imaging (BLI)

BLI is a non-invasive method to longitudinally monitor the growth of luciferase-expressing tumors.

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum)

  • D-luciferin, sodium salt

  • Sterile PBS or saline

  • Anesthesia (isoflurane)

Procedure:

  • Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

  • Wait for 10-15 minutes for the substrate to distribute throughout the body and cross the blood-brain barrier.

  • Anesthetize the mice using isoflurane and place them in the imaging chamber.

  • Acquire bioluminescent images using an exposure time of 1-5 minutes, depending on signal intensity.

  • Use the system's software to draw a region of interest (ROI) over the head of each mouse to quantify the total photon flux (photons/second).

  • Repeat imaging at regular intervals (e.g., weekly) to track tumor growth over time.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol outlines the extraction and analysis of 2-HG from tumor tissue as a pharmacodynamic marker of inhibitor activity.

Materials:

  • Excised and snap-frozen brain tumor tissue

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer (e.g., Qiagen TissueLyser)

  • Methanol with an internal standard (e.g., 200 ng/mL 3-hydroxy-3-methylglutaric acid or labeled 13C5-2HG)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in a 10x volume of PBS.

  • Metabolite Extraction:

    • Take a small aliquot (e.g., 10 µL) of the tissue homogenate.

    • Add 200 µL of cold methanol containing the internal standard to precipitate proteins and extract metabolites.

    • Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of 2-HG. Chiral chromatography may be necessary to distinguish D- and L-2-HG enantiomers.

    • Quantify the 2-HG concentration by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

    • Normalize the 2-HG concentration to the initial tissue weight.

References

Application Notes and Protocols for Cell-based Assays to Measure Mutant IDH1 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism research.[1] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations, most commonly at the R132 residue, confer a neomorphic (new function) activity to the enzyme.[2] This mutant enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels in tumor cells.[1][2]

The accumulation of 2-HG has profound effects on cellular physiology, primarily through the competitive inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This leads to epigenetic alterations, a block in cellular differentiation, and ultimately, tumorigenesis.[1] Consequently, inhibitors specifically targeting the mutant IDH1 enzyme have emerged as a promising therapeutic strategy for cancers harboring these mutations, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4]

These application notes provide detailed protocols for key cell-based assays to evaluate the activity of mutant IDH1 inhibitors, using "Mutant IDH1-IN-1" as a representative investigational compound. The protocols cover the direct measurement of the oncometabolite 2-HG, assessment of cellular viability, and evaluation of the inhibitor's ability to restore cellular differentiation.

Data Presentation: In Vitro Activity of Representative Mutant IDH1 Inhibitors

The following tables summarize the in vitro activity of two well-characterized mutant IDH1 inhibitors, Ivosidenib (AG-120) and Olutasidenib (FT-2102), which can serve as benchmarks for evaluating novel inhibitors like "this compound".

Table 1: Inhibition of 2-HG Production in Mutant IDH1 Cell Lines

CompoundCell LineIDH1 MutationAssay MethodIC50 (nM)
Ivosidenib (AG-120)U87R132H (engineered)2-HG Measurement~10-12
Ivosidenib (AG-120)HT1080R132C (endogenous)2-HG MeasurementNot specified, but potent
Olutasidenib (FT-2102)HCT116R132H (engineered)2-HG Measurement21.2
Olutasidenib (FT-2102)HT1080R132C (endogenous)2-HG Measurement114

Table 2: Effect on Cell Viability/Proliferation

CompoundCell LineIDH1 MutationAssay MethodEffect
Ivosidenib (AG-120)Patient-derived AML samplesIDH1 mutantDifferentiationInduces differentiation
Olutasidenib (FT-2102)MPM (Malignant Pleural Mesothelioma) cellsNot specifiedCell ViabilityInhibits cell growth
AGI-5198IDH1-mutant glioma cellsR132HIn vivo xenograftImpaired growth

Signaling Pathways and Experimental Workflows

Mutant_IDH1_Signaling_Pathway Differentiation_Block Differentiation_Block Angiogenesis Angiogenesis

Experimental_Workflow_2HG_Measurement cluster_lcms LC-MS/MS Method cluster_enzymatic Enzymatic Method start Seed Mutant IDH1 Cells (e.g., HT1080) treatment Treat with 'this compound' (Dose-response) start->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest Cell Culture Supernatant incubation->harvest lcms_prep Protein Precipitation & Derivatization (optional) harvest->lcms_prep enz_assay D2HGDH Enzymatic Assay harvest->enz_assay lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_quant Quantify 2-HG Levels lcms_analysis->lcms_quant end_goal Determine IC50 of 'this compound' lcms_quant->end_goal enz_readout Measure Absorbance/ Fluorescence enz_assay->enz_readout enz_quant Calculate 2-HG Concentration enz_readout->enz_quant enz_quant->end_goal

Experimental_Workflow_Viability_Differentiation

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) in Cell Culture Supernatant

This assay directly measures the product of the mutant IDH1 enzyme, providing a primary readout of inhibitor activity.

a) By Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of 2-HG.

Materials:

  • Mutant IDH1 expressing cells (e.g., HT1080, U87-R132H)

  • Complete cell culture medium

  • "this compound" stock solution

  • 96-well cell culture plates

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Replace the existing medium with medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the cell culture supernatant.

  • Sample Preparation (Protein Precipitation): To 50 µL of supernatant, add 150 µL of cold acetonitrile containing the internal standard.[5] Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]

  • LC-MS/MS Analysis: Transfer the clarified supernatant to an autosampler vial for analysis. Separate 2-HG from other metabolites using a suitable chromatography column (e.g., HILIC) and detect by mass spectrometry in selective reaction monitoring (SRM) mode.[6][7]

  • Data Analysis: Quantify the 2-HG concentration by comparing the peak area ratio of 2-HG to the internal standard against a standard curve. Calculate the IC50 value of "this compound" by fitting the dose-response data to a four-parameter logistic curve.

b) By D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) Enzymatic Assay

This is a higher-throughput, plate-based colorimetric or fluorometric alternative to LC-MS/MS.[8][9][10]

Materials:

  • D-2-Hydroxyglutarate Assay Kit (commercially available)

  • Cell culture supernatant (prepared as in steps 1-4 above)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Standard Curve Preparation: Prepare a D-2-HG standard curve according to the kit manufacturer's instructions.[8]

  • Sample Preparation: Samples may require deproteinization using a 10 kDa spin filter or perchloric acid precipitation followed by neutralization, as per the kit's protocol.[11]

  • Assay Reaction: Add samples and standards to a 96-well plate. Prepare and add the D2HGDH reaction mix to each well.[10] The reaction mix typically contains D2HGDH enzyme, a substrate, and a probe that generates a colorimetric or fluorescent signal upon reduction.[8][10]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[10]

  • Measurement: Read the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[8][10]

  • Data Analysis: Subtract the background reading from all sample and standard readings. Calculate the D-2-HG concentration in the samples using the standard curve. Determine the IC50 value as described for the LC-MS/MS method.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Mutant IDH1 expressing cells (e.g., U87-R132H, HT1080)

  • Complete cell culture medium

  • "this compound" stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of "this compound" to the wells.

  • Incubation: Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Myeloid Differentiation Assay

Mutant IDH1 is known to block hematopoietic differentiation. This assay measures the ability of an inhibitor to restore differentiation in a leukemia cell line model.

Materials:

  • THP-1 cells engineered to express mutant IDH1 (THP-1-R132H)

  • Complete RPMI-1640 medium

  • "this compound" stock solution

  • 6-well cell culture plates

  • FACS buffer (PBS with 2% FBS)

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed THP-1-R132H cells at a density of 2 x 10⁵ cells/mL in 6-well plates. Add "this compound" at various concentrations and incubate for 5 to 7 days.

  • Cell Harvesting: Gently scrape and pipette to collect the cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the anti-CD11b antibody or isotype control and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the percentage of CD11b-positive cells for each treatment condition, after subtracting the background signal from the isotype control. An increase in the percentage of CD11b-positive cells indicates induced differentiation.

References

Application Notes and Protocols for Quantifying 2-Hydroxyglutarate (2-HG) Levels Following Mutant IDH1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the oncometabolite 2-hydroxyglutarate (2-HG) in biological samples after treatment with Mutant IDH1-IN-1, a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Accurate measurement of 2-HG is a critical biomarker for assessing the pharmacodynamic activity and therapeutic efficacy of IDH1 inhibitors.

Mutations in the IDH1 gene lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-HG.[1][2] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation.[3] Inhibitors of mutant IDH1, such as this compound, are designed to block the production of 2-HG, thereby restoring normal cellular processes.[3]

This document outlines three common and robust methods for 2-HG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by mutant IDH1 and a general workflow for quantifying 2-HG after inhibitor treatment.

cluster_0 Mutant IDH1 Signaling Pathway Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate->2-Hydroxyglutarate Mutant IDH1 KDM4A_inhibition KDM4A Inhibition 2-Hydroxyglutarate->KDM4A_inhibition inhibits Mutant_IDH1 Mutant IDH1 Mutant_IDH1->2-Hydroxyglutarate mTOR_activation mTOR Pathway Activation KDM4A_inhibition->mTOR_activation Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_activation->Cell_Growth_Proliferation

Figure 1: Simplified signaling pathway of mutant IDH1 leading to mTOR activation.

cluster_1 Experimental Workflow for 2-HG Quantification Cell_Culture Cell Culture with Mutant IDH1 Treatment Treatment with This compound Cell_Culture->Treatment Sample_Collection Sample Collection (Cells, Media, Tissues) Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Quantification 2-HG Quantification Metabolite_Extraction->Quantification LC_MS LC-MS/MS Quantification->LC_MS Enzymatic_Assay Enzymatic Assay Quantification->Enzymatic_Assay NMR NMR Spectroscopy Quantification->NMR Data_Analysis Data Analysis and Interpretation LC_MS->Data_Analysis Enzymatic_Assay->Data_Analysis NMR->Data_Analysis

Figure 2: General experimental workflow for quantifying 2-HG levels.

Quantitative Data Summary

The following tables summarize representative quantitative data for 2-HG levels in different experimental systems.

Table 1: 2-HG Levels in Untreated Mutant IDH1 Cell Lines

Cell LineIDH1 Mutation2-HG Concentration in Media (µM)Reference
HT1080R132C~25[4]
RBER132S~15[4]
JJ012R132G~10[4]
U87R132H~5[4]

Table 2: IC50 Values of Mutant IDH1 Inhibitors on Cellular 2-HG Production

Cell LineInhibitorIC50 (nM)
HT1080 (R132C)AGI-5198~160
U87 (R132H)AGI-5198~70

Table 3: Comparison of 2-HG Quantification Methods

MethodLimit of Quantification (LOQ)Sample TypeThroughput
LC-MS/MS~0.8 nmol/mL[5]Cells, Tissues, Plasma, UrineHigh
Enzymatic Assay0.44 µM (tissue), 2.77 µM (serum)[6]Cells, Tissues, Plasma, UrineHigh
NMR Spectroscopy~1 nmol[7]Tissues, in vivoLow

Experimental Protocols

Protocol 1: Quantification of 2-HG by LC-MS/MS

This method offers high sensitivity and specificity for quantifying both D- and L-enantiomers of 2-HG.[8]

1. Materials and Reagents:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole mass spectrometer)[8]

  • C18 column[8]

  • D-2-HG and L-2-HG standards

  • Stable isotope-labeled internal standard (e.g., 13C5-D-2-HG)

  • Diacetyl-L-tartaric anhydride (DATAN) for derivatization[8]

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation and Metabolite Extraction:

  • Cells: Wash cultured cells with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.[9]

  • Tissues: Homogenize frozen tissue samples in a suitable buffer.

  • Plasma/Serum: Process samples by protein precipitation with a solvent like methanol.[10]

  • Centrifuge the samples to pellet debris and collect the supernatant containing metabolites.

3. Derivatization (for enantiomer separation without a chiral column):

  • Evaporate the supernatant to dryness.

  • Reconstitute in a solution containing DATAN and incubate to allow for the derivatization reaction.[8] This step creates diastereomers that can be separated on a standard C18 column.[8]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the derivatized 2-HG enantiomers.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI)

    • Monitor the appropriate mass transitions for derivatized 2-HG and the internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of D- and L-2-HG standards.

  • Quantify the amount of 2-HG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 2: Quantification of D-2-HG by Enzymatic Assay

This colorimetric or fluorometric assay provides a rapid and cost-effective method for quantifying D-2-HG.[6]

1. Materials and Reagents:

  • 96-well plates (black for fluorescent assays)

  • Plate reader capable of measuring absorbance or fluorescence

  • D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

  • NAD+

  • Diaphorase

  • Resazurin (for fluorescent detection)

  • D-2-HG standard

2. Sample Preparation:

  • Prepare cell or tissue lysates as described in the LC-MS/MS protocol.

  • For media or serum samples, perform a deproteination step.[4]

3. Assay Procedure:

  • Prepare a reaction mixture containing buffer (e.g., HEPES), NAD+, diaphorase, and resazurin.[11]

  • Add the prepared samples and D-2-HG standards to the wells of the 96-well plate.

  • Initiate the reaction by adding D2HGDH to each well.

  • The reaction involves the conversion of D-2-HG to α-KG by D2HGDH, which reduces NAD+ to NADH.[6] Diaphorase then uses NADH to reduce resazurin to the highly fluorescent resorufin.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

4. Data Analysis:

  • Create a standard curve using the readings from the D-2-HG standards.

  • Determine the concentration of D-2-HG in the samples by interpolating from the standard curve.

Protocol 3: Quantification of 2-HG by NMR Spectroscopy

NMR spectroscopy is a non-invasive method that can be used for in vivo and ex vivo 2-HG detection and quantification.[7][12]

1. Materials and Reagents:

  • High-field NMR spectrometer (e.g., 7T or higher for better resolution)[13]

  • For ex vivo analysis: NMR tubes, deuterated solvents (e.g., D2O)

2. In Vivo MRS Protocol:

  • Utilize specialized pulse sequences like MEGA-PRESS or J-difference spectroscopy to edit the 2-HG signal and distinguish it from overlapping signals of other metabolites like glutamate and glutamine.[14][15]

  • Acquire spectra from the region of interest (e.g., tumor).

  • Post-processing of the spectra is required to quantify the 2-HG peak area.

3. Ex Vivo HR-MAS NMR Protocol:

  • Place intact tissue biopsies into an HR-MAS rotor.[12]

  • Acquire 1D and 2D NMR spectra. 2D correlation spectroscopy (COSY) can help in unambiguously identifying 2-HG.[14]

4. Data Analysis:

  • The concentration of 2-HG can be quantified by integrating the area of its characteristic peak (around 2.25 ppm) and comparing it to an internal or external reference standard.[7]

  • Specialized software is used for spectral fitting and quantification.

Conclusion

The choice of method for quantifying 2-HG levels after this compound treatment will depend on the specific research question, available resources, and the nature of the samples. LC-MS/MS provides the highest sensitivity and specificity for enantiomeric separation. Enzymatic assays are well-suited for high-throughput screening. NMR spectroscopy offers the unique advantage of non-invasive, in vivo measurements, which is particularly valuable for longitudinal studies in preclinical models and clinical settings.[7][12][13] By employing these detailed protocols, researchers can accurately assess the efficacy of this compound and other IDH1 inhibitors in reducing the oncometabolite 2-HG.

References

Application of Mutant IDH1-IN-1 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] Unlike the wild-type enzyme which converts isocitrate to α-ketoglutarate (α-KG), mutant IDH1 (mIDH1) gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2][3] This makes mIDH1 a compelling target for cancer therapy.

Mutant IDH1-IN-1 is a selective inhibitor of mutant IDH1 enzymes. Its utility in high-throughput screening (HTS) allows for the identification and characterization of potential therapeutic agents targeting mIDH1. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Quantitative Data

This compound exhibits potent and selective inhibition of various IDH1 mutant forms. The following table summarizes its inhibitory activity.

TargetIC50 (nM)
IDH1 R132C/R132C4
IDH1 R132H/R132H42
IDH1 R132H/WT80
Wild-Type IDH1143
[Data sourced from TargetMol][5]

Signaling Pathways

Mutant IDH1 impacts several downstream signaling pathways critical to cancer development. Understanding these pathways is essential for designing effective screening strategies and interpreting results.

Mutant IDH1 Metabolic Pathway

The primary function of mutant IDH1 is the conversion of α-ketoglutarate to 2-hydroxyglutarate, which consumes NADPH. This alteration is a central event in mIDH1-driven cancers.

Mutant_IDH1_Metabolic_Pathway cluster_cytoplasm Cytoplasm alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 NADPH NADPH NADPH->mIDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->two_HG NADP NADP+ mIDH1->NADP

Caption: Metabolic pathway of mutant IDH1.

Downstream Effects of 2-HG Accumulation

The accumulation of 2-HG inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This can also impact pathways like the ATM/CHK2 and mTOR signaling cascades.

Downstream_Signaling_of_Mutant_IDH1 mIDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG ATM_CHK2 ATM/CHK2 Pathway (Impaired DNA Repair) mIDH1->ATM_CHK2 impairs mTOR AKT/mTOR Pathway (Increased Proliferation) mIDH1->mTOR activates aKG_Dioxygenases α-KG-Dependent Dioxygenases two_HG->aKG_Dioxygenases inhibition Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) aKG_Dioxygenases->Epigenetic_Alterations leads to Diff_Block Block in Cellular Differentiation Epigenetic_Alterations->Diff_Block

Caption: Downstream signaling of mutant IDH1.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of mutant IDH1.

HTS Experimental Workflow

This workflow outlines the general steps for a high-throughput screening campaign targeting mutant IDH1.

HTS_Workflow Compound_Library Compound Library (including this compound as control) Assay_Plate Assay Plate Preparation (e.g., 384-well or 1536-well) Compound_Library->Assay_Plate Reagent_Addition Addition of mIDH1 Enzyme, NADPH, and Test Compounds Assay_Plate->Reagent_Addition Incubation Pre-incubation Reagent_Addition->Incubation Reaction_Initiation Addition of α-KG Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Detection Signal Detection (Fluorescence, Absorbance, or MS) Reaction_Incubation->Detection Data_Analysis Data Analysis (IC50 determination, Z' factor) Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

References

Application Notes and Protocols for Establishing Xenograft Models to Test Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing xenograft models to evaluate the efficacy of novel therapeutic agents targeting mutant isocitrate dehydrogenase 1 (IDH1). The protocols outlined below are designed to ensure robust and reproducible preclinical data generation, essential for advancing new cancer therapies.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG accumulation drives oncogenesis through epigenetic dysregulation and altered cellular metabolism. Consequently, small molecule inhibitors targeting the mutant IDH1 enzyme represent a promising therapeutic strategy.

This document details the necessary protocols for creating xenograft models using IDH1-mutant cancer cells and outlines the procedures for testing the in vivo efficacy of mutant IDH1 inhibitors, using published data for compounds like SYC-435 and Ivosidenib (AG-120) as illustrative examples.

Selecting the Appropriate Xenograft Model

The choice of cell line or patient-derived xenograft (PDX) model is critical for the successful evaluation of a mutant IDH1 inhibitor.

  • Cell Line-Derived Xenografts (CDX): Utilize established cancer cell lines harboring endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma) or engineered cell lines expressing a specific IDH1 mutation (e.g., U-87 MG with IDH1-R132H).[2]

  • Patient-Derived Xenografts (PDX): These models are established directly from patient tumor tissue and are known to better recapitulate the heterogeneity and microenvironment of human tumors.[4] Several IDH1-mutant glioma PDX models have been developed and are available.[5][6][7]

Experimental Protocols

Cell Culture and Preparation for Implantation

Objective: To prepare a single-cell suspension of viable IDH1-mutant cancer cells for implantation into immunocompromised mice.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080, patient-derived cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile microcentrifuge tubes and syringes

Protocol:

  • Culture IDH1-mutant cells in the recommended complete medium until they reach 70-80% confluency.

  • Aspirate the medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA to detach the cells from the culture flask.

  • Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Perform a cell count using a hemocytometer and assess viability (trypan blue exclusion). Viability should be >95%.

  • Centrifuge the cells again and resuspend the pellet to the desired concentration for injection (e.g., 2 x 10^7 cells/mL) in a 1:1 mixture of sterile PBS and Matrigel. Keep the cell suspension on ice.

Xenograft Implantation

Objective: To establish subcutaneous or orthotopic tumors in immunocompromised mice.

Animal Models:

  • Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old.

Protocol (Subcutaneous Model):

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave and sterilize the injection site on the flank of the mouse.

  • Using a 27-gauge needle and a 1 mL syringe, draw up the prepared cell suspension (typically 100-200 µL, containing 2-5 x 10^6 cells).

  • Gently lift the skin on the flank and inject the cell suspension subcutaneously.

  • Monitor the mice for tumor growth. Tumors should become palpable within 1-3 weeks.

Tumor Growth Monitoring and Efficacy Evaluation

Objective: To assess the anti-tumor activity of the mutant IDH1 inhibitor.

Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Administer the mutant IDH1 inhibitor and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Data Presentation

Quantitative data from preclinical studies should be summarized for clear comparison. Below are tables with representative data from studies of known mutant IDH1 inhibitors.

Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors
CompoundCell LineIDH1 MutationConcentration% Cell Proliferation InhibitionReference
SYC-435BT142AOA-neurospheresR132H0.5 µM85.9% (at Day 13)[8]
SYC-435IC-V0914AOAR132C0.5 µM59% (at Day 13)[8]
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Xenograft Models
CompoundXenograft ModelDose & SchedulePrimary EndpointResultReference
SYC-435IC-V0914AOA (PDX)15 mg/kg, daily IPAnimal SurvivalSynergistically prolonged survival with standard therapy[5][8]
Ivosidenib (AG-120)HT1080 (CDX)50 mg/kg, single oral doseTumor 2-HG Reduction92.0% inhibition at 12 hours[9][10]
Ivosidenib (AG-120)HT1080 (CDX)150 mg/kg, single oral doseTumor 2-HG Reduction95.2% inhibition at 12 hours[9][10]

Pharmacodynamic Biomarker Analysis

Objective: To confirm target engagement and mechanism of action of the mutant IDH1 inhibitor in vivo.

Protocol (2-HG Measurement):

  • Excise tumors from treated and control animals at the end of the study.

  • Snap-freeze the tumor tissue in liquid nitrogen.

  • Homogenize the frozen tissue and extract metabolites.

  • Quantify 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).

  • Compare 2-HG levels between treatment and control groups to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflow Diagrams

Mutant IDH1 Signaling Pathway

Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.

Mutant_IDH1_Pathway cluster_0 Cellular Metabolism cluster_1 Enzymatic Activity cluster_2 Downstream Effects Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 catalyzes alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 is converted by Two_HG 2-Hydroxyglutarate (2-HG) Dioxygenases α-KG-Dependent Dioxygenases Two_HG->Dioxygenases inhibits WT_IDH1->alpha_KG produces Mutant_IDH1->Two_HG to produce Mutant_IDH1_IN_1 Mutant IDH1-IN-1 Mutant_IDH1_IN_1->Mutant_IDH1 inhibits Epigenetic_Changes Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetic_Changes leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block causes Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis promotes

Caption: Signaling pathway of mutant IDH1 and its inhibition.

Experimental Workflow for Xenograft Studies

The following diagram illustrates the key steps in conducting a xenograft study to evaluate a mutant IDH1 inhibitor.

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Data Analysis Cell_Culture 1. Culture IDH1-Mutant Cells Cell_Prep 2. Prepare Cell Suspension Cell_Culture->Cell_Prep Implantation 3. Implant Cells into Mice Cell_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Administer Inhibitor/Vehicle Randomization->Treatment Monitoring 7. Measure Tumors & Body Weight Treatment->Monitoring Endpoint 8. Endpoint: Tumor Excision Monitoring->Endpoint Analysis 9. Analyze Data (Tumor Growth, 2-HG levels) Endpoint->Analysis

Caption: Workflow for testing mutant IDH1 inhibitors in xenograft models.

References

Application Note: Detection of IDH1 Mutation Status by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism, primarily by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1] Somatic mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several types of cancer, including gliomas, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4] The most prevalent mutation is a substitution of arginine with histidine (R132H).[3]

This neomorphic mutation confers a new enzymatic function, the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG can lead to widespread metabolic and epigenetic alterations, including DNA and histone hypermethylation, and contribute to tumorigenesis by impacting signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) and mTOR pathways.[5][6][7] Consequently, the detection of IDH1 mutation status is a critical diagnostic and prognostic marker and a key consideration in the development of targeted therapies.[8][9]

Western blotting is a highly specific and sensitive immunoassay that can be employed to detect the expression of the mutant IDH1 protein.[2][8] This application note provides a detailed protocol for the detection of IDH1 mutation status in cell lysates and tissue samples using Western blot analysis with a mutation-specific antibody.

Principle of the Method

This protocol utilizes a monoclonal antibody that specifically recognizes the IDH1 R132H mutant protein, allowing for its differentiation from the wild-type (WT) IDH1 protein.[2][8][10] Total cell or tissue lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with the specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used for detection via chemiluminescence. Parallel blotting with an antibody that detects total IDH1 can be used as a control for protein expression.

Experimental Protocol

A. Sample Preparation
  • Cell Lysis:

    • For adherent cells, wash the cell culture dish with ice-cold phosphate-buffered saline (PBS).

    • Add radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to the dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in RIPA buffer with protease inhibitors.

    • For tissue samples, homogenize the tissue in RIPA buffer with protease inhibitors on ice.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a bicinchoninic acid (BCA) protein assay or a similar method.

    • Normalize the protein concentration of all samples with lysis buffer.

B. SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-50 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 100-150 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the specific equipment used.

C. Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations (see Table 1).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

D. Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

Table 1: Summary of Antibodies and Conditions for IDH1 Western Blot

Antibody TargetHost/IsotypeRecommended DilutionMolecular Weight (kDa)Supplier Example
IDH1 R132H Mutant Mouse Monoclonal1:500 - 1:100045-47Thermo Fisher (CF190113)[11]
Total IDH1 Rabbit Polyclonal1:100046Cell Signaling Technology (#3997)[12]
GAPDH (Loading Control) Mouse Monoclonal1:10,00037Abcam (ab8245)[13]

Visualization of Workflow and Signaling Pathway

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection CellLysis Cell/Tissue Lysis Quantification Protein Quantification CellLysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-IDH1 R132H or Total IDH1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb ECL ECL Substrate Incubation SecondaryAb->ECL Imaging Imaging ECL->Imaging

Caption: Western Blot workflow for IDH1 mutation detection.

IDH1_Signaling_Pathway cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 (R132H) cluster_downstream Downstream Effects Isocitrate_WT Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate_WT->WT_IDH1 alphaKG_WT α-Ketoglutarate WT_IDH1->alphaKG_WT NADPH_WT NADPH WT_IDH1->NADPH_WT produces alphaKG_Mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alphaKG_Mut->Mutant_IDH1 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) HIF1a HIF-1α Stabilization TwoHG->HIF1a mTOR mTOR Pathway Activation TwoHG->mTOR Epigenetic Epigenetic Alterations TwoHG->Epigenetic Mutant_IDH1->TwoHG NADPH_Mut NADPH Mutant_IDH1->NADPH_Mut consumes

Caption: Impact of IDH1 mutation on cellular signaling.

Expected Results

A specific band at approximately 45-47 kDa should be observed in lysates from cells or tissues harboring the IDH1 R132H mutation when using the mutation-specific antibody.[9] This band will be absent in wild-type samples. When probing with an antibody for total IDH1, a band at the same molecular weight should be present in both wild-type and mutant samples. A loading control, such as GAPDH or β-actin, should show a consistent band intensity across all lanes, confirming equal protein loading.

Troubleshooting

  • No Signal:

    • Confirm protein expression in the samples using a total IDH1 antibody.

    • Check the activity of the primary and secondary antibodies.

    • Ensure the ECL substrate is not expired and was properly prepared.

    • Verify the efficiency of the protein transfer.

  • High Background:

    • Increase the duration or number of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

    • Decrease the concentration of the primary or secondary antibody.

  • Non-specific Bands:

    • Ensure the use of a highly specific monoclonal antibody for the IDH1 R132H mutation.

    • Increase the stringency of the washing steps.

    • Optimize the antibody concentrations.

Conclusion

Western blotting provides a reliable and specific method for the detection of the IDH1 R132H mutation, a critical biomarker in various cancers. The use of a mutation-specific antibody allows for the definitive identification of the mutant protein. This protocol offers a robust framework for researchers and drug development professionals to assess IDH1 mutation status, aiding in cancer diagnosis, prognosis, and the evaluation of targeted therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Mutant IDH1-IN-1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound, like many kinase inhibitors, is a lipophilic (fat-soluble) molecule. This characteristic is attributed to its design, which targets the often hydrophobic ATP-binding pocket of the mutant IDH1 enzyme. Consequently, it exhibits poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS).

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This common issue, often referred to as "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible, typically below 1%, though precipitation may still occur with highly insoluble compounds.[1]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: The recommended solvents for creating a high-concentration stock solution of this compound are DMSO and ethanol. It is crucial to use high-purity, anhydrous (water-free) solvents, as the presence of water can significantly impact solubility.

Q4: How should I store my this compound stock solution?

A4: Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2]

Troubleshooting Guides

Issue 1: My this compound powder will not fully dissolve in DMSO.

  • Initial Steps:

    • Gentle Warming: Warm the solution to 37°C for a short period.

    • Vortexing: Mix the solution vigorously using a vortex mixer.

    • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and facilitate dissolution.[1]

  • Advanced Solution:

    • Test Alternative Solvents: If DMSO is not effective, consider other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA). However, always verify the compatibility of these solvents with your specific experimental assay.[1]

Issue 2: The compound precipitates in my cell culture medium during the experiment.

  • Initial Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally less than 0.5%.[3]

    • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help maintain solubility.

  • Advanced Solutions:

    • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If your experimental conditions allow, slightly lowering the pH of your buffer may improve the solubility of weakly basic compounds.[1]

    • Use of Serum: For cell-based assays, the presence of serum in the culture medium can aid in solubilizing lipophilic compounds through protein binding.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Concentration (mM)
DMSO≥ 45 mg/mL[2]≥ 90.25 mM[2]
Ethanol≥ 56.6 mg/mL≥ 113.5 mM
WaterInsolubleInsoluble

Note: It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO (which has absorbed water) can negatively impact solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 498.59 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.986 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile tubes for dilution

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Mix each dilution thoroughly by gentle pipetting or brief vortexing.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your highest concentration working solution. Ensure it remains below a level that is toxic to your specific cell line (typically <0.5%).

  • Application to Cells: Add the prepared working solutions to your cell cultures immediately after preparation to minimize the risk of precipitation.

Mandatory Visualizations

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_0 Metabolic Reprogramming cluster_1 Downstream Effects Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH1 D-2-Hydroxyglutarate D-2-Hydroxyglutarate alpha-Ketoglutarate->D-2-Hydroxyglutarate NADPH -> NADP+ TET_Enzymes TET Enzymes D-2-Hydroxyglutarate->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases D-2-Hydroxyglutarate->Histone_Demethylases Inhibits mTOR_Signaling mTOR Signaling D-2-Hydroxyglutarate->mTOR_Signaling Activates HIF-1a_Stabilization HIF-1α Stabilization D-2-Hydroxyglutarate->HIF-1a_Stabilization Promotes Mutant_IDH1 Mutant IDH1 (e.g., R132H) NADPH NADPH NADP+ NADP+ DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Differentiation Altered_Gene_Expression->Blocked_Differentiation Cell_Proliferation Cell Proliferation & Invasion mTOR_Signaling->Cell_Proliferation HIF-1a_Stabilization->Cell_Proliferation

Caption: The signaling pathway of mutant IDH1 leading to oncogenesis.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: Dissolve This compound Check_Solvent Use Anhydrous DMSO Start->Check_Solvent Dissolved Fully Dissolved? Check_Solvent->Dissolved Mechanical_Agitation Vortex & Gentle Warming (37°C) Dissolved->Mechanical_Agitation No Sonication Bath Sonication Dissolved->Sonication Still No Alternative_Solvents Consider NMP or DMA (Check Assay Compatibility) Dissolved->Alternative_Solvents Still No Stock_Solution_Ready Stock Solution Ready Dissolved->Stock_Solution_Ready Yes Mechanical_Agitation->Dissolved Sonication->Dissolved Dilute_in_Aqueous_Buffer Dilute in Aqueous Buffer Stock_Solution_Ready->Dilute_in_Aqueous_Buffer Precipitation Precipitation Occurs? Dilute_in_Aqueous_Buffer->Precipitation Reduce_DMSO_Concentration Lower Final DMSO Concentration (<0.5%) Precipitation->Reduce_DMSO_Concentration Yes Adjust_pH Adjust Buffer pH (If possible) Precipitation->Adjust_pH Still Yes Use_Serum Use Serum in Media (Cell-based assays) Precipitation->Use_Serum Still Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Reduce_DMSO_Concentration->Precipitation Adjust_pH->Precipitation Experiment_Ready Experiment Ready Use_Serum->Experiment_Ready No_Precipitation->Experiment_Ready

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Troubleshooting Inconsistent Results with Mutant IDH1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mutant IDH1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this inhibitor. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] IDH1 mutations are frequently found in several cancers, including glioma and acute myeloid leukemia.[2][3] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][4][5] High levels of D-2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][4] this compound specifically binds to and inhibits the activity of the mutated IDH1 enzyme, thereby reducing the production of D-2-HG.[1]

Q2: I am not seeing a significant decrease in 2-HG levels after treatment. What could be the reason?

Several factors could contribute to this issue:

  • Assay Specificity: Standard 2-HG assays may not differentiate between the D- and L-enantiomers of 2-hydroxyglutarate. Mutant IDH1 produces D-2-HG. If your assay measures total 2-HG, the results might be confounded by endogenous L-2-HG. It is recommended to use an enantiomer-specific method like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate measurement.

  • Inhibitor Concentration and Incubation Time: The optimal concentration and treatment duration can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

  • Inhibitor Stability: Ensure that the inhibitor is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. This compound is soluble in DMSO and ethanol.[6]

  • Cellular Uptake: Poor cell permeability of the inhibitor could be a factor. While this compound is designed for cell-based assays, its efficiency can be cell-line dependent.

Q3: My cell viability results are inconsistent across experiments. What should I check?

Inconsistent cell viability can be due to:

  • Cell Line Heterogeneity: Different cancer cell lines, even with the same IDH1 mutation, can exhibit varied responses to the inhibitor.[7] Factors such as other co-existing mutations and different genetic backgrounds can influence sensitivity.

  • Off-Target Effects: At higher concentrations, IDH1 inhibitors might exhibit off-target effects, potentially impacting cell viability independent of mutant IDH1 inhibition. It is important to use the lowest effective concentration determined from your dose-response studies. Some inhibitors of mutant IDH1 have been shown to also inhibit the wild-type enzyme at high concentrations.

  • Culture Conditions: Variations in cell culture conditions such as confluency, passage number, and media composition can affect experimental outcomes. Maintain consistent cell culture practices.

  • Assay Type: The choice of viability assay can influence results. MTT assays, for instance, measure metabolic activity, which might be directly affected by targeting a metabolic enzyme like IDH1. Consider using alternative methods like trypan blue exclusion or cell counting to confirm viability results.

Q4: I am observing unexpected changes in my Western blot results for downstream signaling pathways. What could be the cause?

  • Antibody Specificity and Validation: Ensure the primary antibodies you are using are specific for your target proteins and have been validated for Western blotting.

  • Sample Preparation: For sensitive targets like HIF-1α, which has a very short half-life under normoxic conditions, special care must be taken during sample preparation.[8][9] Rapid lysis and the use of nuclear extracts are recommended.[8]

  • Loading Controls: Use appropriate loading controls to ensure equal protein loading across lanes.

  • Pathway Complexity: The signaling pathways downstream of mutant IDH1, such as AKT/mTOR and HIF-1α, are complex and can be influenced by other cellular factors.[10] The effect of the inhibitor might be context-dependent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent 2-HG Levels Non-specific 2-HG assay.Use an enantiomer-specific LC-MS/MS method to differentiate between D- and L-2-HG.
Suboptimal inhibitor concentration or incubation time.Perform a dose-response and time-course experiment to determine the IC50 and optimal treatment duration for your specific cell line.
Inhibitor degradation.Prepare fresh stock solutions of this compound in DMSO and store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Variable Cell Viability Cell line-specific sensitivity.Characterize the response of your specific cell line to the inhibitor. Consider using multiple cell lines for more robust conclusions.
High inhibitor concentration leading to off-target effects.Use the lowest effective concentration that shows a significant reduction in 2-HG levels.
Inconsistent cell culture practices.Standardize cell seeding density, passage number, and media conditions for all experiments.
Unexpected Western Blot Results Poor antibody quality.Validate your primary antibodies using positive and negative controls.
Degradation of target protein (e.g., HIF-1α).Optimize your lysis protocol. For HIF-1α, perform rapid cell lysis and consider using nuclear extracts.[8]
Crosstalk with other signaling pathways.Investigate other potential pathways that might be activated or inhibited in your experimental model.

Quantitative Data

Table 1: Inhibitory Activity of this compound

Target IC50 (nM)
Mutant IDH1 R132C/R132C4
Mutant IDH1 R132H/R132H42
Mutant IDH1 R132H/WT80
Wild Type IDH1143

Data sourced from MedchemExpress and Taiclone.[1][11]

Experimental Protocols

2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

This protocol is for the enantiomer-specific quantification of D-2-HG and L-2-HG.

a. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells using an 80% methanol solution pre-cooled to -80°C.

  • Scrape the cells and collect the lysate.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

  • Use a chiral chromatography column to separate D- and L-2-HG.

  • Perform mass spectrometry in selective reaction monitoring (SRM) mode.

  • Prepare a standard curve using known concentrations of D-2-HG and L-2-HG to quantify the levels in your samples.

Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[12]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting for AKT/mTOR and HIF-1α Signaling Pathways

a. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • For HIF-1α detection, it is recommended to prepare nuclear extracts as it translocates to the nucleus upon stabilization.[8]

  • Determine protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel. For the large mTOR protein (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.[13] For HIF-1α (~95-120 kDa), a 7.5% gel is suitable.[8]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizations

Signaling_Pathways cluster_0 Mutant IDH1 Effects cluster_1 Downstream Signaling Mutant_IDH1 Mutant IDH1 (e.g., R132H) D_2_HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D_2_HG Produces alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Substrate HIF_1a HIF-1α D_2_HG->HIF_1a Inhibits Degradation AKT_mTOR AKT/mTOR Pathway D_2_HG->AKT_mTOR Activates Epigenetic_Changes Epigenetic Changes (DNA/Histone Hypermethylation) D_2_HG->Epigenetic_Changes Induces Mutant_IDH1_IN_1 This compound Mutant_IDH1_IN_1->Mutant_IDH1 Inhibits Cell_Growth Tumor Cell Growth & Proliferation HIF_1a->Cell_Growth AKT_mTOR->Cell_Growth Epigenetic_Changes->Cell_Growth Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (IDH1-mutant cell line) Start->Cell_Culture Treatment Treat with This compound (Dose-response/Time-course) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays 2HG_Measurement 2-HG Measurement (LC-MS/MS) Endpoint_Assays->2HG_Measurement Viability_Assay Cell Viability Assay (e.g., MTT) Endpoint_Assays->Viability_Assay Western_Blot Western Blot (Downstream targets) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation 2HG_Measurement->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_2HG Are 2-HG levels decreasing as expected? Inconsistent_Results->Check_2HG Check_Viability Is cell viability reproducible? Inconsistent_Results->Check_Viability Check_Western Are Western blot signals consistent? Inconsistent_Results->Check_Western Assay_Specificity Verify 2-HG assay (enantiomer-specific) Check_2HG->Assay_Specificity No Inhibitor_Activity Check inhibitor concentration & stability Check_2HG->Inhibitor_Activity No Cell_Line_Issues Evaluate cell line response & culture conditions Check_Viability->Cell_Line_Issues No Off_Target Consider off-target effects at high concentrations Check_Viability->Off_Target No Antibody_Validation Validate antibodies and optimize protocol Check_Western->Antibody_Validation No Sample_Prep Optimize sample preparation (esp. for labile proteins) Check_Western->Sample_Prep No

References

Technical Support Center: Optimizing Mutant IDH1-IN-1 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Mutant IDH1-IN-1 for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In cancer cells with IDH1 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumor growth.[1][5] this compound binds to the mutant IDH1 enzyme, blocking the production of 2-HG and thereby aiming to restore normal cellular function and inhibit cancer cell proliferation.[1][2]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Based on published data for similar mutant IDH1 inhibitors, a starting concentration range of 100 nM to 10 µM is advisable for cell-based assays.[6] Some potent inhibitors show activity at nanomolar concentrations, with reported IC50 values as low as 70 nM.[4][7]

Q3: How can I confirm that this compound is engaging its target in my cells?

A3: Target engagement can be confirmed by measuring the levels of the downstream oncometabolite, 2-hydroxyglutarate (2-HG), in your cell lysates or supernatant. A significant, dose-dependent reduction in 2-HG levels upon treatment with this compound indicates successful target engagement.[7][8] Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to directly demonstrate the binding of the inhibitor to the mutant IDH1 protein.[9]

Q4: I am observing cellular toxicity at concentrations required for 2-HG inhibition. What should I do?

A4: If you observe toxicity, it could be due to on-target or off-target effects.[9][10] First, perform a dose-response curve for both 2-HG inhibition and cell viability to determine the therapeutic window. If toxicity occurs at concentrations significantly higher than the IC50 for 2-HG reduction, it may be an off-target effect. To investigate this, you can use a structurally different inhibitor for the same target to see if the phenotype is replicated.[9] Counter-screening in a cell line that does not express mutant IDH1 can also help differentiate between on-target and off-target toxicity.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reduction in 2-HG levels Incorrect inhibitor concentration: The concentration may be too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM).
Poor cell permeability: The inhibitor may not be effectively entering the cells.Consult the manufacturer's data sheet for solubility and permeability information. If necessary, consider using a different solvent or a formulation designed to enhance cell entry.
Degradation of the inhibitor: The compound may be unstable in your culture media.Prepare fresh stock solutions for each experiment and minimize the time the inhibitor is in the media before and during the experiment.
High variability in cell viability assay results Uneven cell seeding: Inconsistent cell numbers across wells.Ensure proper cell counting and mixing before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge effects in microplates: Evaporation from wells on the edge of the plate.Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
Interference with assay reagents: The inhibitor may interfere with the chemistry of the viability assay (e.g., colorimetric or fluorescent readout).Run a control with the inhibitor in cell-free media to check for direct interference with the assay reagents.[11]
Inconsistent results between experiments Cell line instability: Genetic drift or changes in cell line characteristics over time.Use low-passage number cells and regularly perform cell line authentication.
Variability in reagent preparation: Inconsistent preparation of inhibitor stock solutions or assay reagents.Maintain a consistent protocol for reagent preparation and use calibrated equipment.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a cost-effective and sensitive method for examining cell viability.[12]

Materials:

  • Mutant IDH1-expressing cancer cell line (e.g., HT1080)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Microplate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol describes a colorimetric method for the quantification of D-2-HG.

Materials:

  • D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or similar)

  • Mutant IDH1-expressing cells treated with this compound

  • Cell lysis buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest and lyse the cells according to the assay kit's instructions.

  • Prepare samples, standards, and controls in a 96-well plate as described in the kit protocol.

  • Add the reaction mix containing the D-2-HG enzyme and substrate to each well.

  • Incubate the plate as recommended in the protocol.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of D-2-HG in each sample based on the standard curve.

Western Blot for IDH1 Expression

This protocol is to confirm the expression of the target protein in your cell line.

Materials:

  • Cell lysates from your mutant IDH1 cell line

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IDH1 (ensure it detects the mutant form if a specific antibody is available)[13][14][15]

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate cell lysate proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.[16]

Data Presentation

Table 1: In Vitro Efficacy of Various Mutant IDH1 Inhibitors in Cancer Cell Lines

InhibitorCell LineMutationAssay TypeIC50Reference
AGI-5198TS603 (Glioma)IDH1 R132H2-HG Production70 nM[17]
AGI-5198HT1080 (Fibrosarcoma)IDH1 R132C2-HG Production160 nM[17]
AG-881MultipleR132C, R132L, R132H, R132SEnzymatic0.04 - 22 nM[17][18]
Compound 1--Enzymatic70 nM[4][7]
Compound 2--EnzymaticKᵢ = 190 nM[7]
GSK864-Wild-type IDH1Enzymatic466.5 nM[19]
IDH305-IDH1 R132HEnzymatic18 nM[18]

Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in Xenograft Models

InhibitorXenograft ModelDoseEffectReference
Compound 35U87 R132H Glioma-~90% tumor 2-HG inhibition[8]
SYC-435Glioma PDX (R132C)15 mg/kg, dailySynergistically prolonged survival with standard therapy[20][21]
5-azacytidineAnaplastic Astrocytoma PDX-Reduced tumor growth[22][23]

Visualizations

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell Metabolism Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1_wt IDH1_wt Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG_mut->Two_HG IDH1_mut IDH1_mut Mutant IDH1 Inhibitor This compound Inhibitor->IDH1_mut

Caption: Mutant IDH1 signaling pathway and inhibitor action.

Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 In Vivo Validation Dose_Response 1. Dose-Response Curve (Cell Viability Assay) IC50_Det 2. Determine IC50 for Viability Dose_Response->IC50_Det Two_HG_Assay 3. Measure 2-HG Levels (Dose-Response) IC50_Det->Two_HG_Assay Target_Engagement 4. Confirm Target Engagement Two_HG_Assay->Target_Engagement Xenograft 5. Establish Xenograft Model Target_Engagement->Xenograft Proceed to In Vivo Treatment 6. In Vivo Treatment with Optimized Dose Xenograft->Treatment Efficacy 7. Assess Tumor Growth and 2-HG Levels Treatment->Efficacy

Caption: Experimental workflow for optimizing inhibitor concentration.

Troubleshooting_Logic Start High Cellular Toxicity Observed? Dose_Response Compare Viability IC50 to 2-HG IC50 Start->Dose_Response On_Target On-Target Toxicity Off_Target Off-Target Toxicity Secondary_Inhibitor Use Structurally Different Inhibitor Off_Target->Secondary_Inhibitor Counter_Screen Counter-Screen in WT IDH1 Cell Line Off_Target->Counter_Screen Discrepancy Significant Discrepancy? Dose_Response->Discrepancy Discrepancy->On_Target No Discrepancy->Off_Target Yes

Caption: Troubleshooting logic for cellular toxicity.

References

Technical Support Center: Addressing Off-Target Effects of Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mutant IDH1-IN-1 is a hypothetical small molecule inhibitor. The data and scenarios presented here are for illustrative and educational purposes, designed to guide researchers in addressing potential off-target effects based on common challenges with kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate potential off-target effects when using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is designed as a potent and selective allosteric inhibitor of neomorphic isocitrate dehydrogenase 1 (IDH1) mutants, such as R132H and R132C.[1][2] The intended on-target effect is the inhibition of the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] This reduction in 2-HG levels is expected to reverse epigenetic dysregulation, such as DNA and histone hypermethylation, and promote cellular differentiation.[1][4]

Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[5][6] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[5][6] For kinase inhibitors, off-target effects often arise from binding to other kinases with similar ATP-binding pockets.[7]

Q3: How can I determine the potential off-target profile of this compound in my experimental system?

A3: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions.[6][8] However, empirical validation is crucial. Experimental methods like broad-panel kinase profiling, cellular thermal shift assays (CETSA), and proteome-wide affinity purification with mass spectrometry can identify unintended binding partners.[7][9][10]

Q4: What are some initial steps to minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required for the desired on-target effect (i.e., reduction of 2-HG).[6]

  • Employ structurally distinct inhibitors: Use another mIDH1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is not due to a shared off-target effect.[6]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the mutant IDH1 gene can help confirm that the observed phenotype is a direct result of modulating the target.[6]

Troubleshooting Guide

Scenario 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of IDH1 inhibition.

  • Possible Cause: The observed phenotype may be due to off-target effects of this compound.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct mIDH1 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5]

    • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An off-target effect may only appear at higher concentrations, while the on-target effect (2-HG reduction) should occur at a lower dose aligned with its IC50.[5]

    • Conduct a Rescue Experiment: Transfect cells with a mutant version of a suspected off-target protein that is resistant to the inhibitor. If the phenotype is reversed, this confirms the off-target interaction.[5]

Scenario 2: I'm observing significant cytotoxicity in my cell line, even at low concentrations of this compound.

  • Possible Cause: The inhibitor may be interacting with off-target proteins that are essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition and assess if cytotoxicity persists.[5]

    • Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[6]

    • Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[6]

Scenario 3: My in vitro (biochemical) and in vivo (cellular) results are discordant.

  • Possible Cause: Differences in compound permeability, metabolism, or the presence of cellular binding partners not present in a biochemical assay can lead to discrepancies. Off-target effects can also contribute to different outcomes in a complex cellular environment.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to mutant IDH1 in your cells at the concentrations used.[11][12][13]

    • Assess Compound Stability and Permeability: Ensure the compound is stable in your cell culture media and can effectively penetrate the cell membrane.

    • Evaluate for Off-Target Engagement: Use techniques like NanoBRET™ Target Engagement Assays for suspected off-target kinases to confirm binding within living cells.[14][15]

Quantitative Data

Table 1: Hypothetical Inhibitory Profile of this compound

TargetIC50 (nM)Assay TypeNotes
Mutant IDH1 (R132H) 15 Biochemical On-Target
Mutant IDH1 (R132C) 25 Biochemical On-Target
Wild-Type IDH1>10,000BiochemicalHigh Selectivity
Kinase A250BiochemicalPotential Off-Target
Kinase B800BiochemicalPotential Off-Target
Kinase C>5,000BiochemicalLow Off-Target Activity

Table 2: Comparison of Selected Mutant IDH1 Inhibitors (Illustrative IC50 Values)

InhibitorMutant IDH1 (R132H) IC50 (nM)Mutant IDH1 (R132C) IC50 (nM)Reference
This compound (Hypothetical) 15 25 N/A
AGI-519870160[1]
Ivosidenib (AG-120)<20<20[16]
FT-210221.2114[1]
AG-881 (Dual IDH1/2 inhibitor)0.04-220.04-22[1]

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

This protocol is used to determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.[10][14]

Materials:

  • Recombinant kinases

  • Specific substrate peptides/proteins for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

  • This compound stock solution (in DMSO)

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement by measuring the change in thermal stability of a target protein upon inhibitor binding in a cellular context.[9][11][12][13]

Materials:

  • Cells expressing the target protein (e.g., mutant IDH1)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting

Methodology:

  • Treat intact cells with this compound or a vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension and heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[14]

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway a This compound b Mutant IDH1 a->b Binds c 2-HG Production (Inhibited) b->c Blocks d Normal Epigenetic State (Restored) c->d Leads to e Cellular Differentiation d->e Promotes f This compound g Off-Target Kinase f->g Binds h Downstream Signaling (Inhibited) g->h Blocks i Unintended Phenotype (e.g., Toxicity) h->i Results in

Caption: On-target vs. potential off-target signaling pathways.

G a Observe unexpected phenotype b Biochemical Screen (e.g., Kinase Panel) a->b Hypothesize off-target effect c Identify potential off-targets b->c d Validate in cells (e.g., CETSA, NanoBRET) c->d e Confirm off-target engagement d->e f Use secondary inhibitor or genetic validation e->f g Confirm phenotype is due to off-target f->g

Caption: Experimental workflow for off-target validation.

G a Unexpected cellular phenotype observed? b Is the phenotype dose-dependent? a->b Yes g Lower inhibitor concentration. Re-evaluate phenotype. a->g No c Does a structurally different mIDH1 inhibitor cause the same phenotype? b->c Yes e Phenotype is likely OFF-TARGET b->e No d Phenotype is likely ON-TARGET c->d Yes c->e No f Perform kinase profiling to identify off-targets e->f

Caption: Troubleshooting logic for unexpected phenotypes.

References

How to prevent degradation of Mutant IDH1-IN-1 in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper long-term storage and handling of Mutant IDH1-IN-1 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound powder?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3] Some suppliers also indicate that storage at 4°C is suitable for shorter periods.[4]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C or, for even longer-term stability, at -80°C.[4][5]

Q3: For how long is this compound stable under recommended storage conditions?

The stability of this compound depends on whether it is in solid form or in solution. The following table summarizes the stability data from various suppliers.

FormStorage TemperatureReported Stability
Solid (Powder)-20°C≥ 4 years[1], 3 years[4], Up to 3 years[5]
Solid (Powder)4°C2 years[4]
In Solvent (e.g., DMSO)-80°C2 years[4], Up to 6 months[5]
In Solvent (e.g., DMSO)-20°C1 year[4], Up to 3 months[3], Up to 1 month[5][6]

Q4: My vial of this compound arrived at room temperature. Is it still viable?

Yes. Small molecule inhibitors like this compound are generally considered stable for the duration of shipping at ambient temperatures.[5][7] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.[5][7]

Q5: What is the best solvent to use for dissolving this compound?

The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use anhydrous (dry) DMSO, as moisture can accelerate the degradation of the compound.[7]

Q6: Can I prepare serial dilutions of my DMSO stock solution directly in my aqueous buffer?

It is not recommended to make serial dilutions of a concentrated DMSO stock solution directly into an aqueous buffer, as this can cause the compound to precipitate out of solution.[7] The best practice is to perform initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in experiments Compound degradation due to improper storage.Ensure the compound has been stored at -20°C as a solid and at -20°C or -80°C as a solution. Use a fresh aliquot for your experiment. To minimize freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.[5][6]
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to avoid the degradation that can be caused by repeated temperature changes.[5][6]
Contamination of stock solution.Use sterile techniques when preparing solutions. Filter-sterilize the stock solution using a 0.2 μm filter if necessary.[5]
Precipitation of the compound in aqueous media Poor solubility of the compound in the final buffer.Make initial serial dilutions in DMSO before adding to the aqueous medium.[7] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid cell toxicity.[5]
The compound has "crashed out" of a frozen solution.If you suspect precipitation in a frozen stock solution, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[8]
Inconsistent experimental results Inaccurate concentration of the stock solution.When preparing the stock solution, ensure all of the powder is dissolved by vortexing and visually inspecting the vial. For small quantities of powder that may coat the vial walls, add the solvent directly to the vial to ensure all the material is dissolved.[5]
Degradation due to exposure to light or moisture.Protect stock solutions from light by using amber vials or by wrapping vials in foil. Use anhydrous DMSO to prevent hydrolysis.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[7]

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the complete dissolution of the compound. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[3][4]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of this compound in DMSO.

    • Immediately analyze a sample of this solution by reverse-phase HPLC with a suitable C18 column.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good peak separation.

    • Record the peak area and retention time of the intact this compound. This will serve as your baseline.

  • Sample Storage:

    • Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the intact this compound at each time point to the initial (T=0) peak area.

    • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of the compound remaining at each time point to quantify its stability under the tested storage conditions.

Visual Guides

experimental_workflow Experimental Workflow for this compound Usage cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_sol_storage Stock Solution Storage cluster_use Experimental Use storage_powder Store Powder at -20°C acclimatize Acclimatize Vial to RT storage_powder->acclimatize add_dmso Add Anhydrous DMSO acclimatize->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_neg20 Store at -20°C (≤ 3 months) aliquot->store_neg20 store_neg80 Store at -80°C (≤ 2 years) aliquot->store_neg80 thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Dilutions thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling and preparation of this compound.

troubleshooting_workflow Troubleshooting Compound Inactivity start Experiment Shows No/Low Activity check_storage Were Storage Protocols Followed? (-20°C solid, -20°C/-80°C solution) start->check_storage check_aliquots Were Single-Use Aliquots Used? check_storage->check_aliquots Yes solution_new_vial Use a New Vial/Lot of Compound check_storage->solution_new_vial No check_dissolution Was Compound Fully Dissolved? check_aliquots->check_dissolution Yes solution_aliquot Prepare Fresh Aliquots from Stock check_aliquots->solution_aliquot No check_solvent Was Anhydrous DMSO Used? check_dissolution->check_solvent Yes solution_redissolve Vortex Stock Thoroughly Before Use check_dissolution->solution_redissolve No solution_new_dmso Prepare New Stock with Fresh Anhydrous DMSO check_solvent->solution_new_dmso No end_good Problem Resolved check_solvent->end_good Yes solution_new_vial->end_good solution_aliquot->end_good solution_redissolve->end_good solution_new_dmso->end_good

Caption: Decision tree for troubleshooting inactivity of this compound.

References

Improving the bioavailability of Mutant IDH1-IN-1 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mutant IDH1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy study with this compound is showing inconsistent results. Could poor bioavailability be the cause?

A1: Yes, inconsistent efficacy in vivo is a common consequence of poor and variable bioavailability. This compound is a hydrophobic molecule with low aqueous solubility, which can lead to challenges in achieving adequate and consistent plasma concentrations after oral administration. Factors such as formulation, animal fasting status, and inter-animal variability can significantly impact its absorption. It is crucial to optimize the formulation and administration protocol to ensure reliable results.

Q2: What are the initial steps to improve the oral bioavailability of this compound?

A2: The first step is to select an appropriate vehicle for administration. Due to its poor water solubility, a simple aqueous suspension is unlikely to be effective. Consider using a formulation strategy known to enhance the solubility and absorption of poorly soluble compounds. Common approaches include:

  • Co-solvent systems: Using a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound before dilution in an aqueous vehicle.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.

Q3: What are some recommended starting formulations for this compound in mice?

A3: While the optimal formulation should be determined empirically, here are a few commonly used vehicle systems for poorly soluble compounds in preclinical studies:

  • 5% DMSO, 5% Solutol HS 15, in PBS: This is a common starting point for many research compounds.

  • 10% DMSO, 90% corn oil: Corn oil can aid in the absorption of lipophilic compounds.

  • 0.5% (w/v) methylcellulose with 0.1% (w/v) Tween 80 in water: This suspension can be improved by micronizing the compound first.

It is critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q4: How can I assess the bioavailability of my this compound formulation?

A4: A pharmacokinetic (PK) study is the standard method to determine bioavailability. This involves administering the compound to a cohort of animals (e.g., mice or rats) both orally (PO) and intravenously (IV). Blood samples are collected at various time points post-administration, and the plasma concentration of this compound is measured using a validated analytical method like LC-MS/MS. The oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral and IV routes.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound precipitates out of solution during formulation preparation or administration. - The concentration of the compound exceeds its solubility in the chosen vehicle.- The co-solvent ratio is too low after dilution.- Temperature changes are affecting solubility.- Reduce the concentration of this compound.- Increase the proportion of the co-solvent or try a different vehicle system.- Gently warm the formulation and maintain its temperature during administration.
High variability in plasma concentrations between animals in the same group. - Inconsistent oral gavage technique.- Food effects (if animals were not fasted consistently).- Formulation is not homogenous.- Ensure all technicians are proficient in oral gavage.- Standardize the fasting period for all animals before dosing.- Ensure the formulation is a homogenous solution or a fine, uniform suspension. Vortex immediately before each administration.
Low or undetectable plasma concentrations of this compound after oral dosing. - Poor absorption from the GI tract due to low solubility and/or dissolution rate.- High first-pass metabolism in the liver.- Employ a more advanced formulation strategy like a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.- Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected, though this adds complexity to the study.
Unexpected toxicity or adverse effects in the animals. - Toxicity of the compound itself at the administered dose.- Toxicity related to the vehicle (e.g., high percentage of DMSO).- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Reduce the concentration of potentially toxic excipients in the vehicle. Always include a vehicle-only control group.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes representative data from preclinical studies of other selective, orally administered mutant IDH1 inhibitors. This can serve as a benchmark for your own studies.

ParameterIvosidenib (AG-120) in Mice[1]Vorasidenib (AG-881) in Mice[2]DS-1001 in Mice[3]
Oral Bioavailability (F%) 48%Brain-penetrant, implies good oral absorptionGood brain distribution, implies good oral absorption
Time to Peak Plasma Concentration (Tmax) ~3 hours (in humans)Not specifiedNot specified
Terminal Half-life (t1/2) Long half-life observedNot specifiedNot specified
Clearance Low systemic plasma clearanceNot specifiedNot specified

Note: This data is for illustrative purposes and may not be directly transferable to this compound.

Experimental Protocols

Protocol 1: Formulation of this compound in a Co-solvent/Surfactant Vehicle
  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming if necessary.

  • Preparation of Dosing Vehicle:

    • Prepare a fresh vehicle solution on the day of dosing. For a final formulation of 5% DMSO, 5% Solutol HS 15 in PBS:

      • In a sterile tube, add the required volume of Solutol HS 15.

      • Add the required volume of the this compound DMSO stock solution.

      • Vortex thoroughly to mix the organic phase.

      • Slowly add PBS (Phosphate Buffered Saline) to the final volume while continuously vortexing to form a clear solution or a fine dispersion.

  • Final Checks:

    • Visually inspect the final formulation for any precipitation.

    • Keep the formulation at room temperature and protected from light until administration. Vortex immediately before dosing each animal.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to dosing to reduce variability from food effects. Ensure free access to water.

    • Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume is 10 mL/kg.[4][5]

  • Gavage Procedure:

    • Restrain the mouse firmly by scruffing the neck and back to immobilize the head.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[4]

    • Gently insert the gavage needle into the side of the mouth, advance it along the roof of the mouth, and allow the mouse to swallow the tip. The needle should pass easily down the esophagus without resistance.

    • Once the needle is properly positioned in the stomach, administer the formulation slowly and steadily.

    • Withdraw the needle gently and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the animals for at least 15-30 minutes after gavage for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.

Protocol 3: Pharmacokinetic Blood Sampling and Plasma Preparation
  • Blood Collection:

    • At predetermined time points after dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically 50-100 µL) from each mouse. The submandibular or saphenous vein are common collection sites.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the samples for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase will typically consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

    • Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and t1/2.

Visualizations

Signaling Pathway

Mutant_IDH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant_IDH1_IN_1 This compound Mutant_IDH1 Mutant IDH1 (R132H/C) NADP NADP+ Mutant_IDH1->NADP Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->Two_HG Produces PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Activation Mutant_IDH1->PI3K_AKT_mTOR Activates alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 NADPH NADPH NADPH->Mutant_IDH1 HIF_1a_stabilization HIF-1α Stabilization Two_HG->HIF_1a_stabilization Induces Epigenetic_Changes Epigenetic Changes (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Changes Induces Tumor_Growth Tumor Growth HIF_1a_stabilization->Tumor_Growth PI3K_AKT_mTOR->Tumor_Growth Altered_Gene_Expression Altered Gene Expression Epigenetic_Changes->Altered_Gene_Expression Blocked_Cell_Differentiation Blocked Cell Differentiation Altered_Gene_Expression->Blocked_Cell_Differentiation Blocked_Cell_Differentiation->Tumor_Growth

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Data Interpretation Formulation Prepare Dosing Formulation (e.g., 5% DMSO, 5% Solutol in PBS) Dosing_IV Intravenous (IV) Injection to Group 2 Formulation->Dosing_IV Dosing_PO Oral Gavage (PO) to Group 1 Blood_Sampling Serial Blood Collection (Multiple Time Points) Dosing_PO->Blood_Sampling Dosing_IV->Blood_Sampling Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Isolation LCMS LC-MS/MS Analysis of Plasma Samples Plasma_Isolation->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * 100 PK_Analysis->Bioavailability

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Troubleshooting Logic

Troubleshooting_Logic Check_Bioavailability Is Bioavailability Low or Variable? Check_Formulation Is the Formulation Optimized? Check_Bioavailability->Check_Formulation Yes Other_Factors Consider Other Factors: - Target Engagement - Intrinsic Compound Activity Check_Bioavailability->Other_Factors No Check_Dosing Is the Dosing Protocol Consistent? Check_Formulation->Check_Dosing Yes Improve_Formulation Improve Formulation: - Try SEDDS or Nanosuspension - Increase Co-solvent/Surfactant Check_Formulation->Improve_Formulation No Standardize_Dosing Standardize Protocol: - Train Technicians on Gavage - Standardize Fasting Period Check_Dosing->Standardize_Dosing No PK_Study Conduct Pharmacokinetic (PK) Study Check_Dosing->PK_Study Yes Improve_Formulation->PK_Study Standardize_Dosing->PK_Study Re-evaluate Re-evaluate In Vivo Efficacy PK_Study->Re-evaluate

Caption: A logical decision tree for troubleshooting inconsistent in vivo study results.

References

Dealing with cellular resistance to Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cellular resistance to Mutant IDH1-IN-1 (Ivosidenib) and other IDH1 inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: My IDH1-mutant cells initially responded to the inhibitor, but are now showing reduced sensitivity and have resumed proliferation. What are the first steps to investigate this acquired resistance?

Answer: This is a common observation indicating the development of acquired resistance. The primary investigative steps should be to determine if the resistance is due to genetic changes in the IDH genes themselves or the activation of bypass signaling pathways.

  • Step 1: Sequence IDH1 and IDH2 Genes: The most direct mechanism of acquired resistance is a genetic alteration that either prevents the inhibitor from binding or provides an alternative source of the oncometabolite 2-hydroxyglutarate (2-HG).

    • Check for Second-Site Mutations in IDH1: A common resistance mechanism is the emergence of a second mutation in the IDH1 gene, such as S280F.[1][2] This mutation can cause steric hindrance, preventing the inhibitor from binding effectively to the dimer interface.[1]

    • Check for Isoform Switching: Sequence the IDH2 gene. Cells can develop resistance by acquiring a new mutation in IDH2 (e.g., IDH2-R140Q or IDH2-R172V).[3][4] This "isoform switch" renders the cell resistant to an IDH1-specific inhibitor because 2-HG is now being produced by the uninhibited mutant IDH2 enzyme.[1][3]

  • Step 2: Analyze Signaling Pathways: If no secondary IDH mutations are found, investigate the activation of alternative pro-survival and proliferative pathways.

    • Receptor Tyrosine Kinase (RTK) Pathways: Perform a Western blot or phospho-RTK array to check for the activation of kinases like FLT3, AXL, or members of the RAS pathway (NRAS, KRAS).[1][5] The emergence of mutations in genes like NRAS, KRAS, or PTPN11 is a known mechanism of both primary and acquired resistance.[5]

  • Step 3: Re-measure 2-HG Levels: Quantify intracellular 2-HG levels. A rise in 2-HG that correlates with the loss of inhibitor sensitivity strongly suggests a mechanism involving the IDH enzymes directly, such as a second-site mutation or isoform switching.[1][3]

dot

G cluster_observe Observation cluster_investigate Initial Investigation cluster_identify Potential Mechanisms observe Reduced Inhibitor Sensitivity seq Sequence IDH1 / IDH2 observe->seq Investigate pathway Analyze RTK / RAS Pathways observe->pathway Investigate hg Measure 2-HG Levels observe->hg Investigate mech1 Second-Site IDH1 Mutation (e.g., S280F) seq->mech1 Identifies mech2 IDH Isoform Switching (Acquired IDH2 Mutation) seq->mech2 Identifies mech3 Bypass Pathway Activation (e.g., NRAS Mutation) pathway->mech3 Identifies hg->mech1 Correlates with (2-HG rebound) hg->mech2 Correlates with (2-HG rebound) hg->mech3 Correlates with (2-HG remains low)

Caption: Workflow for investigating acquired resistance to IDH1 inhibitors.

Question 2: Despite confirming a reduction in 2-HG levels after treatment, my cells continue to proliferate. What could be the underlying mechanism?

Answer: This scenario points towards resistance mechanisms that are independent of the oncometabolite 2-HG. The inhibitor is working on its target, but the cells have activated alternative pathways for survival and growth.

  • Bypass Signaling Activation: The most likely cause is the pre-existence (primary resistance) or acquisition of mutations in key signaling pathways that drive cell growth.

    • RTK/RAS Pathway: Co-occurring mutations in the RTK-RAS pathway are a major cause of primary resistance.[1][5] These mutations can sustain MAPK signaling, promoting proliferation even when 2-HG production is successfully inhibited.[6]

    • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway can enhance cancer cell "stemness," making cells less dependent on the differentiation block caused by 2-HG and thus more resistant to the effects of its removal.[1][5]

  • Metabolic Reprogramming: The cells may have adapted their metabolism to no longer depend on the effects of 2-HG.

    • Enhanced Mitochondrial Metabolism: Studies have shown that some resistant cells exhibit enhanced mitochondrial oxidative phosphorylation (OxPHOS) and fatty acid β-oxidation (FAO).[1] Even when the IDH1 inhibitor reduces 2-HG, it may fail to reverse this altered metabolic state, allowing cells to meet their energy demands and proliferate.[1]

dot

G IDHi Mutant IDH1 Inhibitor mIDH1 Mutant IDH1 IDHi->mIDH1 Inhibits HG 2-HG Production mIDH1->HG Catalyzes Diff Cellular Differentiation HG->Diff Blocks Prolif Leukemic Proliferation Diff->Prolif Inhibits RTK RTK/RAS Pathway (e.g., NRAS mut) RTK->Prolif Drives OxPHOS Mitochondrial Metabolism (OxPHOS / FAO) OxPHOS->Prolif Sustains

Caption: Bypass mechanisms driving IDH1 inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of resistance to mutant IDH1 inhibitors?

A1: Resistance is broadly categorized into two types:

  • Primary Resistance: This is when cancer cells are intrinsically non-responsive to the inhibitor from the start of treatment. This is often linked to co-existing mutations in signaling pathways like the RTK-RAS pathway or an enhanced "stemness" phenotype.[1][5]

  • Acquired (or Secondary) Resistance: This occurs when cancer cells initially respond to the inhibitor but later relapse and progress. Mechanisms include the development of second-site mutations in IDH1, isoform switching to IDH2 mutations, and clonal evolution that selects for resistant cells.[1][5]

Q2: What is "isoform switching" and how does it confer resistance?

A2: Isoform switching is a mechanism of acquired resistance where a tumor with a mutation in one IDH isoform (e.g., IDH1-R132C) acquires a new mutation in the other isoform (IDH2-R140Q, for example) during treatment with an isoform-specific inhibitor.[3][4] Since inhibitors like Ivosidenib are highly selective for mutant IDH1, they have no effect on the newly mutated IDH2 enzyme.[1] This new mutant IDH2 continues to produce the oncometabolite 2-HG, restoring the oncogenic signaling and driving disease progression, rendering the IDH1-specific therapy ineffective.[3][4]

Q3: Can resistance caused by a second-site mutation be overcome?

A3: Yes, in some cases. The ability to overcome resistance depends on the specific second-site mutation and the inhibitor used. For example, the IDH1 R132C/S280F double mutation confers resistance to Ivosidenib.[2][7] However, some alternative dimer-interface binding inhibitors, such as Olutasidenib, have been shown to retain activity against this double-mutant variant and can overcome this specific resistance mechanism.[2][7][8] This suggests that sequential treatment with different mutant IDH inhibitors could be a viable strategy.[9]

Q4: What are the known genetic mutations associated with resistance?

A4: The key mutations are summarized in the table below.

Gene Mutation Example Resistance Type Mechanism of Action
IDH1 S280FAcquiredCreates steric hindrance at the drug-binding interface, preventing inhibitor activity.[1][2]
IDH2 R140Q, R172VAcquired"Isoform switching"; provides an alternative, uninhibited source of 2-HG.[3][4]
NRAS, KRAS Activating mutationsPrimary / AcquiredActivates the MAPK signaling pathway to drive proliferation independently of 2-HG levels.[1][5]
PTPN11 Activating mutationsPrimaryA component of the RAS pathway that can lead to primary resistance to enasidenib (an IDH2 inhibitor), with implications for IDH1 inhibitors.[5][6]
FLT3 FLT3-ITDPrimary / AcquiredConstitutively activates a key receptor tyrosine kinase, promoting cell survival and proliferation.[5]

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G cluster_idh1 Cell with IDH1-R132C Mutation cluster_idh1_inhibited Treated with Ivosidenib cluster_switched Resistance via Isoform Switching IDH1_mut Mutant IDH1 HG1 2-HG IDH1_mut->HG1 IDH1_inhibited Inhibited Mutant IDH1 IDH1_mut->IDH1_inhibited Ivosidenib Treatment IDH2_wt Wild-Type IDH2 IDH2_wt2 Wild-Type IDH2 IDH2_wt->IDH2_wt2 Ivosidenib Treatment IDH1_inhibited2 Inhibited Mutant IDH1 IDH1_inhibited->IDH1_inhibited2 Acquires IDH2 Mutation IDH2_mut Acquired Mutant IDH2 IDH2_wt2->IDH2_mut Acquires IDH2 Mutation No_HG No 2-HG HG2 2-HG IDH2_mut->HG2

Caption: Logical flow of resistance via IDH isoform switching.

Key Experimental Protocols

Protocol 1: Sanger Sequencing for IDH1/IDH2 Hotspot Mutations

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from your resistant cell line and a sensitive parental control line using a standard commercial kit.

  • PCR Amplification: Design primers flanking the known mutation hotspots:

    • IDH1: Codon R132 and the region covering codon S280.

    • IDH2: Codon R140 and codon R172.

    • Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the amplified DNA fragments using a PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Align the resulting sequences from the resistant cells to the parental control and a reference sequence (e.g., from NCBI) to identify any base changes corresponding to second-site or isoform-switching mutations.

Protocol 2: Western Blot for RTK Pathway Activation

  • Cell Lysis: Lyse inhibitor-resistant and sensitive parental cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) forms of key pathway proteins (e.g., anti-phospho-ERK, anti-phospho-AKT) and their total protein counterparts.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins relative to total proteins between the resistant and sensitive cell lines. An increase in the phospho/total ratio indicates pathway activation.

Protocol 3: 2-HG Measurement by LC-MS/MS

  • Metabolite Extraction:

    • Culture an equal number of resistant and sensitive cells.

    • Rapidly quench metabolic activity by washing cells with ice-cold saline.

    • Extract metabolites using an 80% methanol solution pre-chilled to -80°C.

    • Scrape the cells, vortex, and centrifuge to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it completely using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography.

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Separate metabolites using a suitable chromatography column (e.g., HILIC).

    • Detect and quantify 2-HG using mass spectrometry, typically in negative ion mode, by monitoring the specific mass transition for 2-HG.

  • Data Analysis: Calculate the concentration of 2-HG in each sample by comparing its peak area to a standard curve generated with known concentrations of a 2-HG standard. Normalize the final values to the cell number or total protein concentration from the original sample.

References

Technical Support Center: Accurate 2-HG Measurement with LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 2-hydroxyglutarate (2-HG) using Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My D- and L-2-HG enantiomers are not separating. What are the common causes and solutions?

A1: Poor or no separation of 2-HG enantiomers is a frequent challenge. Here are the primary reasons and how to address them:

  • Inadequate Derivatization: The most common LC-MS methods for separating D- and L-2-HG rely on chiral derivatization to create diastereomers that can be resolved on a standard achiral column (e.g., C18).

    • Troubleshooting[1][2]:

      • Ensure Complete Sample Dryness: Water can interfere with the derivatization reaction. Always evaporate samples [3]to complete dryness before adding the derivatization reagent.

      • Optimize De[3]rivatization Conditions: Factors like reaction time, temperature, and reagent concentration are critical. For instance, when using Diacetyl-L-tartaric anhydride (DATAN), heating at 70°C for 2 hours ensures consistently complete derivatization.

      • Reagent Sta[3]bility: Prepare derivatization reagents fresh. For example, a common reagent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), should be handled with care to avoid degradation.

  • Suboptimal Chromat[4]ographic Conditions: The mobile phase composition and gradient are crucial for separating the derivatized diastereomers.

    • Troubleshooting:

      • Mobile Phase pH: The pH of the mobile phase can significantly impact retention and selectivity.

      • Gradient Optimization: A shallow gradient can often improve the resolution between closely eluting peaks.

      • Column Choice: While derivatization allows for achiral columns, some methods use a chiral column, such as an Astec® CHIROBIOTIC® R, which operates well with polar ionic mobile phases suitable for MS detection.

Q2: I'm observing[5] high background noise or matrix effects in my samples. How can I mitigate this?

A2: Matrix effects, which cause ion suppression or enhancement, are a major concern in quantitative LC-MS analysis, affecting accuracy and sensitivity.

  • Effective Sample P[6][7]reparation: The best way to reduce matrix effects is to remove interfering components before analysis.

    • Protein Precipi[7]tation: A common first step for plasma or cell lysates.

    • Liquid-Liquid E[8][9]xtraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough cleanup and can significantly reduce matrix effects.

  • Chromatographic Separation: Ensure that the analyte peak is well-separated from the bulk of the matrix components.

    • Troubleshooting: Adjusting the gradient or using a different stationary phase can help resolve the analyte from interfering compounds.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS will co-elute wi[1][10]th the analyte and experience similar ionization effects, allowing for accurate quantification.

Q3: My signal intensity for 2-HG is very low. How can I improve sensitivity?

A3: Low signal intensity can be due to several factors, from sample preparation to instrument settings.

  • Derivatization: Derivatization not only aids in chiral separation but can also significantly enhance signal intensity. For instance, derivatization with TSPC can increase the detection sensitivities of D- and L-2-HG by 291 and 346-fold, respectively.

  • Mass Spectrometry [4]Parameters:

    • Ionization Mode: 2-HG is typically analyzed in negative ion mode.

    • MRM Transitions[4]: Optimize the multiple reaction monitoring (MRM) transitions (precursor to product ions) to achieve the maximum signal. For derivatized 2-HG, specific transitions will yield better intensity. For DATAN-derivatized 2-HG, the m/z 147 > 129 transition often provides a much greater signal intensity than the m/z 363 > 147 transition.

  • Sample Concentrati[3]on: If the 2-HG concentration in your sample is below the limit of detection, consider concentrating the sample extract before analysis.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of 2-HG from Cultured Cells

This protocol is adapted from established methods for extracting and derivatizing 2-HG for LC-MS analysis.

  • Cell Harvesting an[3]d Metabolite Extraction:

    • Wash cultured cells in a 6-well dish once with 2 ml of ice-cold phosphate-buffered saline (PBS).

    • Place the plate on dry ice and add 1 ml of 80% methanol (pre-cooled to -80°C).

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells and collect them into a microcentrifuge tube.

    • Pellet the insoluble material by centrifuging at 15,000 x g at 4°C.

    • Transfer 200 µl of the supernatant (metabolite extract) to a new 2 ml screw-cap microcentrifuge tube.

  • Derivatization with Diacetyl-L-tartaric anhydride (DATAN):

    • Evaporate the metabolite extracts to complete dryness using a vacuum concentrator (e.g., Speedvac). Note: This step is critical as water inhibits the derivatization reaction.

    • Prepare the deriv[3]atization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a final concentration of 50 mg/ml.

    • Add 50 µl of the[3] DATAN solution to the dried samples.

    • Heat the samples at 70°C for 2 hours in a heat block.

    • Cool the samples [3]to room temperature.

    • Dilute the derivatized samples with 50 µl of the acetonitrile/acetic acid mixture, vortex, and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Stabl[3]e Isotope Dilution LC-MS/MS for Urinary 2-HG

This method is based on a stable-isotope dilution approach for accurate quantification of D- and L-2-HG in urine.

  • Sample Preparation[1][10]:

    • To 20 µL of urine, add 250 µL of methanol containing the stable-isotope labeled internal standards for D- and L-2-HG.

    • Dry the mixture under a stream of nitrogen.

  • Derivatization:

    • Derivatize the dried residue with diacetyl-L-tartaric anhydride (DATAN) to form diastereomers.

  • LC-MS/MS Analysis:[1]

    • Separate the diastereomers on an achiral C18 HPLC column.

    • Detect the analyt[1]es using a tandem mass spectrometer in multiple-reaction-monitoring (MRM) mode.

Quantitative Data Su[1]mmary

The following tables summarize key quantitative parameters from validated LC-MS methods for 2-HG analysis.

Table 1: Performance of a DATAN-based LC-MS/MS Method for Urinary 2-HG

ParameterD-2-HGL[1][10]-2-HG
Inter-assay CV (%)3.4 - 6.23.4 - 6.2
Intra-assay CV (%)3.4 - 6.23.4 - 6.2
Mean Recovery (%)9494
Limit of Detection20 pmol20 pmol

Table 2: Performance of a High-Throughput HR-QTOF-LC/MS Method

| Parameter | Value | | [2]--- | --- | | Linear Range | 0.8 - 104 nmol/mL | | Intra-day CV (%) | ≤ 8.0 | | Inter-day CV (%) | ≤ 6.3 | | Relative Error (%) | ≤ 2.7 | | Resolution (Rs) between enantiomers | 1.6 |

Visualizations

Signaling Pathways and Workflows

LCMS_Workflow Sample 1. Sample Collection (Cells, Tissue, Urine, Plasma) Extraction 2. Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Derivatization 3. Chiral Derivatization (e.g., DATAN) Extraction->Derivatization LC 4. LC Separation (C18 Column) Derivatization->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Data 6. Data Analysis (Quantification) MS->Data Troubleshooting_Logic Start Issue: Poor/No Enantiomer Separation Check_Deriv Check Derivatization Step Start->Check_Deriv Check_LC Check LC Conditions Start->Check_LC Sol_Dry Ensure Complete Sample Dryness Check_Deriv->Sol_Dry Sol_Reagent Optimize Reagent/Time/Temp Check_Deriv->Sol_Reagent Sol_Mobile Adjust Mobile Phase/Gradient Check_LC->Sol_Mobile Sol_Column Verify Column Integrity Check_LC->Sol_Column

References

Technical Support Center: Best Practices for Long-Term Cell Culture with Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for long-term cell culture experiments using Mutant IDH1-IN-1, a selective inhibitor of isocitrate dehydrogenase 1 (IDH1) with specific mutations. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Mutant IDH1 enzymes, such as IDH1-R132H, gain a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[2] this compound is a selective inhibitor that targets the mutated IDH1 enzyme, preventing the production of 2-HG.[3] This leads to a reduction in intracellular 2-HG levels, which can reverse the epigenetic changes and induce differentiation in susceptible cancer cells.[2]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for 2-HG production in your specific cell line. Based on available data for similar mutant IDH1 inhibitors, a starting concentration range of 0.1 µM to 10 µM is often used. For example, the inhibitor AGI-5198 has an IC50 of 70 nM for IDH1/R132H and has been used at concentrations up to 2.5 µM to achieve over 99% 2-HG reduction.[2][4] Another inhibitor, ML309, effectively lowers 2-HG production in U87MG mutant glioblastoma cells.[3]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q4: What are the expected phenotypic changes in cells during long-term treatment with this compound?

A4: Long-term treatment with a mutant IDH1 inhibitor can lead to various phenotypic changes, including:

  • Reduced cell proliferation: Some studies report that mutant IDH1 expression can decrease proliferation rates in glioma cell lines.[6] Inhibition of mutant IDH1 may further impact proliferation, although some studies have shown minimal effects on cell viability with short-term treatment.[4]

  • Induction of differentiation: By reducing 2-HG levels, IDH1 inhibitors can promote the differentiation of cancer cells.[2]

  • Changes in cell morphology: Cells may exhibit a more differentiated morphology.

  • Alterations in gene expression: The reversal of epigenetic modifications can lead to widespread changes in gene expression.

Q5: Can cells develop resistance to this compound?

A5: Yes, acquired resistance to IDH inhibitors is a known phenomenon. Mechanisms of resistance can include:

  • Secondary mutations in the IDH1 gene: These mutations can interfere with inhibitor binding.[7]

  • Isoform switching: Cancer cells may acquire a mutation in the IDH2 gene, rendering the IDH1-specific inhibitor ineffective.[8]

  • Activation of alternative signaling pathways: Cells may bypass their dependence on the mutant IDH1 pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death or cytotoxicity Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration and gradually increase it.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its effect.[5]
Inconsistent or no effect on 2-HG levels Incorrect inhibitor concentration.Verify the calculations for your stock and working solutions.
Degraded inhibitor.Use a fresh aliquot of the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution.
Cell line does not have an IDH1 mutation.Confirm the IDH1 mutation status of your cell line using sequencing.
Loss of inhibitor effect over time Development of resistance.Analyze cells for secondary mutations in IDH1 or the emergence of IDH2 mutations.[7][8] Consider combination therapies to overcome resistance.
Instability of the inhibitor in culture medium.Refresh the medium with a fresh inhibitor at regular intervals (e.g., every 2-3 days).
Changes in cell morphology or growth rate unrelated to differentiation Off-target effects of the inhibitor.Test the inhibitor on a wild-type IDH1 cell line to assess for non-specific effects.
Selection of a sub-population of cells.Monitor the culture for the emergence of distinct cell populations. Consider single-cell cloning to isolate and characterize these populations.

Quantitative Data

Table 1: Inhibitory Concentrations of Selected Mutant IDH1 Inhibitors

InhibitorTargetCell LineIC50 / EC50Reference
AGI-5198IDH1-R132HAnaplastic oligodendroglioma cells70 nM[2]
AGI-5198IDH1-R132GJJ012 (chondrosarcoma)0.7 µM[9]
AGI-5198IDH1-R132CHT1080 (fibrosarcoma)0.5 µM[9]
AGI-5198IDH1-R132CL835 (chondrosarcoma)0.35 µM[9]
ML309IDH1-R132HU87MG (glioblastoma)Lowers 2-HG production[3]
Ivosidenib (AG-120)Mutant IDH1IDH1-mutant advanced glioma500 mg once daily (in vivo)[10]

Note: This table provides examples from the literature. The optimal concentration of this compound for your specific cell line and experimental conditions should be determined empirically.

Experimental Protocols

Protocol 1: Long-Term Culture of U87-MG IDH1-Mutant Cells with this compound

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • U87-MG cell line with a confirmed IDH1 mutation (e.g., R132H)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[11]

  • This compound

  • DMSO (cell culture grade)

  • Standard cell culture flasks, plates, and consumables

Procedure:

  • Cell Seeding:

    • Culture U87-MG IDH1-mutant cells according to standard protocols.

    • Seed cells at a density that allows for logarithmic growth over the desired treatment period (e.g., 2 x 10^4 to 6 x 10^4 cells/cm²).

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

    • On the day of treatment, thaw an aliquot of the stock solution and dilute it in a complete culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Long-Term Maintenance:

    • Replace the culture medium with fresh medium containing the inhibitor or vehicle control every 2-3 days. This is crucial to maintain a consistent concentration of the inhibitor and provide fresh nutrients.

    • When cells reach 80-90% confluency, passage them as usual. Re-plate the cells in a fresh medium containing the appropriate concentration of the inhibitor or vehicle.

  • Monitoring and Analysis (perform at regular intervals, e.g., weekly):

    • Cell Viability and Proliferation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and cell counting to assess the effect of the inhibitor on cell growth.

    • 2-HG Measurement: Collect cell lysates or conditioned media to measure 2-HG levels using a specific assay kit or mass spectrometry.

    • Morphology: Observe and document any changes in cell morphology using light microscopy.

    • Western Blotting: Analyze protein expression of relevant markers (e.g., differentiation markers, signaling pathway components).

Visualizations

Signaling Pathways Affected by Mutant IDH1

Mutant IDH1, through the production of 2-HG, impacts several key signaling pathways involved in cell growth, proliferation, and differentiation.

Mutant_IDH1_Signaling IDH1_mut Mutant IDH1 Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG converts alpha_KG α-Ketoglutarate alpha_KG->IDH1_mut TET_JHDM TET Enzymes & Histone Demethylases Two_HG->TET_JHDM inhibits mTOR mTOR Pathway Two_HG->mTOR activates TGFb TGF-β Pathway Two_HG->TGFb suppresses Epigenetic Epigenetic Alterations TET_JHDM->Epigenetic prevents removal of methylation Diff_Block Differentiation Block Epigenetic->Diff_Block Proliferation Cell Proliferation & Invasion Diff_Block->Proliferation mTOR->Proliferation

Caption: Signaling pathways influenced by mutant IDH1 and its product, 2-HG.

Experimental Workflow for Long-Term Inhibitor Study

This diagram outlines a typical workflow for evaluating the long-term effects of this compound on a cancer cell line.

Long_Term_Inhibitor_Workflow cluster_setup Experiment Setup cluster_treatment Long-Term Treatment (Weeks 1-4+) cluster_analysis Weekly Analysis cluster_endpoint Endpoint Analysis start Start seed_cells Seed IDH1-mutant cells start->seed_cells prepare_inhibitor Prepare this compound and controls seed_cells->prepare_inhibitor treat_cells Treat cells with inhibitor/vehicle prepare_inhibitor->treat_cells media_change Change media with fresh inhibitor every 2-3 days treat_cells->media_change passage_cells Passage cells as needed, maintaining treatment media_change->passage_cells at 80-90% confluency passage_cells->media_change viability Cell Viability/ Proliferation Assay passage_cells->viability two_hg 2-HG Measurement passage_cells->two_hg morphology Morphology Assessment passage_cells->morphology protein_analysis Western Blot passage_cells->protein_analysis final_analysis Comprehensive Analysis (e.g., RNA-seq, Methylation array) protein_analysis->final_analysis resistance_check Check for Resistance (if applicable) final_analysis->resistance_check

Caption: A generalized workflow for long-term cell culture studies with this compound.

References

Mitigating cytotoxicity of high concentrations of Mutant IDH1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of high concentrations of Mutant IDH1-IN-1 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG).[2] However, mutated IDH1 gains a new function: it converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor development.[3] this compound works by binding to the mutated IDH1 enzyme and blocking its ability to produce 2-HG, thereby aiming to restore normal cellular function and halt cancer progression.[1]

Q2: Why am I observing high cytotoxicity at elevated concentrations of this compound?

A2: High concentrations of small molecule inhibitors can lead to cytotoxicity through several mechanisms:

  • Off-Target Effects: At higher concentrations, the inhibitor may bind to other proteins besides mutant IDH1, leading to unintended and toxic side effects.[4]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells, especially at concentrations above 0.1%-0.5%.

  • Exaggerated On-Target Effects: While reducing 2-HG is the therapeutic goal, a very rapid and complete depletion might disrupt the metabolic state of cancer cells that have adapted to high 2-HG levels, leading to cell death.

  • Compound Instability: The inhibitor might be unstable in the culture medium, breaking down into toxic byproducts.

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?

A3: When encountering high cytotoxicity, it is crucial to systematically evaluate your experimental setup. Key initial steps include:

  • Confirm the working concentration: Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.[5]

  • Evaluate solvent toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the source of cytotoxicity.

  • Optimize incubation time: A shorter incubation period might be sufficient to achieve the desired effect without causing excessive cell death.[6]

  • Assess cell health: Ensure your cells are healthy and at an optimal density before starting the experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with high concentrations of this compound.

Problem Possible Cause Recommended Solution
High cytotoxicity observed even at low concentrations. Cell line is highly sensitive to the inhibitor.Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., nanomolar) to accurately determine the optimal working concentration.
Solvent (e.g., DMSO) is causing toxicity.Ensure the final solvent concentration is below 0.1%. If cells are particularly sensitive, consider using a different solvent or a formulation of the inhibitor with better aqueous solubility.
Cytotoxicity is observed, but there is no inhibition of 2-HG production. The observed toxicity is due to off-target effects.Use a structurally different inhibitor for mutant IDH1 to see if the cytotoxic phenotype is consistent. Consider performing a kinase panel screen to identify potential off-target interactions.[4]
The compound may be unstable in the culture medium.Check the stability of the inhibitor in your specific culture medium over time. For longer experiments, consider replenishing the medium with a fresh inhibitor solution.
High variability in cytotoxicity between replicate wells. Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid using the outer wells of the plate, which are prone to evaporation.
Compound precipitation at high concentrations.Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh stock solution and ensure complete solubilization before diluting in the medium.
Cytotoxicity is only observed after prolonged incubation. The inhibitor may be inducing a slow, programmed cell death pathway (apoptosis).Perform a time-course experiment and analyze markers of apoptosis (e.g., caspase activation) at different time points to understand the kinetics of cell death.
Depletion of essential nutrients in the culture medium.For long-term experiments (over 48 hours), it is advisable to change the medium to ensure nutrient availability.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Plate your mutant IDH1-expressing cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[6]

  • Cytotoxicity Assay: At the end of the incubation, assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigating Cytotoxicity with Antioxidants

This protocol can be used to investigate if oxidative stress contributes to the cytotoxicity of this compound.

  • Co-treatment Preparation: Prepare solutions of this compound at a cytotoxic concentration. Prepare a stock solution of an antioxidant, such as N-acetylcysteine (NAC), in a suitable solvent.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • NAC alone

    • This compound + NAC (co-treatment)

  • Treatment: Add the respective treatments to your cells.

  • Incubation: Incubate for the desired period.

  • Assessment: Measure cell viability and, if possible, levels of reactive oxygen species (ROS) to determine if the antioxidant can rescue the cytotoxic effect.

Protocol 3: Assessing the Effect of Serum Concentration

This protocol helps determine if the protein components in serum influence the cytotoxicity of the inhibitor.

  • Cell Culture Preparation: Culture your cells in media containing different concentrations of fetal bovine serum (FBS), for example, 10%, 5%, and 2.5%.[1][7]

  • Treatment: Treat the cells with a range of this compound concentrations in their respective serum-containing media.

  • Incubation and Assessment: Incubate for the desired time and measure cell viability.

  • Analysis: Compare the IC50 values obtained at different serum concentrations to see if serum has a protective effect.

Visualizations

cluster_pathway Mutant IDH1 Signaling Pathway Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 Enzyme Isocitrate->Mutant_IDH1 Wild-type function (lost) alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH1 Neomorphic function two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Tumorigenesis two_HG->Epigenetic_Dysregulation Mutant_IDH1->two_HG Mutant_IDH1_IN_1 This compound Mutant_IDH1_IN_1->Mutant_IDH1 Inhibits cluster_workflow Troubleshooting Experimental Workflow Start High Cytotoxicity Observed Check_Concentration Optimize Inhibitor Concentration (Dose-Response) Start->Check_Concentration Check_Solvent Evaluate Solvent Toxicity Start->Check_Solvent Check_Time Optimize Incubation Time Start->Check_Time Check_Off_Target Investigate Off-Target Effects Check_Concentration->Check_Off_Target Check_Solvent->Check_Off_Target Check_Time->Check_Off_Target Mitigation Consider Mitigation Strategies (e.g., Antioxidants) Check_Off_Target->Mitigation End Optimized Experiment Mitigation->End

References

Validation & Comparative

A Comparative Guide to Mutant IDH1 Inhibitors: Evaluating the Efficacy of HMS-101 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of isocitrate dehydrogenase 1 (IDH1) mutations as drivers in various cancers, including acute myeloid leukemia (AML) and glioma, has spurred the development of targeted inhibitors. These agents aim to block the neomorphic activity of mutant IDH1, which leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent epigenetic dysregulation. This guide provides a comparative overview of the preclinical efficacy of HMS-101 (also referred to as Mutant IDH1-IN-1), a potent and selective mutant IDH1 inhibitor, alongside other notable IDH1 inhibitors such as Ivosidenib, Olutasidenib, Vorasidenib, BAY1436032, and DS-1001b.

Quantitative Efficacy Comparison of IDH1 Inhibitors

The following tables summarize the available preclinical data for HMS-101 and other key IDH1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of IDH1 Inhibitors

InhibitorTarget(s)IC50 (IDH1 R132H)IC50 (IDH1 R132C)Cell-based IC50 (IDH1 mutant cells)Selectivity vs. IDH1-WTReference(s)
HMS-101 Mutant IDH1~5 µM (enzymatic)~4 µM (enzymatic)1 µM (mouse bone marrow cells)24-fold (vs. IDH1-WT)[1][2]
Ivosidenib (AG-120) Mutant IDH10.021 µM0.045 µMNot specified in provided results>100-fold[3]
Olutasidenib (FT-2102) Mutant IDH1Not specified in provided resultsNot specified in provided resultsNot specified in provided resultsNot specified in provided results
Vorasidenib (AG-881) Mutant IDH1/IDH2Not specified in provided resultsNot specified in provided resultsNot specified in provided resultsNot specified in provided results
BAY1436032 Pan-mutant IDH1Double-digit nM rangeDouble-digit nM rangeNanomolar rangeFavorable selectivity[4]
DS-1001b Mutant IDH1Not specified in provided resultsNot specified in provided resultsNot specified in provided resultsNot specified in provided results

Table 2: In Vivo Efficacy of IDH1 Inhibitors in Preclinical Models

InhibitorCancer ModelAnimal ModelKey Efficacy ReadoutsReference(s)
HMS-101 AMLSyngeneic mouse model; Patient-derived xenograft (PDX)Significantly prolonged survival (median survival increased by 20 days in PDX model); Reduced 2-HG levels; Induced myeloid differentiation.[5]
Ivosidenib (AG-120) AMLXenograft mouse modelDose- and exposure-dependent inhibition of 2-HG.[6]
Vorasidenib (AG-881) GliomaOrthotopic glioma mouse model>97% inhibition of 2-HG production in glioma tissue.[7]
BAY1436032 AMLPatient-derived xenograft (PDX)Depleted AML cells in peripheral blood; Prolonged survival; Inhibited leukemia stem cell self-renewal.[8]
DS-1001b GlioblastomaPatient-derived orthotopic xenograftImpaired tumor growth; Decreased 2-HG levels; Induced glial differentiation.[9][10]

Signaling Pathways and Experimental Workflows

Mutant IDH1 primarily exerts its oncogenic effects through the production of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation. The evaluation of IDH1 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and therapeutic efficacy.

Figure 1: Mutant IDH1 signaling pathway leading to oncogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical/Enzymatic Assay (IC50 determination) Cell_Based_Assay Cell-Based Assay (2-HG measurement, proliferation) Enzymatic_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Assay (vs. IDH1-WT, IDH2) Cell_Based_Assay->Selectivity_Assay Xenograft_Model Xenograft Model Establishment (AML PDX or Glioma Orthotopic) Selectivity_Assay->Xenograft_Model Treatment Inhibitor Treatment Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor growth, Survival, 2-HG levels) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

References

Unveiling In Vivo Target Engagement: A Comparative Guide to Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement of various mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. We delve into the experimental data supporting their efficacy, focusing on the key biomarker of target engagement: the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).

Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of 2-HG, which plays a crucial role in tumorigenesis. Consequently, inhibiting the activity of mutant IDH1 and reducing 2-HG levels is a primary strategy in the development of targeted therapies for these cancers. This guide will compare the in vivo performance of several prominent mutant IDH1 inhibitors, providing a clear overview of their target engagement capabilities.

Comparative Analysis of In Vivo Target Engagement

The primary measure of in vivo target engagement for mutant IDH1 inhibitors is the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) in tumor tissues and plasma. The following table summarizes the quantitative data from preclinical studies on several key inhibitors.

InhibitorAlternative NamesAnimal ModelDosageRoute of Administration2-HG Reduction (Tumor)2-HG Reduction (Plasma)Citation
Ivosidenib AG-120Mouse Xenograft (HT1080)50 mg/kgOral (single dose)92.0%Not Reported[1]
Mouse Xenograft (HT1080)150 mg/kgOral (single dose)95.2%Not Reported[1]
Vorasidenib AG-881Orthotopic Glioma Model (TS603)50 mg/kgOral (twice daily for 4 days)Significant inhibition (specific % not stated)Not Reported[2]
DS-1001b Subcutaneous & Intracranial XenograftNot SpecifiedContinuousDecreased levelsNot Reported[3]
BAY1436032 Subcutaneous Xenograft (LN229 IDH1R132H & HT1080)Dose-dependentOralDose-dependent reductionNearly complete suppression at 150 mg/kg[4][5]
SYC-435 Orthotopic Glioma Xenograft (IC-BT142AOA & IC-V0914AOA)15 mg/kgDaily for 28 daysNot explicitly quantified, but led to synergistic anti-tumor efficacyNot Reported[6]

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway introduced by the IDH1 mutation, which is the target of the inhibitors discussed.

Mutant_IDH1_Signaling_Pathway cluster_0 Wild-type IDH1 Pathway cluster_1 Mutant IDH1 Pathway Isocitrate Isocitrate WT_IDH1 Wild-type IDH1 Isocitrate->WT_IDH1 Substrate alpha-KG_wt alpha-Ketoglutarate alpha-KG_mut alpha-Ketoglutarate WT_IDH1->alpha-KG_wt Product Mut_IDH1 Mutant IDH1 alpha-KG_mut->Mut_IDH1 Substrate 2-HG 2-Hydroxyglutarate (Oncometabolite) Mut_IDH1->2-HG Neomorphic Reaction Inhibitor Mutant IDH1 Inhibitor Inhibitor->Mut_IDH1 Inhibition

Mutant IDH1 signaling pathway and point of intervention.

Experimental Protocols for In Vivo Target Engagement Validation

The validation of in vivo target engagement for mutant IDH1 inhibitors predominantly relies on the accurate quantification of 2-HG levels in biological matrices.

Animal Models
  • Xenograft Models: Human cancer cell lines harboring IDH1 mutations (e.g., HT1080 fibrosarcoma, patient-derived glioma cells) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD SCID or nude mice).[1][3][4]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients with IDH1-mutant cancers is directly implanted into mice, providing a more clinically relevant model.[6]

Dosing and Sample Collection
  • Inhibitors are typically administered orally via gavage.[1][4]

  • Dosing regimens can range from a single dose to continuous daily administration for several weeks.[1][6]

  • At specified time points post-treatment, animals are euthanized, and tumor tissue and plasma samples are collected for analysis.

Quantification of 2-Hydroxyglutarate (2-HG)
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of 2-HG.[7][8][9]

    • Sample Preparation: Tumor tissues are homogenized, and proteins are precipitated from both tissue homogenates and plasma samples.[9] A stable isotope-labeled internal standard is added to correct for sample processing variability.[7]

    • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography.[10]

    • Mass Spectrometry Detection: The separated metabolites are ionized and detected by a mass spectrometer, allowing for precise quantification of 2-HG based on its mass-to-charge ratio.[11]

  • Magnetic Resonance Spectroscopy (MRS): This non-invasive imaging technique can be used to measure 2-HG levels directly within the tumor in living animals or patients.[12][13]

The following diagram outlines the general workflow for a preclinical in vivo study to validate the target engagement of a mutant IDH1 inhibitor.

InVivo_Target_Engagement_Workflow cluster_0 Animal Model Development cluster_1 Treatment and Sample Collection cluster_2 Biomarker Analysis Cell_Culture IDH1-mutant Cancer Cells Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Grouping Randomization into Treatment & Vehicle Groups Tumor_Growth->Grouping Dosing Inhibitor Administration Grouping->Dosing Sample_Collection Collection of Tumor & Plasma Samples Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis of 2-HG Extraction->LCMS Data_Analysis Quantification of 2-HG Reduction LCMS->Data_Analysis

Experimental workflow for in vivo target engagement.

Conclusion

The available preclinical data consistently demonstrate that inhibitors of mutant IDH1 effectively engage their target in vivo, leading to a significant and dose-dependent reduction in the oncometabolite 2-HG. While direct comparisons are challenging due to variations in experimental models and methodologies, inhibitors such as Ivosidenib, Vorasidenib, DS-1001b, and BAY1436032 have all shown robust activity. The consistent readout of 2-HG reduction provides a reliable pharmacodynamic biomarker for assessing the in vivo efficacy of this class of targeted therapies. Future studies providing head-to-head comparisons in standardized models will be invaluable for further differentiating the in vivo potency and clinical potential of these promising therapeutic agents.

References

A Head-to-Head Comparison of Mutant IDH1 Inhibitors: Mutant IDH1-IN-1 and AGI-5198

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): Mutant IDH1-IN-1 and AGI-5198. This analysis is based on available biochemical and cellular data to inform experimental design and selection of research tools.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG accumulation drives oncogenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which results in epigenetic dysregulation and a block in cellular differentiation. The development of small molecule inhibitors that selectively target mutant IDH1 has been a significant advancement in precision oncology. This guide focuses on a direct comparison of two such inhibitors, this compound and AGI-5198.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for this compound and AGI-5198, highlighting their potency and selectivity.

Inhibitor Target IC50 (nM) Reference
This compoundIDH1 R132C/R132C4[1][2][3]
IDH1 R132H/R132H42[1][2]
IDH1 R132H/WT80[1][2]
Wild-Type IDH1143-1,998[1][2]
IDH2>10,000[2]
AGI-5198IDH1 R132H70
IDH1 R132C160
Wild-Type IDH1>100,000
IDH2 isoforms>100,000
Table 1: Biochemical Activity of this compound and AGI-5198.
Inhibitor Cell Line Assay IC50 (nM) Reference
This compoundHEK293 expressing IDH1 R132H2-HG Production81.5[2]
Table 2: Cellular Activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Enzyme Inhibition Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH1 by monitoring the consumption of the cofactor NADPH.

  • Reagents and Materials:

    • Recombinant human IDH1 (wild-type or mutant)

    • α-ketoglutarate (α-KG)

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

    • Test compounds (this compound or AGI-5198) dissolved in DMSO

    • 384-well microplate

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Add assay buffer, α-KG, and NADPH to the wells of the microplate.

    • Add serial dilutions of the test compounds to the wells.

    • Initiate the reaction by adding the recombinant IDH1 enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 340 nm to determine the amount of remaining NADPH.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based 2-HG Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG produced by cells expressing mutant IDH1.

  • Reagents and Materials:

    • Cell line expressing mutant IDH1 (e.g., U87-MG glioblastoma cells with IDH1 R132H)

    • Cell culture medium and supplements

    • Test compounds (this compound or AGI-5198) dissolved in DMSO

    • Lysis buffer

    • 2-HG measurement kit (e.g., based on mass spectrometry or enzymatic detection)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).

    • Harvest the cells and lyse them to release intracellular metabolites.

    • Measure the concentration of 2-HG in the cell lysates using a suitable detection method.

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Calculate the percent inhibition of 2-HG production and determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Mutant IDH1

Mutant_IDH1_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT_IDH1 two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->two_HG Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation WT_IDH1 Wild-Type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H) Inhibitor This compound or AGI-5198 Inhibitor->Mutant_IDH1 Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and its inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Inhibition Enzyme Inhibition Assay (NADPH Depletion) IC50_Determination Determine IC50 (Biochemical Potency) Enzyme_Inhibition->IC50_Determination Cell_Culture Culture Mutant IDH1 Cell Line Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment two_HG_Measurement Measure 2-HG Levels Inhibitor_Treatment->two_HG_Measurement Cellular_IC50 Determine IC50 (Cellular Potency) two_HG_Measurement->Cellular_IC50

Caption: A typical experimental workflow for evaluating the potency of mutant IDH1 inhibitors.

Head-to-Head Comparison and Discussion

Both this compound and AGI-5198 are potent and selective inhibitors of mutant IDH1 enzymes.

Potency: Based on the available IC50 data, this compound demonstrates higher potency against the IDH1 R132C and R132H mutations in biochemical assays compared to AGI-5198. Specifically, this compound has an IC50 of 4 nM against the R132C homozygous mutant, which is significantly lower than that of AGI-5198.

Selectivity: Both inhibitors exhibit strong selectivity for mutant IDH1 over wild-type IDH1 and IDH2. AGI-5198 appears to have a wider selectivity window, with an IC50 for wild-type IDH1 greater than 100,000 nM. The reported IC50 of this compound for wild-type IDH1 varies, with one source indicating 143 nM and another 1,998 nM. In either case, both compounds are highly selective for the mutant enzyme.

In Vitro and In Vivo Effects of AGI-5198: Extensive studies on AGI-5198 have demonstrated its ability to reduce 2-HG levels in a dose-dependent manner in both in vitro and in vivo models of glioma.[2] Treatment with AGI-5198 has been shown to induce demethylation of histone H3K9me3 and promote the expression of genes associated with gliogenic differentiation.[2] Furthermore, AGI-5198 impairs the growth of IDH1-mutant glioma cells, but not IDH1-wild-type cells, and has been shown to inhibit tumor growth in xenograft models.[2] The growth-inhibitory effects are primarily attributed to impaired tumor cell proliferation rather than the induction of apoptosis.[2]

Considerations for Use: The choice between this compound and AGI-5198 may depend on the specific experimental context. For studies requiring the highest possible potency against the R132C mutation, this compound may be the preferred compound. For in vivo studies, the pharmacokinetic and pharmacodynamic properties of each inhibitor would need to be carefully considered, though more in vivo data is publicly available for AGI-5198.

References

Synergistic Effects of Mutant IDH1 Inhibitors with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of isocitrate dehydrogenase 1 (IDH1) mutations as key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, has paved the way for targeted therapies.[1] Mutant IDH1 inhibitors, such as Ivosidenib (AG-120) and Olutasidenib (FT-2102), have shown clinical efficacy; however, combination strategies are being explored to enhance anti-tumor activity and overcome resistance.[2][3] This guide provides a comparative analysis of the synergistic effects observed when mutant IDH1 inhibitors are combined with conventional chemotherapy agents, supported by experimental data and detailed protocols.

Overview of Mutant IDH1 Action

Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation and DNA repair, contributing to tumorigenesis.[1][5] Inhibitors of mutant IDH1 aim to block 2-HG production, thereby restoring normal cellular differentiation.[3]

cluster_0 Normal IDH1 Function cluster_1 Mutant IDH1 Neomorphic Activity cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1 (wild-type) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH1 (mutant) Epigenetic_Dysregulation Epigenetic_Dysregulation TwoHG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Mutant_IDH1_IN_1 Mutant IDH1 Inhibitor Mutant_IDH1_IN_1->TwoHG Blocks Production cluster_0 DNA Damage & Repair Pathway TMZ Temozolomide (TMZ) DNA_Damage DNA Double-Strand Breaks TMZ->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 activates Repair DNA Repair & Cell Cycle Arrest p53->Repair Apoptosis Apoptosis p53->Apoptosis Mutant_IDH1 Mutant IDH1 Mutant_IDH1->ATM inhibits activation Start Start: Cancer Cell Lines (IDH1-mutant vs. IDH1-wildtype) Treatment Treatment Groups: 1. Vehicle Control 2. IDH1 Inhibitor alone 3. Chemo Agent alone 4. Combination Start->Treatment InVitro In Vitro Assays Treatment->InVitro InVivo In Vivo Models (e.g., PDX Mice) Treatment->InVivo Viability Cell Viability (WST-1, PicoGreen) InVitro->Viability Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis Mechanism Mechanistic Analysis (Western Blot, qPCR) InVitro->Mechanism TumorGrowth Tumor Volume Measurement InVivo->TumorGrowth Survival Kaplan-Meier Survival Analysis InVivo->Survival DataAnalysis Data Analysis: - IC50, Combination Index - Statistical Significance Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis TumorGrowth->DataAnalysis Survival->DataAnalysis

References

Evaluating the Specificity of Mutant IDH1 Inhibitors Against Wild-Type IDH1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selective inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1) versus the wild-type (WT) enzyme. The high degree of specificity of these inhibitors is crucial for therapeutic applications, aiming to selectively target cancer cells harboring IDH1 mutations while sparing healthy cells. This document summarizes key experimental data, details the methodologies for performance assessment, and visualizes the underlying biological pathways and experimental procedures.

Data Presentation: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative selective mutant IDH1 inhibitor, demonstrating its potency against the common R132H mutant versus the wild-type enzyme. A higher IC50 value indicates lower potency. The selectivity index, calculated as the ratio of IC50 (WT IDH1) to IC50 (Mutant IDH1), quantifies the inhibitor's specificity.

InhibitorTargetIC50Selectivity Index (WT/Mutant)
Representative mIDH1 InhibitorMutant IDH1 (R132H)~120 nM[1]>60-fold[1]
Wild-Type IDH1>7.2 µM[1]

Note: The data presented is for a representative potent and selective 1-hydroxypyridin-2-one compound.[1] Numerous other selective inhibitors have been developed with varying potencies and selectivities.[2]

Experimental Protocols

The specificity of mutant IDH1 inhibitors is primarily determined using biochemical enzyme assays that measure the catalytic activity of both the wild-type and mutant enzymes in the presence of the inhibitor.

Biochemical Assay for IDH1 Activity

This assay quantifies the enzymatic activity of IDH1 by monitoring the change in NADPH concentration.

  • Principle:

    • Wild-Type IDH1: Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), coupled with the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

    • Mutant IDH1 (e.g., R132H): Exhibits a neomorphic activity, catalyzing the reduction of α-KG to 2-hydroxyglutarate (2-HG), which is coupled with the oxidation of NADPH to NADP+. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[3]

  • Materials:

    • Purified recombinant human Wild-Type IDH1 and Mutant IDH1 (R132H) enzymes.

    • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, pH 8.0, 0.1 mg/mL BSA, and 0.2 mM DTT).[2]

    • Substrates: D-Isocitrate (for WT IDH1) and α-Ketoglutarate (for mutant IDH1).

    • Cofactor: NADP+ (for WT IDH1) and NADPH (for mutant IDH1).

    • Test Inhibitor (e.g., Mutant IDH1-IN-1) at various concentrations.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • For Wild-Type IDH1 Activity:

      • To each well of a 96-well plate, add the assay buffer, NADP+, and the test inhibitor at the desired concentration.

      • Initiate the reaction by adding WT IDH1 enzyme and isocitrate.

      • Immediately measure the increase in absorbance at 340 nm over time in kinetic mode.

    • For Mutant IDH1 Activity:

      • To each well of a 96-well plate, add the assay buffer, NADPH, and the test inhibitor at the desired concentration.

      • Initiate the reaction by adding mutant IDH1 enzyme and α-ketoglutarate.

      • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

    • Data Analysis:

      • Calculate the initial reaction rates from the linear portion of the kinetic curves.

      • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the distinct enzymatic functions of wild-type and mutant IDH1 and their impact on cellular metabolism.

IDH1_Signaling_Pathway Wild-Type vs. Mutant IDH1 Metabolic Pathways cluster_WT Wild-Type IDH1 cluster_Mutant Mutant IDH1 (R132H) cluster_Inhibitor Inhibitor Action Isocitrate_WT Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate_WT->WT_IDH1 aKG_WT α-Ketoglutarate WT_IDH1->aKG_WT NADPH_WT NADPH WT_IDH1->NADPH_WT NADP_WT NADP+ NADP_WT->WT_IDH1 aKG_Mutant α-Ketoglutarate Mutant_IDH1 Mutant IDH1 aKG_Mutant->Mutant_IDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->TwoHG NADP_Mutant NADP+ Mutant_IDH1->NADP_Mutant NADPH_Mutant NADPH NADPH_Mutant->Mutant_IDH1 Inhibitor Selective Mutant IDH1 Inhibitor Inhibitor->Mutant_IDH1 Inhibits

Caption: Distinct metabolic functions of wild-type and mutant IDH1.

Experimental Workflow

The following diagram outlines the workflow for determining the IC50 values of a test compound against wild-type and mutant IDH1.

Experimental_Workflow Workflow for Determining IDH1 Inhibitor Specificity cluster_Preparation Preparation cluster_Assay Biochemical Assay cluster_Analysis Data Analysis A1 Prepare Serial Dilutions of Test Inhibitor B1 Incubate Enzyme, Inhibitor, Substrates, and Cofactors A1->B1 A2 Prepare Recombinant WT and Mutant IDH1 A2->B1 A3 Prepare Substrates and Cofactors (Isocitrate/NADP+ for WT, α-KG/NADPH for Mutant) A3->B1 B2 Monitor NADPH Absorbance (340 nm) in Kinetic Mode B1->B2 C1 Calculate Initial Reaction Rates B2->C1 C2 Plot % Inhibition vs. [Inhibitor] C1->C2 C3 Determine IC50 Values (WT and Mutant) C2->C3 C4 Calculate Selectivity Index C3->C4

Caption: Experimental workflow for assessing inhibitor specificity.

Logical Relationship: Mechanism of Selectivity

The selectivity of mutant IDH1 inhibitors is not solely based on differential binding affinity but also on the distinct conformational states of the wild-type and mutant enzymes.

Selectivity_Mechanism Mechanism of Mutant IDH1 Inhibitor Selectivity cluster_WT_State Wild-Type Conformation cluster_Mutant_State Mutant Conformation WT_IDH1 Wild-Type IDH1 WT_State Predominantly in a 'Closed'/'Inactive' Conformation for Inhibitor Binding WT_IDH1->WT_State Mutant_IDH1 Mutant IDH1 (R132H) Mutant_State More Accessible 'Open'/'Active' Conformation for Inhibitor Binding at the Allosteric Site Mutant_IDH1->Mutant_State Inhibitor Allosteric Inhibitor Inhibitor->WT_IDH1 Low Affinity Binding & Weak Inhibition Inhibitor->Mutant_IDH1 High Affinity Binding & Potent Inhibition WT_State->Inhibitor Hinders Binding Mutant_State->Inhibitor Favors Binding

Caption: Conformational differences drive inhibitor selectivity.

References

Independent Verification of Published Data on Mutant IDH1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data for inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a driving force in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. This guide summarizes key performance data for prominent mutant IDH1 inhibitors and provides standardized experimental protocols for their evaluation.

Comparative Efficacy of Mutant IDH1 Inhibitors

The following table summarizes the biochemical and cellular potency of selected mutant IDH1 inhibitors based on published data. "Mutant IDH1-IN-1" is presented here using data from the well-characterized preclinical compound GSK321, as specific public data for a compound with this exact name is not available.

InhibitorTarget Mutation(s)Biochemical IC50 (nM)Cellular 2-HG Reduction IC50 (nM)Reference Cell Line(s)Citation(s)
This compound (GSK321) R132H, R132C, R132G4.6 (R132H), 3.8 (R132C), 2.9 (R132G)Not explicitly reportedHT-1080 (R132C)[1][2]
Ivosidenib (AG-120) R132H, R132C, R132G, R132L, R132S12 (R132H), 13 (R132C), 8 (R132G), 13 (R132L), 12 (R132S)8 (HT1080), 19 (U87 MG-R132H)HT1080 (R132C), U87 MG (R132H overexpression)[3][4][5]
Olutasidenib (REZLIDHIA) Susceptible IDH1 mutationsNot explicitly reported in provided abstractsNot explicitly reported in provided abstractsAML patient cells[6][7][8]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the targeted signaling pathway and the typical workflow for their evaluation.

Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes two_HG->TET_Enzymes Inhibits WT_IDH1->alpha_KG Produces Mutant_IDH1->two_HG Produces NADP NADP+ Mutant_IDH1->NADP NADPH NADPH NADPH->Mutant_IDH1 Cofactor Inhibitor Mutant IDH1 Inhibitor Inhibitor->Mutant_IDH1 Inhibits Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation DNA Hypermethylation DNA_Hypermethylation->Altered_Gene_Expression Leads to Block_in_Differentiation Block in Cellular Differentiation Altered_Gene_Expression->Block_in_Differentiation Leads to

Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits epigenetic regulators.

Experimental Workflow for Mutant IDH1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Recombinant Mutant IDH1) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (IDH1-mutant cell lines) two_HG_Measurement 2-HG Measurement (LC-MS or Enzymatic Assay) Cell_Based_Assay->two_HG_Measurement Xenograft_Model Patient-Derived or Cell Line Xenograft Model IC50_Determination->Xenograft_Model Lead Compound Selection two_HG_Measurement->Xenograft_Model Lead Compound Selection Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition Pharmacokinetics Pharmacokinetics (PK) Pharmacodynamics (PD) Xenograft_Model->Pharmacokinetics Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: A typical workflow for the preclinical evaluation of mutant IDH1 inhibitors.

Experimental Protocols

Biochemical Assay for Mutant IDH1 Activity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant mutant IDH1 enzyme.

Materials:

  • Recombinant human IDH1 R132H, R132C, or other mutant forms.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.

  • α-ketoglutarate (α-KG).

  • NADPH.

  • Test compound stock solution in DMSO.

  • Diaphorase.

  • Resazurin.

  • 384-well black plates.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the mutant IDH1 enzyme in Assay Buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 10 µL of a substrate mixture containing α-KG and NADPH in Assay Buffer. Final concentrations are typically at the Km for each substrate.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining NADPH. This can be done by adding a detection reagent containing diaphorase and resazurin, which converts to the fluorescent resorufin in the presence of NADPH.

  • Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]

Cell-Based Assay for 2-HG Production

This protocol measures the ability of a test compound to reduce the levels of the oncometabolite 2-HG in cells harboring an IDH1 mutation.

Materials:

  • IDH1-mutant cell line (e.g., HT1080 which is R132C, or engineered U87-MG cells expressing IDH1 R132H).

  • Appropriate cell culture medium and supplements.

  • Test compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Reagents for cell lysis (e.g., methanol/water).

  • LC-MS/MS system for 2-HG quantification or a commercial 2-HG assay kit.

Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 48-72 hours.

  • After the incubation period, aspirate the medium and wash the cells with PBS.

  • Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol).

  • Incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifuge the plate to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method or a commercially available colorimetric or fluorometric 2-HG assay kit.[11][12][13]

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction of 2-HG for each compound concentration and determine the cellular IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of a mutant IDH1 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • IDH1-mutant tumor cells (e.g., HT1080 or patient-derived xenograft cells).

  • Matrigel (optional).

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage).

  • Calipers for tumor measurement.

  • Anesthetic and surgical tools for orthotopic implantation (if applicable).

Procedure:

  • Subcutaneously inject a suspension of IDH1-mutant tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice. For glioma models, orthotopic intracranial injection may be performed.[14][15][16]

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.

  • Tumor tissue can be used for pharmacodynamic analysis, such as measuring 2-HG levels, and for histological examination.

  • Compare the tumor growth between the treated and vehicle control groups to determine the in vivo efficacy of the compound.

References

A Comparative Guide to the Preclinical Long-Term Efficacy of Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical long-term efficacy of Mutant IDH1-IN-1 and other notable mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. The information is compiled from various preclinical studies to aid in the assessment of these compounds for further development.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. These inhibitors aim to reduce 2-HG levels, thereby restoring normal cellular function and impeding cancer progression. This guide focuses on the preclinical data of this compound and compares it with other well-documented inhibitors, Ivosidenib and Vorasidenib.

Comparative Efficacy of Mutant IDH1 Inhibitors

The following table summarizes the preclinical efficacy of various mutant IDH1 inhibitors in different cancer models. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to potential variations in experimental models and methodologies.

InhibitorCancer ModelDosing RegimenKey Efficacy ReadoutsReference
SYC-435 (this compound) Orthotopic patient-derived xenograft (PDX) of anaplastic oligoastrocytoma (IC-V0914AOA)15 mg/kg, dailyExtended median survival from 106 days (standard therapy) to 124 days when combined with standard therapy (P<0.05).[1][1][2][3]
Ivosidenib (AG-120) HT1080 fibrosarcoma xenograft50 or 150 mg/kg, single oral doseDose-dependent reduction in tumor 2-HG levels.[4][5][4][5][6][7][8]
Vorasidenib (AG-881) Orthotopic TS603 glioma model50 mg/kg, twice daily for 4 days>97% inhibition of 2-HG production in glioma tissue.[9][9][10][11][12][13]

Note: Standard therapy in the SYC-435 study consisted of Temozolomide and fractionated radiation.[2][3] The specific long-term survival benefit of SYC-435 as a monotherapy was not explicitly detailed in the provided abstracts.

Signaling Pathway of Mutant IDH1 and its Inhibition

The diagram below illustrates the canonical pathway of wild-type IDH1 and the neomorphic activity of mutant IDH1, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). It also depicts the mechanism of action of mutant IDH1 inhibitors in blocking this pathogenic activity.

Mutant_IDH1_Signaling_Pathway cluster_wildtype Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway cluster_inhibition Inhibition Pathway Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt NADP+ alpha_KG_wt α-Ketoglutarate IDH1_wt->alpha_KG_wt NADPH alpha_KG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut NADPH two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) two_HG->Epigenetic_Alterations Blocked_Differentiation Blocked Cellular Differentiation two_HG->Blocked_Differentiation IDH1_mut->two_HG NADP+ Mutant_IDH1_IN_1 Mutant IDH1 Inhibitor (e.g., this compound) Mutant_IDH1_IN_1->IDH1_mut Tumorigenesis Tumorigenesis Epigenetic_Alterations->Tumorigenesis Blocked_Differentiation->Tumorigenesis

Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key experiments cited in the assessment of mutant IDH1 inhibitors.

Orthotopic Glioma Xenograft Model

This in vivo model is essential for evaluating the efficacy of anti-cancer agents against brain tumors in a clinically relevant microenvironment.

  • Cell Culture: Human glioma cells harboring an IDH1 mutation (e.g., patient-derived xenograft lines) are cultured under sterile conditions.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.

  • Intracranial Injection: A stereotactic frame is used to precisely inject a suspension of glioma cells into the desired location within the mouse brain (e.g., cerebrum or cerebellum).[14][15]

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[16][17]

  • Treatment Administration: Once tumors are established, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves and log-rank tests.[1] Tumor growth inhibition can also be assessed by measuring tumor volume over time.

Measurement of 2-Hydroxyglutarate (2-HG) in Tumor Tissue

Quantifying the oncometabolite 2-HG is a key pharmacodynamic marker for the activity of mutant IDH1 inhibitors.

  • Tissue Collection and Preparation: At the end of the treatment period, or at specified time points, animals are euthanized, and tumor tissues are rapidly excised and snap-frozen in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Frozen tumor tissue is homogenized, and metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.

  • Quantification by Mass Spectrometry: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[18][19] A stable isotope-labeled internal standard is often used for accurate quantification.[19] Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another emerging rapid method.[20][21]

  • Data Analysis: The concentration of 2-HG is determined by comparing the signal of the analyte to a standard curve and is typically normalized to the tissue weight.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the typical workflow for assessing the long-term efficacy of a novel mutant IDH1 inhibitor in a preclinical setting.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & PD Evaluation cluster_analysis Data Analysis A Establishment of IDH1-mutant Glioma Cell Line (Patient-Derived or Engineered) B Orthotopic Intracranial Implantation in Immunocompromised Mice A->B C Tumor Growth Confirmation (e.g., Bioluminescence, MRI) D Randomization of Mice into Treatment Groups (Vehicle, Drug, Combination) C->D E Long-term Daily Dosing with Mutant IDH1 Inhibitor D->E F Monitor Overall Survival E->F G Tumor Burden Assessment (Imaging at intervals) E->G H Pharmacodynamic Analysis: Tumor 2-HG Measurement (LC-MS/MS at endpoint) E->H I Histopathological Analysis of Tumors F->I J Kaplan-Meier Survival Analysis F->J K Statistical Analysis of Tumor Growth and 2-HG Levels G->K H->K

Caption: Workflow for preclinical long-term efficacy assessment of a mutant IDH1 inhibitor.

Conclusion

The available preclinical data suggests that inhibitors of mutant IDH1, including SYC-435 (this compound), Ivosidenib, and Vorasidenib, effectively target the mutant enzyme and demonstrate anti-tumor activity in relevant cancer models. SYC-435 has shown a survival benefit in combination with standard therapy in a patient-derived glioma model.[1][2][3] Ivosidenib and Vorasidenib have demonstrated robust target engagement by significantly reducing tumor 2-HG levels.[4][5][9] The choice of an optimal inhibitor for clinical development will depend on a comprehensive evaluation of long-term efficacy, safety profiles, and pharmacokinetic properties, particularly brain penetrance for glioma indications. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative preclinical assessments.

References

Safety Operating Guide

Navigating the Safe Disposal of Mutant IDH1-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Mutant IDH1-IN-1, a selective inhibitor of the cancer-associated enzyme isocitrate dehydrogenase 1, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, safeguarding both personnel and the environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₃₀H₃₁FN₄O₂[2]
Molecular Weight 498.59 g/mol [2]
CAS Number 1355326-21-4[2]
Solubility in DMSO ≥16.75 mg/mL[2]
Solubility in Ethanol ≥56.6 mg/mL[2]
Storage Temperature -20°C[2][3]
Stability ≥ 4 years (at -20°C)[1]

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of the research workflow. The following procedures are based on general hazardous waste guidelines and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • Categorization is Critical: The first step in proper waste disposal is accurate categorization. This compound should be treated as hazardous chemical waste.[4]

  • Segregation: This waste must be segregated from other waste streams such as non-hazardous trash, sharps, and biological waste.[4] Importantly, incompatible chemicals must be stored separately to prevent dangerous reactions.[5][6] For instance, keep this organic compound away from strong oxidizing agents.[5]

2. Containerization and Labeling:

  • Appropriate Containers: Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste.[4] The original container, if empty, can be used after proper rinsing.

  • Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][7] The label should include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life")[3]

    • The accumulation start date[4]

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Storage Conditions: Keep the waste container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Secondary containment should be used to prevent spills from reaching drains.[6]

  • Time Limits: Partially filled containers can remain in an SAA for up to one year, but must be removed within three days of becoming full.[5]

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or a solvent capable of removing the residue).[6][7]

  • Rinsate Collection: The first rinse should be collected as hazardous chemical waste and added to the appropriate waste container.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.

  • Final Disposal: After triple rinsing and drying, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[6]

5. Final Disposal:

  • Professional Removal: The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[5][6]

  • Documentation: Maintain detailed records of all hazardous waste generated, including the chemical name, quantity, and disposal date. This is crucial for regulatory compliance.[4]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage On-Site Management cluster_final Final Disposal A Identify this compound waste B Segregate from other waste streams A->B C Use designated, leak-proof container B->C D Label container as 'Hazardous Waste' with full details C->D E Store in Satellite Accumulation Area (SAA) D->E F Ensure secondary containment E->F G Monitor accumulation time and volume limits F->G H Arrange for pickup by licensed waste disposal service G->H I Document waste disposal records H->I

Caption: Logical workflow for the proper disposal of this compound.

References

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